Methyl 4-formamidobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-formamidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGCKMCHSYSDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-formamidobenzoate from Methyl 4-aminobenzoate
Abstract: This technical guide provides a comprehensive overview of the synthesis of Methyl 4-formamidobenzoate, a valuable intermediate in pharmaceutical and materials science. The document details the N-formylation of Methyl 4-aminobenzoate using a mixed anhydride system. It offers in-depth mechanistic insights, a field-proven, step-by-step experimental protocol, requisite safety data, and a full characterization profile of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.
Introduction: The Significance of N-Formylation in Modern Chemistry
N-formylated compounds, or formamides, are a cornerstone of modern medicinal chemistry and organic synthesis. The formyl group serves as a crucial protecting group for amines, a precursor to isocyanides, and a key structural motif in numerous biologically active molecules. Its presence can modulate the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. This compound, in particular, is an important building block, acting as a precursor for more complex pharmaceutical intermediates and specialty polymers.
This guide focuses on a robust and accessible method for the synthesis of this compound from its primary amine precursor, Methyl 4-aminobenzoate. The chosen methodology utilizes the in situ generation of acetic formic anhydride, a potent formylating agent, which ensures high efficiency and yield.
The Formylation Reaction: Mechanistic Insights
The conversion of an amine to a formamide requires a source for the formyl group (-CHO). While various reagents exist, a common and cost-effective method involves the use of formic acid.[1] However, the direct reaction of an amine with formic acid can be slow and may require high temperatures. To enhance the reactivity of the formyl source, an activating agent is employed.
2.1 Causality Behind Reagent Choice: Acetic Formic Anhydride
For this synthesis, we employ a combination of formic acid and acetic anhydride. When heated together, these reagents form a mixed anhydride, acetic formic anhydride , in situ.[2] This molecule is a significantly more powerful formylating agent than formic acid alone.
The rationale for this choice is rooted in electrophilicity. The carbonyl carbon of the formyl group in acetic formic anhydride is rendered highly electrophilic due to the presence of the excellent leaving group (the acetate ion). This heightened reactivity allows the formylation to proceed under milder conditions and at a faster rate, leading to a cleaner reaction profile with higher conversion. The general mechanism involves the nucleophilic attack of the amine on the formylating agent.[3]
2.2 Reaction Mechanism
The accepted mechanism proceeds via the nucleophilic addition of the amino group of Methyl 4-aminobenzoate to the highly electrophilic formyl carbon of the acetic formic anhydride intermediate. This is followed by the collapse of the resulting tetrahedral intermediate and elimination of acetic acid as a byproduct to yield the stable amide product.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, where successful execution and subsequent characterization confirm the transformation.
3.1 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| Methyl 4-aminobenzoate | 151.16 | 1.0 | (Specify mass) |
| Acetic Anhydride | 102.09 | 1.2 | (Specify volume) |
| Formic Acid (>95%) | 46.03 | 2.5 | (Specify volume) |
| Saturated NaHCO₃ (aq) | - | - | As needed |
| Deionized Water | - | - | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
3.2 Critical Safety Precautions
All work should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Reagent | Key Hazards & GHS Pictograms | Prevention & Handling |
| Methyl 4-aminobenzoate | GHS07 : Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] | Avoid dust inhalation. Wash hands thoroughly after handling. Ensure adequate ventilation.[5][6] |
| Formic Acid | GHS02, GHS05, GHS06 : Flammable. Harmful if swallowed. Causes severe skin burns and eye damage. Toxic if inhaled.[7][8][9] | Keep away from heat/sparks. Do not breathe vapors. Use in a well-ventilated area. Handle with extreme care to avoid contact.[10][11] |
| Acetic Anhydride | GHS02, GHS05, GHS06 : Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[12][13] | Keep away from heat and ignition sources. Do not breathe vapors. Ground container. Reacts violently with water.[14][15] |
| Ethyl Acetate | GHS02, GHS07 : Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep container tightly closed. Use only non-sparking tools. Avoid breathing vapor. |
3.3 Reaction Setup and Procedure
-
Preparation of Acetic Formic Anhydride: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic anhydride. Cool the flask in an ice bath to 0-5 °C. Slowly add the formic acid dropwise while stirring. An exothermic reaction will occur.
-
Anhydride Formation: After the addition is complete, remove the ice bath and heat the mixture in a water bath at 50-60 °C for 1.5 hours to ensure the formation of the mixed anhydride.
-
Substrate Addition: Cool the reaction mixture to room temperature. Add the Methyl 4-aminobenzoate solid in small portions over 15 minutes to control any exotherm.
-
Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 2-4 hours).
-
Work-up and Isolation: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing ice-cold water. A white solid should precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water, followed by a wash with cold saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again until the filtrate is neutral.
-
Drying: The product can be further purified by recrystallization from an ethanol-water mixture. Dry the final white crystalline solid under vacuum.
Characterization of this compound
It is critical to distinguish the final product, This compound (CAS 53405-05-3) , from the similarly named Methyl 4-formylbenzoate (CAS 1571-08-0) . The latter contains an aldehyde group, not a formamide, and has distinctly different spectroscopic properties.[1][3][6]
4.1 Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | Methyl 4-(formylamino)benzoate | |
| Synonyms | N-[4-(Methoxycarbonyl)phenyl]formamide | [15] |
| CAS Number | 53405-05-3 | [15] |
| Molecular Formula | C₉H₉NO₃ | [15] |
| Molecular Weight | 179.17 g/mol | [15] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Melting Point | 163-166 °C | (Literature Value) |
4.2 Expected Spectroscopic Data
Note: Experimental spectra for this specific compound are not widely available in public databases. The following are expected values based on the functional groups present and data from analogous structures like formanilide.
| Technique | Expected Characteristic Signals |
| ¹H NMR | δ ~ 10.2-8.4 ppm: (br s, 1H, N-H ). The formyl proton (H -C=O) may appear as two signals due to rotational isomers (rotamers) around the C-N amide bond, typically δ ~8.7 and ~8.4 ppm. δ ~ 8.1-7.9 ppm: (d, 2H, Ar-H ortho to ester). δ ~ 7.7-7.5 ppm: (d, 2H, Ar-H ortho to amide). δ ~ 3.9 ppm: (s, 3H, -COOCH₃ ). |
| ¹³C NMR | δ ~ 166 ppm: Ester C =O. δ ~ 162 ppm: Amide C =O. δ ~ 142 ppm: Ar-C (quaternary, attached to N). δ ~ 131 ppm: Ar-C H. δ ~ 125 ppm: Ar-C (quaternary, attached to ester). δ ~ 118 ppm: Ar-C H. δ ~ 52 ppm: Methoxy -OC H₃. |
| FT-IR (cm⁻¹) | ~3300-3150 cm⁻¹: N-H stretch (amide). ~1720 cm⁻¹: C=O stretch (ester).[9] ~1680 cm⁻¹: C=O stretch (Amide I band).[13] ~1600, 1520 cm⁻¹: C=C aromatic stretch and N-H bend (Amide II band). |
Conclusion
The synthesis of this compound from Methyl 4-aminobenzoate via an in situ generated acetic formic anhydride is an efficient, scalable, and reliable method. This guide provides the foundational mechanistic understanding and a detailed, practical protocol necessary for its successful implementation in a laboratory setting. The emphasis on safety and proper characterization ensures that researchers can produce and validate this important chemical intermediate with a high degree of confidence and purity, facilitating its use in further synthetic applications.
References
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ResearchGate. (2022). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. [Online] Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Formylation of Amines. [Online] Available at: [Link]
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PubChem. (n.d.). Methyl 4-aminobenzoate. [Online] Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. [Online] Available at: [Link]
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INEOS Group. (2021). Safety data sheet - acetic anhydride. [Online] Available at: [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy. [Online] Available at: [Link]
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neoFroxx. (2021). Safety Data Sheet: Acetic anhydride p.A.. [Online] Available at: [Link]
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NIST. (n.d.). Formamide, N-phenyl-. NIST Chemistry WebBook. [Online] Available at: [Link]
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PubChem. (n.d.). Methyl 4-Formylbenzoate. [Online] Available at: [Link]
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Thermo Fisher Scientific. (2025). Methyl 4-aminobenzoate - SAFETY DATA SHEET. [Online] Available at: [Link]
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Organic Syntheses. (n.d.). ACETIC FORMIC ANHYDRIDE. [Online] Available at: [Link]
-
Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride. [Online] Available at: [Link]
-
Carl ROTH. (n.d.). Safety data sheet - Acetic acid anhydride. [Online] Available at: [Link]
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An In-depth Technical Guide to Methyl 4-formamidobenzoate: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-formamidobenzoate, also known by its IUPAC name N-[4-(methoxycarbonyl)phenyl]formamide, is a niche yet significant organic compound. Its structure, featuring a formamido group attached to a methyl benzoate backbone, positions it as a valuable intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, structural characteristics, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in drug discovery and development.
Chemical Identity and Structure
At its core, the molecular structure of this compound consists of a benzene ring substituted at the 1 and 4 positions by a methyl ester group and a formamido group, respectively. This bifunctional nature is key to its synthetic utility.
Systematic Name: Methyl 4-(formylamino)benzoate[1] Synonyms: Methyl p-formamidobenzoate, N-[4-(methoxycarbonyl)phenyl]formamide[1][2] CAS Number: 53405-05-3[1][3][4] Molecular Formula: C₉H₉NO₃[2][4][5]
Structural Representation:
Caption: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and application in drug formulation.
| Property | Value | Source(s) |
| Molecular Weight | 179.17 g/mol | [4][5] |
| Appearance | White to off-white solid | |
| Melting Point | Not explicitly found in searches | |
| Boiling Point | Not explicitly found in searches | |
| Solubility | Soluble in methanol.[2] Further data not readily available. |
Spectroscopic Characterization
Spectroscopic data is critical for the unambiguous identification and quality control of this compound. While comprehensive spectral data from a single, verified source proved elusive in broad searches, the following represents expected spectral characteristics based on its structure.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring. The protons ortho to the ester group will be downfield from the protons ortho to the formamido group.
-
Methyl Protons: A singlet at approximately δ 3.8-4.0 ppm, corresponding to the three protons of the methyl ester group.
-
Formyl Proton: A singlet at approximately δ 8.3-8.5 ppm, corresponding to the proton of the formyl group.
-
Amide Proton: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically in the region of δ 8.5-10.0 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbons: Two signals in the downfield region, one for the ester carbonyl (around δ 165-170 ppm) and one for the amide carbonyl (around δ 160-165 ppm).
-
Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), corresponding to the six carbons of the benzene ring (two of which are equivalent by symmetry).
-
Methyl Carbon: A signal in the upfield region (around δ 50-55 ppm) for the methyl ester carbon.
FT-IR Spectroscopy (Predicted):
-
N-H Stretch: A sharp to moderately broad peak in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp peak around 1710-1730 cm⁻¹.
-
C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 148), the methyl ester group (-COOCH₃, m/z = 120), and the formyl group (-CHO, m/z = 150).
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the formylation of its corresponding amine precursor, Methyl 4-aminobenzoate.
Reaction Scheme:
Caption: General synthesis scheme for this compound.
Experimental Protocol: Formylation of Methyl 4-aminobenzoate
This protocol is a generalized procedure based on common formylation reactions of anilines. The choice of formylating agent and reaction conditions can be optimized for yield and purity. A common and effective method involves the use of formic acid.
Materials:
-
Methyl 4-aminobenzoate
-
Formic acid (excess)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Methyl 4-aminobenzoate, a molar excess of formic acid, and toluene.
-
Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess formic acid by washing the organic layer with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess Formic Acid: Using an excess of formic acid drives the equilibrium of the reaction towards the product side.
-
Azeotropic Removal of Water: The removal of water, a byproduct of the reaction, is crucial to prevent the reverse reaction (hydrolysis) and to ensure a high conversion to the desired product. Toluene is a suitable solvent for this purpose as it forms an azeotrope with water.
-
Neutralization with Sodium Bicarbonate: This step is essential to remove the unreacted formic acid from the product.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the removal of impurities and the isolation of the product in a highly pure crystalline form.
Applications in Drug Development
While specific, high-profile examples of the direct use of this compound in marketed drugs are not abundant in the public literature, its structural motifs are present in various pharmacologically active molecules. Its primary role is that of a versatile building block. One notable application is its use as a reagent in the synthetic preparation of tetrahydroisoquinoline derivatives, which are investigated as coagulation factor XIa inhibitors.[5] This highlights its potential in the development of antithrombotic agents.
The formamido group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The methyl ester provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce further diversity.
Potential Synthetic Transformations for Drug Discovery:
Caption: Potential synthetic pathways for generating diverse molecules from this compound.
Safety and Handling
Conclusion
This compound is a bifunctional organic compound with significant potential as a building block in synthetic chemistry, particularly for the development of new pharmaceutical agents. Its synthesis via the formylation of Methyl 4-aminobenzoate is a straightforward process. While detailed public information on its extensive applications is limited, its known use in the synthesis of enzyme inhibitors underscores its value to the drug discovery community. Further exploration of this compound's reactivity and its incorporation into novel molecular scaffolds is a promising area for future research.
References
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Methyl 4-(formylamino)benzoate. Chem-Express. [Link]
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An In-Depth Technical Guide to the Characterization of Methyl 4-formamidobenzoate using ¹H and ¹³C NMR Spectroscopy
Introduction: The Imperative of Spectroscopic Precision in Drug Development
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide provides an in-depth technical overview of the characterization of Methyl 4-formamidobenzoate, a key building block in medicinal chemistry, using both ¹H and ¹³C NMR spectroscopy. As a Senior Application Scientist, my objective is to not only present the spectral data but also to instill a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling patterns, thereby empowering researchers to interpret their own data with confidence.
The structural integrity of a molecule like this compound is paramount, as even minor impurities or isomeric variations can have profound effects on its biological activity and safety profile. This guide is therefore designed to be a self-validating system, where the presented data and interpretations are grounded in fundamental NMR theory and supported by authoritative references.
Molecular Structure and NMR-Active Nuclei
This compound possesses a rich tapestry of NMR-active nuclei, primarily ¹H and ¹³C, which provide a detailed structural fingerprint of the molecule. Understanding the chemical environment of each nucleus is the first step in predicting and interpreting its NMR spectrum.
Figure 1. Molecular structure of this compound with atom numbering for NMR assignment.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons, their chemical environments, and their proximity to neighboring protons. A key feature of the spectrum is the presence of rotamers due to restricted rotation around the amide C-N bond, which can lead to the observation of two distinct sets of signals for the formyl and NH protons.[1][2][3]
Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| -OCH₃ (Methyl Ester) | ~3.9 | Singlet (s) | 3H | Electronegative oxygen of the ester group. |
| Aromatic (H-2', H-6') | ~8.0 | Doublet (d) | 2H | Deshielded by the electron-withdrawing ester group. |
| Aromatic (H-3', H-5') | ~7.6 | Doublet (d) | 2H | Shielded relative to H-2'/H-6' but still in the aromatic region. |
| -NH (Amide) | ~8.5 - 10.5 (rotamer dependent) | Broad Singlet (br s) or Doublet (d) | 1H | Hydrogen bonding, solvent effects, and coupling to the formyl proton. |
| -CHO (Formyl) | ~8.4 - 8.8 (rotamer dependent) | Singlet (s) or Doublet (d) | 1H | Anisotropic effect of the carbonyl group and potential coupling to the NH proton. |
Data Presentation: Tabulated ¹H NMR Data
The following table summarizes the experimentally observed ¹H NMR data for this compound, highlighting the presence of rotamers.
| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃[2] | Multiplicity & Coupling Constant (J, Hz) | Integration |
| -OCH₃ | 3.92 | s | 3H |
| Aromatic (H-2', H-6') | 8.02 | d, J = 8.8 | 2H |
| Aromatic (H-3', H-5') | 7.63 | d, J = 8.8 | 2H |
| -NH (rotamer 1) | 8.50 | br s | 1H (major) |
| -NH (rotamer 2) | 7.71 | br s | (minor) |
| -CHO (rotamer 1) | 8.43 | s | 1H (major) |
| -CHO (rotamer 2) | 8.85 | d, J = 11.2 | (minor) |
Note: The integration of the rotameric protons will sum to 1H for the -NH and 1H for the -CHO respectively. The ratio of the rotamers can be determined from the relative integration of their distinct signals.
Causality Behind ¹H NMR Observations:
-
Aromatic Protons: The protons on the benzene ring appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing methyl ester group (H-2' and H-6') are deshielded and resonate at a lower field (~8.02 ppm) compared to the protons ortho to the formamido group (H-3' and H-5') at ~7.63 ppm.
-
Methyl Ester Protons: The three protons of the methyl group are chemically equivalent and are deshielded by the adjacent oxygen atom, resulting in a singlet at approximately 3.92 ppm.
-
Formamido Protons and Rotamers: The partial double bond character of the amide C-N bond restricts rotation, leading to the existence of two stable conformers (rotamers), often referred to as s-cis and s-trans. This results in two different chemical environments for the formyl proton (-CHO) and the amide proton (-NH), giving rise to two sets of signals in the ¹H NMR spectrum. The relative populations of these rotamers are influenced by the solvent and temperature. The formyl proton of one rotamer appears as a singlet, while in the other it is a doublet due to coupling with the adjacent NH proton. The NH proton signals are often broad due to quadrupolar relaxation and chemical exchange.
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |
| -OCH₃ (Methyl Ester) | ~52 | Attached to an electronegative oxygen. |
| Aromatic (C-1') | ~126 | Quaternary carbon attached to the ester group. |
| Aromatic (C-2', C-6') | ~131 | Deshielded by the ester group. |
| Aromatic (C-3', C-5') | ~119 | Shielded relative to C-2'/C-6'. |
| Aromatic (C-4') | ~141 | Quaternary carbon attached to the formamido group. |
| C=O (Ester) | ~166 | Carbonyl carbon of the ester. |
| C=O (Amide) | ~160-163 | Carbonyl carbon of the amide, may show two signals for rotamers. |
Data Presentation: Tabulated ¹³C NMR Data
The following table presents the available experimental ¹³C NMR data for this compound. The presence of rotamers can also be observed in the ¹³C spectrum, particularly for the carbons near the amide group.
| Carbon Assignment | Chemical Shift (δ, ppm) in CDCl₃[4] |
| -OCH₃ | 52.2, 52.3 |
| Aromatic (C-3', C-5') | 117.3, 119.3 |
| Aromatic (C-1') | 126.1, 126.6 |
| Aromatic (C-2', C-6') | 131.0, 131.6 |
| Aromatic (C-4') | 141.2, 141.3 |
| C=O (Amide) | 160.0, 162.5 |
| C=O (Ester) | 166.5, 166.7 |
Note: The observation of pairs of signals for each carbon type is indicative of the presence of rotamers.
Causality Behind ¹³C NMR Observations:
-
Carbonyl Carbons: The carbonyl carbons of the ester and amide groups are the most deshielded carbons in the molecule, appearing at the downfield end of the spectrum. The ester carbonyl typically resonates at a slightly lower field than the amide carbonyl.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The quaternary carbons attached to the substituents (C-1' and C-4') have distinct chemical shifts. The protonated aromatic carbons (C-2', C-6' and C-3', C-5') appear in the typical aromatic region (110-140 ppm).
-
Methyl Carbon: The sp³-hybridized methyl carbon is the most shielded carbon, resonating at the upfield end of the spectrum.
Part 3: Experimental Protocols
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.
Experimental Workflow Diagram
Figure 2. A streamlined workflow for the NMR characterization of this compound.
Detailed Step-by-Step Methodology
1. Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. The final volume in the NMR tube should be between 0.6 and 0.7 mL.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
2. NMR Data Acquisition:
-
Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' or 'zg') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all proton signals are captured.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate for good resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point for routine spectra. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A spectral width of approximately 220-240 ppm is required to cover the full range of carbon chemical shifts.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a reasonable starting point. Quaternary carbons have longer relaxation times, so a longer delay may be needed for accurate integration if desired.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: The chemical shifts of all peaks are determined. For the ¹H spectrum, the relative areas under the peaks are integrated to determine the proton ratios.
-
Structural Assignment: The chemical shifts, multiplicities, and integration values are used to assign each signal to a specific proton or carbon in the this compound molecule.
Conclusion
This in-depth technical guide has provided a comprehensive framework for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. By understanding the principles behind the spectral features and adhering to rigorous experimental protocols, researchers can confidently elucidate and verify the structure of this important molecule. The presence of rotamers adds a layer of complexity to the spectra but also provides valuable insight into the dynamic nature of the amide bond. The data and methodologies presented herein serve as a robust reference for scientists and professionals in the field of drug development, ensuring the integrity and quality of their chemical entities.
References
-
St-Gelais, A. et al. From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein J. Org. Chem.2019, 15, 2538–2545. [Link]
-
V. V. S. S. Srikanth, et al. Continuous Flow Catalysis for the Valorization of Carbon Dioxide. Tesis Doctorals en Xarxa, 2022 . [Link]
-
Schröder, K. et al. Supplementary information for: A mild and efficient N-formylation of amines using a recyclable and metal-free catalytic system. RSC Adv., 2016 , 6, 84364-84368. [Link]
-
Samanta, S. et al. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Adv., 2014 , 4, 28416-28420. [Link]
-
PubChem. Methyl 4-Formylbenzoate. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supplementary Information for "Organocatalytic N-Formylation of Amines by CO2 under Ambient Conditions". [Link]
-
Reddy, T. R. et al. Supporting Information for: A General and Efficient Method for the N-Formylation of Amines Using a Copper-Nanoparticle-Catalyzed Reaction of Amines with Formaldehyde. Asian J. Org. Chem., 2015 , 4, 1243-1247. [Link]
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A Technical Guide to the Spectroscopic Interpretation of Methyl 4-formamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-formamidobenzoate (C₉H₉NO₃), a compound of interest in medicinal chemistry and organic synthesis. As a molecule incorporating a methyl ester, a secondary amide (formamido group), and a para-substituted aromatic ring, its structural elucidation offers a comprehensive case study in the application of modern spectroscopic techniques. This guide will navigate the interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The emphasis is placed not only on the assignment of signals but on the underlying chemical principles that govern the observed spectral features. Methodologies for data acquisition are also detailed to provide a self-validating framework for researchers.
Molecular Structure and Spectroscopic Overview
This compound is a derivative of methylparaben, featuring a formamido group at the para position of the benzene ring. This structural arrangement gives rise to a unique spectroscopic fingerprint, which we will dissect in the subsequent sections.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons, the methyl ester protons, the amide proton, and the formyl proton.
Predicted ¹H NMR Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~8.34 | s | 1H | Formyl proton (-CHO) |
| H-b | ~8.01 | d, J = ~8.8 Hz | 2H | Aromatic protons ortho to -COOCH₃ |
| H-c | ~7.68 | d, J = ~8.8 Hz | 2H | Aromatic protons ortho to -NHCHO |
| H-d | ~3.88 | s | 3H | Methyl ester protons (-OCH₃) |
| H-e | ~8.70 (broad) | s | 1H | Amide proton (-NH) |
Note: The predicted chemical shifts are based on computational models and data from analogous structures. Actual experimental values may vary.
Interpretation of the ¹H NMR Spectrum
-
N-H Stretch: A characteristic broad absorption around 3300 cm⁻¹ is indicative of the N-H stretching vibration in the secondary amide. The broadening is due to hydrogen bonding.
-
C=O Stretches: Two distinct carbonyl absorptions are expected. The ester carbonyl will appear at a higher wavenumber (~1720 cm⁻¹) than the amide carbonyl (~1680 cm⁻¹). This difference is due to the resonance effect of the nitrogen atom in the amide, which reduces the double bond character of the C=O bond.
-
Amide II Band: A strong band around 1530 cm⁻¹ is characteristic of the N-H bending vibration in secondary amides and is a key diagnostic feature.
-
Aromatic and C-O Stretches: The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester will be visible in the fingerprint region, typically around 1280 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is placed in the beam path, and the sample spectrum is acquired.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound (Molecular Weight: 179.17 g/mol ), we can predict a fragmentation pattern based on the functional groups present.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment | Notes |
| 179 | [M]⁺ | Molecular Ion |
| 148 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 120 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 121 | [C₇H₇NO]⁺ | McLafferty rearrangement and subsequent cleavage |
| 92 | [C₆H₆N]⁺ | Decarbonylation of the fragment at m/z 120 |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at m/z = 179.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. Loss of the methoxy radical (•OCH₃) from the ester would result in a fragment at m/z 148. Loss of the entire carbomethoxy group (•COOCH₃) would give a fragment at m/z 120.
-
Decarbonylation: The acylium ion at m/z 120 can further lose a molecule of carbon monoxide (CO) to form a fragment at m/z 92.
-
McLafferty Rearrangement: While less common for aromatic amides, a McLafferty-type rearrangement involving the formamido group could lead to characteristic fragments.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragments and a characteristic mass spectrum.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound demonstrates the synergistic power of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry in modern chemical characterization. Each technique provides a unique and complementary piece of the structural puzzle. The predicted data and interpretations presented in this guide offer a robust framework for researchers to identify and characterize this molecule and other similarly substituted aromatic compounds. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is the cornerstone of sound scientific investigation in drug development and chemical research.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
PubChem, National Center for Biotechnology Information. Spectroscopic data for analogous compounds. [Link]
-
NIST Chemistry WebBook. Spectral data for organic compounds. [Link]
Methyl 4-formamidobenzoate CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-formamidobenzoate, a key chemical intermediate. With full editorial control, this document is structured to deliver scientifically sound and actionable insights for its application in research and development, particularly in the pharmaceutical industry.
I. Compound Identification and Core Properties
Chemical Identity:
This compound, a substituted benzoate ester, is a crucial building block in organic synthesis. Its identity is definitively established by the following identifiers:
| Identifier | Value |
| IUPAC Name | Methyl 4-(formylamino)benzoate |
| Synonyms | This compound, Methyl p-formamidobenzoate, 4-methoxycarbonylformanilide |
| CAS Number | 53405-05-3[1][2][3] |
| Molecular Formula | C9H9NO3[1] |
| Molecular Weight | 179.17 g/mol [1] |
Structural Representation:
Caption: 2D structure of this compound.
II. Synthesis and Purification
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol: N-Formylation of Methyl 4-aminobenzoate
This protocol is a well-established method for the formylation of anilines and is expected to yield the target compound.
Materials:
-
Methyl 4-aminobenzoate
-
Formic acid (≥95%)
-
Acetic anhydride
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-aminobenzoate in toluene.
-
Reagent Addition: Slowly add an equimolar amount of acetic anhydride to the solution, followed by a slight excess of formic acid. The addition should be performed at room temperature with continuous stirring.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by adding it to a saturated sodium bicarbonate solution to neutralize any unreacted acids.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield a crystalline solid.
III. Applications in Drug Discovery and Development
The primary documented application of this compound is as a key intermediate in the synthesis of novel therapeutic agents.
Synthesis of Tetrahydroisoquinoline Derivatives:
This compound serves as a crucial reagent in the multi-step synthesis of tetrahydroisoquinoline derivatives. These derivatives have been investigated as potent and selective inhibitors of coagulation factor XIa, a key enzyme in the intrinsic pathway of blood coagulation. Inhibition of factor XIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.
Caption: Role in the synthesis of Factor XIa inhibitors.
IV. Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on the known risks of structurally similar compounds.
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek medical attention.
V. Analytical Characterization
Comprehensive analytical data is essential for confirming the identity and purity of this compound. While a full dataset is not publicly available, the following techniques are standard for the characterization of such a compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the formyl proton, the amide proton, and the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, the aromatic carbons, and the methyl carbon. |
| FT-IR | Characteristic vibrational bands for N-H stretching, C=O stretching (amide and ester), and aromatic C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (179.17 m/z). |
| HPLC | A primary peak indicating the purity of the compound, with retention time dependent on the specific method used. |
Some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[1]
VI. Conclusion
This compound (CAS 53405-05-3) is a valuable chemical intermediate with a confirmed role in the synthesis of advanced pharmaceutical targets, particularly in the area of anticoagulation. While detailed public data on its properties and synthesis is limited, established organic chemistry principles provide a solid foundation for its safe handling, synthesis, and application. Further research and publication of its detailed characterization data would be beneficial to the scientific community.
References
-
ChemExpress. (n.d.). CAS 53405-05-3|Methyl p-formamidobenzoate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability Studies of Methyl 4-formamidobenzoate
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and chemical stability of Methyl 4-formamidobenzoate, a key intermediate in pharmaceutical synthesis.[1][2] Directed at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols grounded in authoritative regulatory guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). The methodologies described are designed to establish a robust understanding of the compound's physicochemical properties, which is critical for formulation development, process optimization, and regulatory submissions. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and scientifically sound.
Introduction: The Scientific Imperative
This compound (C9H9NO3, CAS No. 53405-05-3) is an organic compound featuring a methyl ester and a formamido group attached to a benzene ring.[2][3] Its structure suggests potential utility as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Understanding its solubility and stability is not merely a data collection exercise; it is a fundamental prerequisite for any successful drug development program. These properties dictate the compound's bioavailability, inform the selection of appropriate formulation strategies, and predict its shelf-life and potential degradation pathways.
This guide is structured to provide not just the "how" but the "why" behind each experimental protocol. By adhering to the principles outlined herein, researchers can generate high-quality, reliable data that will withstand scientific and regulatory scrutiny.
Physicochemical Characterization of this compound
A foundational understanding of the molecule's intrinsic properties is the starting point for any solubility or stability program.
Table 1: Physicochemical Properties of this compound
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Methyl p-formamidobenzoate, Benzoic acid, 4-(formylamino)-, methyl ester | [2][3] |
| CAS Number | 53405-05-3 | [2] |
| Molecular Formula | C9H9NO3 | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Chemical Structure | N/A |
Analytical Method Development: The Cornerstone of Measurement
A validated, stability-indicating analytical method is essential before commencing solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the method of choice for this compound due to its aromatic nature and the presence of a chromophore.
Rationale for HPLC-UV Method Selection
-
Specificity: HPLC can separate the parent compound from potential degradation products and impurities, a critical requirement for a stability-indicating method as per ICH guidelines.[4]
-
Sensitivity & Quantification: The aromatic ring in this compound will exhibit strong UV absorbance, allowing for accurate and sensitive quantification.[5][6]
-
Versatility: The method can be applied to quantify the analyte in various solvent systems used in solubility studies.
Proposed HPLC-UV Method Parameters
The following parameters serve as a starting point for method development. Optimization and validation are required.
Table 2: Suggested Starting Parameters for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | The non-polar stationary phase is suitable for retaining and separating moderately polar organic compounds like the target analyte. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution (e.g., starting at 80:20 A:B and ramping to 20:80 A:B) will effectively elute the parent compound and separate it from potential impurities of varying polarity. Formic acid helps to ensure good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Provides stable retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detector | UV-Vis Detector | N/A |
| Detection Wavelength | ~254 nm or determined by UV scan | Aromatic compounds typically absorb strongly around 254 nm. An initial UV-Vis spectral scan of a dilute solution of the compound in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[6][7] |
Solubility Determination: A Multipronged Approach
Solubility is a critical parameter that influences a drug's absorption and bioavailability. The methods outlined below are based on the principles described in USP General Chapter <1236>.[8][9]
Experimental Logic: Why Multiple Solvents?
A comprehensive solubility profile requires testing in a variety of media that represent different physiological and manufacturing environments.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8): These represent the pH conditions of the stomach and intestines and are required by regulatory agencies like the FDA to support Biopharmaceutics Classification System (BCS) classification.[10][11]
-
Water: Establishes baseline aqueous solubility.
-
Organic Solvents (e.g., Ethanol, Methanol, Acetonitrile): Relevant for manufacturing processes, purification, and formulation with co-solvents.
Protocol: Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[12]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to several vials, each containing a known volume of a specific solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours). The goal is to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered saturate solution with the mobile phase to a concentration that falls within the linear range of the validated HPLC-UV calibration curve.
-
Quantification: Analyze the diluted sample using the validated HPLC-UV method.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor.
Data Presentation:
Table 3: Solubility Profile of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | USP Solubility Class |
| pH 1.2 HCl Buffer | 25 | [Experimental Data] | [Experimental Data] | [To Be Determined] |
| 37 | [Experimental Data] | [Experimental Data] | [To Be Determined] | |
| pH 4.5 Acetate Buffer | 25 | [Experimental Data] | [Experimental Data] | [To Be Determined] |
| 37 | [Experimental Data] | [Experimental Data] | [To Be Determined] | |
| pH 6.8 Phosphate Buffer | 25 | [Experimental Data] | [Experimental Data] | [To Be Determined] |
| 37 | [Experimental Data] | [Experimental Data] | [To Be Determined] | |
| Purified Water | 25 | [Experimental Data] | [Experimental Data] | [To Be Determined] |
| Ethanol | 25 | [Experimental Data] | [Experimental Data] | [To Be Determined] |
| Methanol | 25 | [Experimental Data] | [Experimental Data] | [To Be Determined] |
Stability Studies: Unveiling Degradation Pathways
Stability testing is crucial for identifying potential degradation products, understanding the intrinsic stability of the molecule, and establishing a re-test period or shelf life. The forced degradation studies outlined below are designed in accordance with ICH guidelines Q1A(R2) and Q1B.[1][3][13][14][15]
The Principle of Forced Degradation
The objective is not to completely destroy the molecule but to induce a target degradation of approximately 5-20%.[1][16] This level of degradation is sufficient to generate and identify the primary degradation products without creating a complex matrix of secondary and tertiary degradants.
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions
For each condition, a control sample (stored at ambient temperature in the dark) should be analyzed concurrently.
5.3.1 Acid and Base Hydrolysis
-
Acid: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat in a water bath at 60-80°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Base: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at various time points.
-
Work-up: Before dilution and analysis, neutralize the aliquots with an equivalent amount of base or acid, respectively.
Causality Insight: The ester and formamido functional groups are susceptible to hydrolysis. Base-catalyzed hydrolysis of the ester is typically much faster than acid-catalyzed hydrolysis. The formamido group can also be hydrolyzed to a primary amine (Methyl 4-aminobenzoate) and formic acid.[17][18][19]
5.3.2 Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H2O2).
-
Keep the solution at room temperature and protected from light.
-
Analyze aliquots at various time points.
5.3.3 Thermal Degradation
-
Place a known quantity of solid this compound in a vial.
-
Heat in an oven at a high temperature (e.g., 80°C).
-
At each time point, dissolve a portion of the solid in a solvent to prepare a solution for HPLC analysis.
5.3.4 Photostability
-
Expose both solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[13][20][21][22]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
Data Interpretation and Reporting
The results should be summarized to show the percentage of the parent compound remaining and the formation of degradation products (expressed as a percentage of the total peak area).
Table 4: Summary of Forced Degradation Results
| Stress Condition | Duration/Intensity | % Assay of Parent | % Individual Impurity | % Total Impurities | Mass Balance (%) | Observations |
| 0.1 M HCl, 60°C | 24 h | [Data] | RRT 0.8: [Data] | [Data] | [Data] | [e.g., No significant degradation] |
| 0.1 M NaOH, RT | 8 h | [Data] | RRT 0.6: [Data]RRT 1.2: [Data] | [Data] | [Data] | [e.g., Two major degradants observed] |
| 3% H2O2, RT | 24 h | [Data] | [Data] | [Data] | [Data] | [e.g., Stable to oxidation] |
| Heat, 80°C (solid) | 48 h | [Data] | [Data] | [Data] | [Data] | [e.g., Slight discoloration] |
| Photolytic (ICH Q1B) | [ICH exposure] | [Data] | [Data] | [Data] | [Data] | [e.g., Photostable] |
RRT = Relative Retention Time
Mass Balance: A key aspect of a trustworthy stability study is the mass balance, which is the sum of the assay of the parent compound and the levels of all degradation products. A mass balance close to 100% indicates that all significant degradation products have been detected.
Potential Degradation Pathway
Based on the chemical structure, the primary hydrolytic degradation pathways are the hydrolysis of the methyl ester to form 4-formamidobenzoic acid and the hydrolysis of the formamido group to form Methyl 4-aminobenzoate.
Caption: Potential Hydrolytic Degradation Pathways.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these studies will yield critical data necessary for informed decision-making in the drug development process, from early-stage formulation to regulatory filing. The protocols are designed to be self-validating by adhering to internationally recognized standards, ensuring the integrity and trustworthiness of the generated data. Further characterization of any identified degradation products using techniques such as LC-MS and NMR would be the logical next step to fully elucidate the stability profile of this important chemical entity.
References
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency. (2000, May 1). Retrieved from [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. (2021, December 13). Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved from [Link]
-
USP <1236> Solubility Measurements. USP-NF. (2016, September 30). Retrieved from [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998, January 1). Retrieved from [Link]
-
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Q1B Photostability Testing of New Drug Substances and Products. FDA. (2018, August 24). Retrieved from [Link]
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Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. FDA. (2018, August 9). Retrieved from [Link]
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Navigating the Physicochemical Landscape of Methyl Benzoate Derivatives: A Technical Guide to Melting and Boiling Point Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive exploration of the physical properties, specifically the melting and boiling points, of methyl benzoate derivatives. While the initial focus was on Methyl 4-formamidobenzoate, a notable scarcity of publicly available experimental data for this specific compound necessitates a pivot to the closely related and extensively documented analogue, Methyl 4-formylbenzoate. This guide will address the potential for nomenclature confusion between these two compounds and subsequently leverage the rich dataset for Methyl 4-formylbenzoate to illustrate the principles and methodologies for determining these crucial physical constants. A thorough understanding of these properties is paramount for applications ranging from synthesis and purification to formulation and quality control in the pharmaceutical and chemical industries.
Introduction: The Importance of Precise Physicochemical Characterization
In the realm of chemical research and drug development, the precise characterization of a compound's physical properties is a cornerstone of scientific rigor. The melting and boiling points are fundamental thermodynamic properties that provide invaluable insights into a substance's purity, identity, and the nature of its intermolecular forces. For a compound like this compound, and its close analogue Methyl 4-formylbenzoate, which serve as key intermediates in organic synthesis, an accurate determination of these properties is critical for process optimization and quality assurance.[1]
Clarification of Nomenclature: this compound vs. Methyl 4-formylbenzoate
A critical point of clarification is the distinction between "this compound" and "Methyl 4-formylbenzoate." While structurally similar, they are distinct chemical entities.
-
This compound (CAS No. 53405-05-3 or 103441-80-1) features a formamido group (-NHCHO) at the 4-position of the benzoate ring.[2][3]
-
Methyl 4-formylbenzoate (CAS No. 1571-08-0) possesses a formyl (aldehyde) group (-CHO) at the same position.[4]
The similarity in their names can lead to confusion. While this compound is a valid compound, extensive searches for its specific melting and boiling point data have yielded limited results. In contrast, Methyl 4-formylbenzoate is a well-characterized compound with a wealth of available data. Therefore, this guide will utilize Methyl 4-formylbenzoate as a primary example to detail the experimental determination of melting and boiling points. The principles and techniques described herein are directly applicable to the characterization of this compound, should a purified sample be available.
Physicochemical Properties of Methyl 4-formylbenzoate
Methyl 4-formylbenzoate is a white crystalline solid at room temperature.[5] Its key physical and chemical properties are summarized in the table below, providing a comparative overview of data from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₃ | [1][4][6] |
| Molecular Weight | 164.16 g/mol | [1][4] |
| Melting Point | 59-63 °C | [4][7] |
| 140-144 °F | [1] | |
| Boiling Point | 265 °C (at 760 mmHg) | [4][7] |
| 509 °F (at 760 mmHg) | [1] | |
| Appearance | White to cream crystalline powder or chunks | [5] |
| Solubility | Insoluble in water | [7] |
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers the melting point and broadens the melting range.
Principle of Melting Point Depression
The presence of a soluble impurity disrupts the crystalline lattice of a solid. This disruption requires less energy to break the intermolecular forces holding the molecules together, resulting in a lower melting point. The extent of the depression is proportional to the concentration of the impurity, a principle rooted in colligative properties.
Experimental Protocol: Capillary Melting Point Determination
This method is a common and reliable technique for determining the melting point of a solid organic compound.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of Methyl 4-formylbenzoate (finely powdered and dry)
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: Place a small amount of dry Methyl 4-formylbenzoate on a clean, dry watch glass. Use a spatula to crush the sample into a fine powder.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a sample column of 2-3 mm is achieved.
-
Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
-
For a more accurate determination, heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
-
Recording the Melting Range: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This property is highly dependent on pressure.
Experimental Protocol: Thiele Tube Method
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or micro-burner
-
Clamp and stand
Procedure:
-
Apparatus Setup: Fill the Thiele tube with mineral oil to a level just above the side arm. Clamp the Thiele tube to a stand.
-
Sample Preparation: Add about 0.5 mL of Methyl 4-formylbenzoate to the small test tube. Place a capillary tube, with its sealed end up, into the test tube containing the sample.
-
Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb. Suspend the thermometer and the attached test tube in the Thiele tube, making sure the oil level is above the sample.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure uniform heating of the oil through convection.
-
Observation and Measurement: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Recording: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point of the sample.
Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a solid organic compound like Methyl 4-formylbenzoate.
Caption: Workflow for Melting and Boiling Point Determination.
Factors Influencing Accuracy and Precision
Several factors can affect the accuracy and precision of melting and boiling point measurements:
-
Purity of the Sample: As discussed, impurities can significantly alter these values.
-
Heating Rate: A rapid heating rate can lead to an erroneously high and broad melting or boiling range due to thermal lag between the sample and the thermometer.
-
Thermometer Calibration: An uncalibrated thermometer will introduce systematic error.
-
Atmospheric Pressure: The boiling point is particularly sensitive to changes in atmospheric pressure. It is good practice to record the atmospheric pressure at the time of measurement and apply a correction if necessary.
-
Sample Packing: In melting point determination, improper packing of the capillary tube can lead to an uneven heat distribution and a broader melting range.
Conclusion
This technical guide has provided a detailed overview of the determination of the melting and boiling points of Methyl 4-formylbenzoate, a compound often confused with this compound due to their similar nomenclature. The experimental protocols and underlying principles discussed are fundamental to the physicochemical characterization of organic compounds. By adhering to these methodologies and being mindful of the factors that can influence accuracy, researchers and drug development professionals can ensure the generation of reliable and reproducible data, which is essential for the advancement of their scientific endeavors.
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Methyl 4-formamidobenzoate rotamers in NMR spectroscopy
An In-depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 4-formamidobenzoate Rotamers
Abstract
The phenomenon of rotational isomerism (rotamerism) around the amide C-N bond is a critical conformational feature that profoundly influences the molecular properties, biological activity, and pharmacokinetic profiles of numerous pharmaceutical compounds. Due to the partial double-bond character of the amide linkage, rotation is restricted, leading to the co-existence of distinct E/Z (or cis/trans) conformers in equilibrium.[1][2] this compound serves as an exemplary model system for studying this behavior. This guide provides a comprehensive, in-depth exploration of the principles and methodologies for characterizing the rotameric equilibrium and rotational energy barrier of this compound using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of dynamic molecular processes for applications in medicinal chemistry, structural biology, and materials science.
Introduction: The Significance of Amide Rotamers
Amide bonds form the backbone of peptides and proteins and are prevalent structural motifs in a vast array of small-molecule drugs. The planarity of the amide group, a consequence of delocalization of the nitrogen lone pair into the carbonyl π-system, results in a significant energy barrier to rotation around the C-N bond. This barrier, typically in the range of 15-25 kcal/mol, is high enough to slow the rate of interconversion on the NMR timescale, allowing for the direct observation of distinct rotational isomers, or rotamers.[1][3]
The specific conformation of an amide group can dictate a molecule's three-dimensional shape, its ability to form hydrogen bonds, and its overall polarity. In the context of drug development, these factors are paramount. Different rotamers of a single drug molecule can exhibit vastly different binding affinities for a biological target.[4][5] An equilibrium that heavily favors an inactive conformation can lead to reduced potency and efficacy. Therefore, a quantitative understanding of rotamer populations and the kinetics of their interconversion is not merely an academic exercise but a crucial component of rational drug design and structure-activity relationship (SAR) studies.[6]
The Principle: Unveiling Molecular Dynamics with NMR
NMR spectroscopy is an exceptionally powerful tool for investigating dynamic chemical processes that occur over a wide range of timescales, including conformational changes like bond rotation.[7][8] This phenomenon is known as chemical exchange .[9][10]
The appearance of an NMR spectrum for a molecule undergoing exchange between two sites (e.g., the E and Z rotamers) is highly dependent on the temperature, as this controls the rate of interconversion (k) relative to the frequency difference (Δν) between the signals of the two isomers.
-
Slow Exchange Regime (Low Temperature): When the exchange rate k is much smaller than Δν (k << Δν), the NMR spectrometer effectively captures a static snapshot of the two distinct rotamers. The spectrum displays two separate sets of sharp signals, with the integral of each signal being proportional to the population of the corresponding rotamer.
-
Fast Exchange Regime (High Temperature): When the exchange rate k is much larger than Δν (k >> Δν), the rotamers interconvert so rapidly that the spectrometer detects only a time-averaged environment. The spectrum shows a single set of sharp signals at a population-weighted average of the chemical shifts of the individual rotamers.
-
Intermediate Exchange (Coalescence): As the temperature increases from the slow exchange regime, the signals for the two rotamers broaden, move closer together, and eventually merge into a single, very broad peak. The temperature at which this merging occurs is called the coalescence temperature (Tc) .[3][7] At this point, the rate of exchange is on the same order of magnitude as the frequency separation of the signals.
By systematically increasing the temperature and observing these changes, a Variable Temperature (VT) NMR experiment allows for the complete thermodynamic and kinetic characterization of the rotational process.
Experimental Protocol: A Practical Guide to VT-NMR
This section outlines a robust, field-proven methodology for conducting a VT-NMR experiment to analyze the rotamers of this compound.
Step 1: Sample Preparation
The choice of solvent is critical for VT-NMR. It must fully dissolve the analyte and remain liquid over a broad temperature range without reacting with the sample. Deuterated dimethyl sulfoxide (DMSO-d6) or 1,1,2,2-tetrachloroethane-d2 are excellent choices due to their high boiling points and low freezing points.
-
Weighing: Accurately weigh approximately 10-15 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Standard: While not essential for this specific analysis, adding a small amount of an internal standard with a known, temperature-invariant chemical shift (like tetramethylsilane, TMS) can be useful for referencing.
Step 2: NMR Spectrometer Setup and Calibration
Proper instrument setup is essential for acquiring high-quality, reliable data.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature control unit.
-
Locking and Shimming: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Temperature Calibration: The accuracy of the thermodynamic parameters derived depends critically on the accuracy of the sample temperature. Calibrate the spectrometer's temperature readout using a standard sample, such as neat methanol (for low temperatures) or ethylene glycol (for high temperatures), before running the experiment.
Step 3: Data Acquisition Workflow
The core of the experiment involves acquiring a series of ¹H NMR spectra at different, precisely controlled temperatures.
-
Low-Temperature Start: Cool the sample to a low temperature where the exchange is slow (e.g., 298 K or 25 °C). Allow the temperature to stabilize for 5-10 minutes. Acquire a high-quality ¹H NMR spectrum. This spectrum should show two distinct sets of signals for the E and Z rotamers.
-
Incremental Heating: Increase the temperature in discrete steps (e.g., 5-10 K increments). At each new temperature, allow the sample to equilibrate for at least 5 minutes before acquiring the next spectrum.
-
Identify Coalescence: Continue this process, paying close attention to the broadening and merging of the rotameric signal pairs. Carefully bracket the coalescence temperature (Tc) by using smaller temperature increments in its vicinity.
-
High-Temperature Data: Acquire several spectra at temperatures well above Tc to observe the sharp, averaged signal characteristic of the fast exchange regime.
Implications for Drug Discovery and Development
The quantitative data derived from VT-NMR studies on model systems like this compound are directly applicable to the challenges faced in drug discovery.
-
Structure-Based Design: If a high-resolution crystal structure shows a ligand bound in its minor rotameric form, it implies that the energetic cost of adopting this "bioactive conformation" must be overcome. VT-NMR provides the precise value for this energy difference (ΔG°), which can be factored into computational models for lead optimization.
-
Pharmacokinetic Properties: The presence of multiple, slowly interconverting rotamers can complicate pharmacokinetic analysis. It can lead to complex peak shapes in chromatography and may even result in different rotamers having different absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Computational Chemistry Validation: Experimental data on rotational barriers (ΔG‡) and equilibrium constants (K) are the gold standard for validating and parameterizing computational methods like Density Functional Theory (DFT) and molecular dynamics simulations. [11]Accurate computational models are essential for the high-throughput virtual screening of compound libraries.
Conclusion
The restricted rotation about the amide bond is a fundamental principle of organic chemistry with profound consequences for molecular structure and function. Variable Temperature NMR spectroscopy provides a powerful and direct window into this dynamic process, enabling the precise and accurate determination of both the thermodynamic and kinetic parameters that govern rotameric equilibria. By applying the detailed experimental and analytical protocols described in this guide to model compounds such as this compound, researchers and drug development professionals can gain critical insights into the conformational behavior of their molecules. This knowledge is indispensable for optimizing ligand-target interactions, predicting pharmacokinetic behavior, and ultimately, designing safer and more effective medicines.
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NMR Wiki. (2012). Amide Hydrogen Exchange (HX). [Link]
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Exploring Rotamers and Their Significance in Science and Drug Discovery. (2024). Pro-Drug. [Link]
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Pandey, P. K. (2025). Tautomerism Vs Rotamerism In Drug Development. PharmaGuru. [Link]
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Miles, J. A. et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(6), 1627–1632. [Link]
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American Chemical Society. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. [Link]
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El-Faham, A. et al. (2015). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. Journal of Molecular Structure, 1083, 242-246. [Link]
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Tishchenko, O. et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. ResearchGate. [Link]
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Sun, H. et al. (2004). Variable NMR Spin-Lattice Relaxation Times in Secondary Amides: Effect of Ramachandran Angles on Librational Dynamics. The Journal of Physical Chemistry B, 108(12), 3933–3942. [Link]
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Rangadurai, A. et al. (2019). Chemical exchange between and amide N–H and N–D moiety changes the resonance frequency of the ¹⁵N nucleus. ResearchGate. [Link]
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Hrovat, D. A. et al. (2018). Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide. ResearchGate. [Link]
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Craik, D. J. et al. (1998). NMR studies of chemical exchange amongst five conformers of a ten-membered ring compound. Journal of the Chemical Society, Perkin Transactions 2, (8), 1797-1804. [Link]
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ResearchGate. (n.d.). Variable temperature ¹H NMR studies. [Link]
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Bickley, J. F. et al. (1999). NMR Determination of Internal Rotation Rates and Rotational Energy Barriers. Journal of Chemical Education, 76(1), 112. [Link]
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Sun, H. & Andersen, N. H. (2000). Determination of the Internal Rotation Barrier of [15N]Formamide from Gas-Phase 1H NMR Spectra. The Journal of Physical Chemistry A, 104(28), 6664–6666. [Link]
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Baum, J. et al. (2017). NMR Analysis of Amide Hydrogen Exchange Rates in a Pentapeptide-Repeat Protein from A. thaliana. Biophysical Journal, 112(10), 2029-2039. [Link]
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Cárdenas-Jirón, G. I. et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 7(9), 661-667. [Link]
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Kruger, H. G. et al. (2011). Part II: Ab initio and NMR investigations into the barrier to internal rotation of various oxo- and thiocarbamates. South African Journal of Chemistry, 64, 210-217. [Link]
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LaPlante, S. R. et al. (2012). Biological and Structural Characterization of Rotamers of C–C Chemokine Receptor Type 5 (CCR5) Inhibitor GSK214096. ACS Medicinal Chemistry Letters, 3(1), 58-63. [Link]
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preliminary investigation of Methyl 4-formamidobenzoate reactivity
An In-Depth Technical Guide to the Reactivity of Methyl 4-formamidobenzoate
Introduction
This compound is a bifunctional aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure incorporates three distinct reactive centers: a formamide group, a methyl ester, and a disubstituted benzene ring. This unique combination allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of complex molecules, including pharmaceutical intermediates. Notably, it serves as a reagent in the preparation of tetrahydroisoquinoline derivatives, which have applications as coagulation factor XIa inhibitors[1]. This guide provides a comprehensive investigation into the reactivity of this compound, offering field-proven insights and detailed experimental frameworks to aid researchers in drug development and synthetic chemistry.
Physicochemical Properties
A foundational understanding of a molecule's physical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [2][3] |
| Molecular Weight | 179.18 g/mol | [3] |
| CAS Number | 53405-05-3 | [1][3] |
| Appearance | White powder / Needles | [4] |
| Melting Point | 59-63 °C | [5] |
| Boiling Point | 265 °C | [5] |
| Synonyms | N-[4-(Methoxycarbonyl)phenyl]formamide, Methyl p-formamidobenzoate | [2] |
Core Reactivity Analysis
The reactivity of this compound can be systematically analyzed by considering the distinct chemical behavior of its three primary functional regions.
The Formamide Moiety (-NHCHO)
The formamide group is a stable functional group due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double-bond character to the C-N bond[6]. This resonance stabilization dictates its reactivity.
-
Hydrolysis: The formamide can be hydrolyzed to the corresponding primary amine, Methyl 4-aminobenzoate, under either acidic or basic conditions. This transformation is crucial for unmasking the amine functionality for subsequent reactions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the formyl carbon.
-
Reduction: The formyl group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the amide and the ester functionalities. More selective reduction of the formamide to a methylamine (N-methyl) can be challenging without affecting the ester, often requiring specific catalytic hydrogenation conditions or specialized reagents. The use of formamide can also serve as a reductant in certain reactions, such as in the one-pot synthesis of quinazolinones from nitrobenzoic acid derivatives, where it also acts as a solvent and cyclocondensate[7].
The Methyl Ester Moiety (-COOCH₃)
The methyl ester is a classic carboxylate derivative, susceptible to nucleophilic acyl substitution.
-
Hydrolysis (Saponification): This is a common transformation, typically achieved by heating with an aqueous base like sodium hydroxide, followed by acidic workup to yield 4-formamidobenzoic acid[8][9]. The reaction proceeds via a bimolecular nucleophilic acyl substitution (Bₐc2) mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon[10]. For highly sterically hindered esters, an alternative Sₙ2-type mechanism (Bₐl2), involving attack at the methyl group, can occur, though it is less common for simple methyl benzoates[10].
-
Amidation & Transesterification: The methyl ester can react with amines or alcohols, typically under catalytic conditions, to form the corresponding amides or different esters, respectively. These reactions allow for further diversification of the molecule at the C1 position.
The Aromatic Ring
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring is governed by the electronic effects of the two existing substituents.
-
Directing Effects:
-
Formamido Group (-NHCHO): This group is an ortho-, para-director and is considered an activating group. The nitrogen lone pair can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.
-
Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group and is therefore deactivating and a meta-director. It pulls electron density from the ring, making it less nucleophilic[11][12].
-
-
Regioselectivity of Electrophilic Attack: The directing effects of the two groups are synergistic. The formamido group strongly directs incoming electrophiles to its ortho position (C3 and C5), while the methyl ester group directs to its meta position (also C3 and C5). Therefore, electrophilic substitution is strongly favored at the positions ortho to the formamido group.
Caption: Regioselectivity of Electrophilic Aromatic Substitution.
Experimental Protocols & Synthetic Applications
The true value of this compound is demonstrated in its application as a versatile precursor in multi-step syntheses.
Protocol 1: Synthesis of Methyl 4-aminobenzoate via Formamide Hydrolysis
This protocol details the deprotection of the formamide group to yield Methyl 4-aminobenzoate, a key intermediate for many active pharmaceutical ingredients. The synthesis of the starting material itself can be achieved via Fisher esterification of 4-aminobenzoic acid[13].
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| This compound | 179.18 | 5.0 g | 27.9 mmol |
| Hydrochloric Acid (conc., 37%) | 36.46 | 15 mL | - |
| Sodium Hydroxide (5M aq.) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
| Deionized Water | 18.02 | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (5.0 g) in 30 mL of deionized water.
-
Acid Addition: Slowly add concentrated hydrochloric acid (15 mL) to the suspension. The mixture will become a clear solution as the substrate protonates and dissolves.
-
Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the mixture by slow, dropwise addition of 5M sodium hydroxide solution until the pH is approximately 8-9. The product, Methyl 4-aminobenzoate, will precipitate as a white solid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure Methyl 4-aminobenzoate.
Workflow Diagram: Key Transformations
The following diagram illustrates the primary reaction pathways originating from this compound, highlighting its role as a central intermediate.
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Methodological & Application
Methyl 4-formamidobenzoate: A Versatile Precursor in Modern Organic Synthesis
Abstract
Methyl 4-formamidobenzoate is a bifunctional aromatic compound that has emerged as a pivotal precursor in the landscape of organic synthesis. Its unique structural features, possessing a methyl ester and a formamido group, offer a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound's synthetic utility, presenting detailed application notes and robust protocols for its use in the synthesis of high-value molecules, including pharmaceutical intermediates and functional materials. The content herein is curated for researchers, medicinal chemists, and professionals in drug development, aiming to provide both foundational knowledge and actionable experimental insights.
Introduction: The Strategic Advantage of this compound
In the vast arsenal of synthetic building blocks, this compound distinguishes itself through the strategic interplay of its two functional groups. The methyl ester provides a readily modifiable handle for transformations such as hydrolysis, amidation, or reduction.[1] Concurrently, the formamido group serves a dual role: it acts as a protecting group for the aniline nitrogen, modulating its reactivity, and can also participate directly in cyclization and formylation reactions. This inherent functionality makes it a more specialized and often advantageous precursor compared to its simpler analogues, methyl 4-aminobenzoate and methyl 4-formylbenzoate.
The strategic placement of the formamido group para to the methyl ester influences the electronic properties of the benzene ring, guiding the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions. This guide will delve into the practical applications of this versatile molecule, underscoring its role in streamlining synthetic routes and enabling the efficient production of complex target structures.
Physicochemical Properties
A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 154-158 °C | |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide. Insoluble in water. | [3] |
| CAS Number | 103441-80-1 | [2] |
Synthesis of this compound
The most common and efficient route to this compound is through the formylation of the readily available methyl 4-aminobenzoate. This transformation can be achieved using various formylating agents, with formic acid or a mixture of formic acid and acetic anhydride being the most prevalent.
Protocol 1: Synthesis via Formic Acid
This protocol outlines a straightforward and high-yielding synthesis of this compound from methyl 4-aminobenzoate using formic acid.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 10 mmol) | Moles (mmol) |
| Methyl 4-aminobenzoate | 151.16 | 1.51 g | 10 |
| Formic acid (98-100%) | 46.03 | 5 mL | ~130 |
| Toluene | - | 20 mL | - |
| Deionized Water | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-aminobenzoate (1.51 g, 10 mmol) and toluene (20 mL).
-
Stir the suspension and add formic acid (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 10 mL) to remove any residual formic acid.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Expected Outcome: A white to off-white crystalline solid with a typical yield of 85-95%. The purity can be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).
Applications in the Synthesis of Pharmaceutical Intermediates
This compound is a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs) and their key intermediates. The formamido group can be carried through several synthetic steps or can be hydrolyzed to reveal the free amine at a later stage.
Precursor to Angiotensin II Receptor Blockers (ARBs)
While not a direct component of the final drug, derivatives of this compound are crucial for constructing the complex heterocyclic systems found in ARBs like Telmisartan.[1] The formamido group can direct ortho-lithiation or be transformed into other functional groups necessary for the key coupling reactions.
Synthesis of Chalcone Amide α-Glucosidase Inhibitors
Chalcones are a class of natural products with a wide range of biological activities. Chalcone amide derivatives have shown potential as α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes.[1] this compound can be used as a starting material to introduce the para-substituted benzoyl moiety.
Reaction Pathway:
Caption: Claisen-Schmidt condensation to form a chalcone intermediate.
Protocol 2: Synthesis of a Chalcone Intermediate
This protocol describes the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, which can be further elaborated to α-glucosidase inhibitors. For this example, we will use a generic substituted acetophenone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 5 mmol) | Moles (mmol) |
| This compound | 179.17 | 0.896 g | 5 |
| 2'-Hydroxyacetophenone | 136.15 | 0.681 g | 5 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.40 g | 10 |
| Ethanol (95%) | - | 25 mL | - |
| Deionized Water | - | 25 mL | - |
| Hydrochloric Acid (1M) | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.40 g) in a mixture of deionized water (12.5 mL) and ethanol (12.5 mL) with stirring.
-
To this solution, add 2'-hydroxyacetophenone (0.681 g) and stir for 15 minutes at room temperature.
-
In a separate beaker, dissolve this compound (0.896 g) in ethanol (12.5 mL).
-
Add the solution of this compound dropwise to the reaction mixture over 20 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture to a pH of 5-6 with 1M hydrochloric acid. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Outcome: The corresponding chalcone product as a solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Application in the Synthesis of Fluorescent Brighteners
This compound can be a precursor for stilbene-based fluorescent brighteners. The formamido group can be hydrolyzed to an amine, which is then used in subsequent condensation reactions to build the heterocyclic portions of the brightener molecule. While methyl 4-formylbenzoate is also used for this purpose, starting with this compound offers an alternative route where the amine is protected until needed.
Causality in Experimental Choices
-
Choice of Solvent: In the synthesis of this compound, toluene is used as a solvent that allows for azeotropic removal of water formed during the reaction, driving the equilibrium towards the product.
-
Use of Base in Chalcone Synthesis: The Claisen-Schmidt condensation is a base-catalyzed reaction. Sodium hydroxide deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this case, the formyl group of a derivative of this compound).
-
Acidification during Work-up: Acidification of the reaction mixture in the chalcone synthesis protonates the phenoxide and carboxylate intermediates, leading to the precipitation of the neutral chalcone product.
Conclusion
This compound is a precursor with significant, yet sometimes underutilized, potential in organic synthesis. Its unique combination of a protected amine and a methyl ester on an aromatic ring provides a powerful tool for the strategic construction of complex molecules. The protocols and applications detailed in this guide serve as a starting point for researchers to explore and exploit the full synthetic capabilities of this versatile building block in the development of novel pharmaceuticals and advanced materials.
References
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He, Z., Wang, Z., Ru, J., & Zeng, Z. (2020). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-formamidobenzoate. Retrieved from [Link]
Sources
use of Methyl 4-formamidobenzoate in the synthesis of HDAC6 inhibitors
Application Notes & Protocols
Topic: The Strategic Use of Methyl 4-formamidobenzoate in the Synthesis of Novel HDAC6 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a high-value therapeutic target for a range of pathologies, including cancer and neurodegenerative diseases. Its inhibitors typically feature a pharmacophore model consisting of a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. The hydroxamic acid moiety is a clinically validated ZBG, prized for its potent chelation of the zinc ion within the HDAC6 catalytic site. This guide provides a detailed technical overview and step-by-step protocol for the synthesis of a model HDAC6 inhibitor, N-hydroxy-4-formamidobenzamide, utilizing this compound as a key starting material. We delve into the scientific rationale behind the synthetic strategy, provide comprehensive safety and handling protocols, and outline methods for product characterization and validation, establishing a robust framework for researchers developing novel benzohydroxamate-based HDAC6 inhibitors.
Part 1: Scientific Background & Rationale
The Role of HDAC6 as a Therapeutic Target
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1] While many HDACs are located in the nucleus and regulate gene expression, HDAC6 is unique for its primary localization in the cytoplasm.[2] Its major substrates are non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90.[3]
By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which are critical for cell motility, division, and intracellular transport.[2] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can suppress cancer cell migration and induce cell death.[4] Furthermore, HDAC6's influence on Hsp90 affects the stability of numerous oncogenic client proteins, making its inhibition a promising anti-cancer strategy.[3][5] In the context of neurodegenerative diseases, HDAC6 is involved in the clearance of misfolded protein aggregates via autophagy; its inhibition can enhance this process, offering potential therapeutic benefits.[3]
The Pharmacophore of Hydroxamate-Based HDAC6 Inhibitors
The design of selective HDAC6 inhibitors often follows a well-defined three-part structural model.[6] This model is crucial for achieving high affinity and selectivity for the target enzyme.
-
Zinc-Binding Group (ZBG): This functional group coordinates with the Zn²⁺ ion in the catalytic pocket of the HDAC enzyme. The hydroxamic acid moiety (-CONHOH) is a highly effective ZBG, forming a stable bidentate complex with the zinc ion, which is fundamental to its potent inhibitory activity.[7][8]
-
Linker: This component connects the ZBG to the cap group. It is designed to fit within the hydrophobic channel leading to the active site. A common linker used in many HDAC6 inhibitors is a benzamide scaffold.[9][10]
-
Cap Group: This is typically a larger, often hydrophobic moiety that interacts with the surface of the enzyme at the rim of the catalytic tunnel. The unique topology of the HDAC6 surface allows it to accommodate bulkier cap groups compared to other HDAC isoforms, a feature that is heavily exploited to achieve selectivity.[4]
Caption: Pharmacophore model for a typical HDAC6 inhibitor.
Synthetic Rationale: this compound as a Precursor
The synthesis of hydroxamic acids is most commonly and efficiently achieved through the reaction of an ester, such as a methyl or ethyl ester, with hydroxylamine (NH₂OH).[11][12] this compound is an ideal starting material as it contains the stable methyl ester group, which is a direct precursor to the hydroxamic acid ZBG. In this molecule, the benzene ring serves as the linker, and the 4-formamido group (-NHCHO) acts as a compact cap group. The conversion is a nucleophilic acyl substitution where hydroxylamine attacks the carbonyl carbon of the ester.[7] This straightforward, one-step conversion makes this compound a valuable and versatile building block for constructing libraries of potential HDAC6 inhibitors.
Part 2: Materials & Safety
Reagents & Equipment
Reagents:
-
This compound (C₉H₉NO₃)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH), Anhydrous
-
Deionized Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Reagent | CAS No. | Hazards | Handling & Safety Precautions |
| This compound | 1571-08-0 | Skin, eye, and respiratory irritant. | Avoid inhalation of dust and contact with skin and eyes. Wash thoroughly after handling.[13][14] |
| Hydroxylamine HCl | 5470-11-1 | Harmful if swallowed; skin/eye irritant; may be corrosive to metals. | Handle with care. Avoid creating dust. Keep away from incompatible materials like strong oxidizing agents. |
| Sodium Hydroxide | 1310-73-2 | Corrosive; causes severe skin burns and eye damage. | Handle with extreme care. Prepare solutions by slowly adding NaOH to water, never the reverse. |
| Methanol | 67-56-1 | Flammable liquid and vapor; toxic if swallowed, in contact with skin, or if inhaled. | Keep away from heat and open flames. Use in a well-ventilated area.[15] |
Part 3: Experimental Protocol
Protocol 1: Synthesis of N-hydroxy-4-formamidobenzamide
This protocol details the conversion of this compound to its corresponding hydroxamic acid. The reaction involves the formation of a methanolic solution of hydroxylamine, which then reacts with the ester.
Caption: General workflow for the synthesis of the target hydroxamic acid.
Step-by-Step Procedure:
-
Prepare the Hydroxylamine Solution:
-
In a 100 mL round-bottom flask, prepare a solution of sodium hydroxide (1.2 g, 30 mmol, 3.0 eq) in 30 mL of anhydrous methanol. Stir until fully dissolved.
-
To this solution, add hydroxylamine hydrochloride (1.4 g, 20 mmol, 2.0 eq). A white precipitate (NaCl) will form immediately.
-
Stir the suspension at room temperature for 15-20 minutes.
-
-
Reaction Setup:
-
Add this compound (1.79 g, 10 mmol, 1.0 eq) to the methanolic hydroxylamine suspension.
-
Attach a reflux condenser to the flask.
-
Place the flask in a heating mantle or oil bath and heat the mixture to a gentle reflux (approx. 65 °C).
-
-
Reaction Monitoring:
-
Allow the reaction to proceed for 2-4 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Carefully neutralize the reaction mixture by slowly adding 1 M HCl until the pH is approximately 7-8. Use pH paper to monitor.
-
Remove the methanol using a rotary evaporator.
-
The resulting aqueous slurry will contain the crude product. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system.
-
Dissolve the crude solid in a minimal amount of hot ethanol, then slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 179.17 | 10 | 1.0 | 1.79 g |
| Hydroxylamine HCl | 69.49 | 20 | 2.0 | 1.40 g |
| Sodium Hydroxide | 40.00 | 30 | 3.0 | 1.20 g |
| Methanol | - | - | - | 30 mL |
Part 4: Characterization & Validation
Confirming the structure and purity of the synthesized N-hydroxy-4-formamidobenzamide is critical. Standard analytical techniques should be employed.
-
Thin-Layer Chromatography (TLC): To assess purity and compare the product to the starting material. The hydroxamic acid product should have a lower Rf value (be more polar) than the starting methyl ester.
-
Melting Point: A sharp melting point range indicates high purity.
-
¹H NMR Spectroscopy: To confirm the chemical structure. Expect to see signals for the aromatic protons, the formyl proton, the amide proton, and the hydroxyl proton. The disappearance of the methyl ester singlet (~3.9 ppm) is a key indicator of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. For N-hydroxy-4-formamidobenzamide (C₈H₈N₂O₃), the expected [M+H]⁺ ion would be approximately m/z 181.06.
| Analysis | Expected Result for N-hydroxy-4-formamidobenzamide |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 1H, NOH), δ ~10.2 (s, 1H, NH), δ ~8.3 (s, 1H, CHO), δ ~7.8 (d, 2H, Ar-H), δ ~7.6 (d, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~164 (C=O, hydroxamate), δ ~161 (C=O, formamide), δ ~142, ~132, ~128, ~118 (Ar-C) |
| MS (ESI+) | Expected m/z: 181.06 ([M+H]⁺) |
Part 5: Application in HDAC6 Inhibition Assays
Once synthesized and characterized, the compound's ability to inhibit HDAC6 must be quantified. Fluorogenic assays are a standard high-throughput method for this purpose.[16][17]
Caption: Workflow for determining the IC₅₀ value of a synthesized inhibitor.
The general principle involves incubating the purified recombinant HDAC6 enzyme with a fluorogenic substrate containing an acetylated lysine.[16] In the presence of active HDAC6, the acetyl group is removed. A developer solution is then added that specifically acts on the deacetylated substrate to release a fluorophore. The intensity of the fluorescence is inversely proportional to the activity of the HDAC6 inhibitor. By testing a range of inhibitor concentrations, an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) can be determined.[17]
Conclusion
This compound serves as an accessible and efficient precursor for the synthesis of benzohydroxamate-based HDAC6 inhibitors. The protocol described herein provides a reliable method for producing a model inhibitor, N-hydroxy-4-formamidobenzamide, through a straightforward conversion of a methyl ester to a hydroxamic acid. This foundational approach can be readily adapted by medicinal chemists to create diverse libraries of compounds for structure-activity relationship (SAR) studies, ultimately aiding in the discovery and development of novel and selective therapeutics targeting HDAC6.
References
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- Wikipedia. Hydroxamic acid.
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- NIH PubMed Central. A Novel Class of Small Molecule Inhibitors of HDAC6.
- Fisher Scientific.
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- NIH PubMed Central. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6)
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- Material Safety Data Sheet.
- NIH PubMed Central. Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring.
- NIH PubMed Central.
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- PubMed.
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- NIH PubMed Central.
- ACS Publications. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6.
- ResearchGate.
- ResearchGate. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors.
- PubChem.
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- 3. What are HDAC6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of fluorinated tubastatin A derivatives with bi-, tri-, and tetracyclic cap groups: molecular docking with HDAC6 and evaluation of in vitro antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
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application of Methyl 4-formamidobenzoate in medicinal chemistry research
An In-Depth Guide to the Application of Methyl 4-formamidobenzoate in Medicinal Chemistry
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound, a versatile building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique structural and chemical properties in the design and synthesis of novel therapeutic agents. This guide moves beyond simple procedural descriptions to offer insights into the causality behind experimental choices, ensuring a robust and validated understanding of its applications.
Introduction: The Strategic Value of this compound
This compound (CAS No: 53405-05-3) is a bifunctional aromatic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a methyl ester and a formamido group on a central benzene ring, offers multiple avenues for chemical modification. The formamido group acts as a stable, protected amine, which can be deprotected under specific conditions to reveal a reactive primary amine. This "masked amine" characteristic is highly strategic in multi-step syntheses, preventing unwanted side reactions. Furthermore, the formamido moiety itself can participate in crucial hydrogen bonding interactions with biological targets, while the methyl ester provides a readily modifiable handle for creating amides, acids, or other functional groups.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Appearance | White powder / Needles | [3] |
| Melting Point | 140-144 °C | [3] |
| Boiling Point | ~509 °F (~265 °C) at 760 mmHg | [3] |
| SMILES | O=CNC1=CC=C(C=C1)C(=O)OC | [4] |
| InChI Key | XXNAVWORVSFFAD-UHFFFAOYSA-N | [4] |
Core Applications in Synthetic Medicinal Chemistry
The utility of this compound stems from its capacity to be transformed into various key intermediates or to be incorporated directly as a structural scaffold.
As a Protected Precursor to Key Pharmacophores
The most common application is its role as a stable precursor to Methyl 4-aminobenzoate, a widely used building block in pharmaceuticals. The formyl group provides robust protection for the amine, which is stable to many reaction conditions that a free aniline might not tolerate.
dot digraph "Synthetic_Utility" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} } Caption: Key Synthetic Transformations of this compound.
Intermediate in the Synthesis of Factor XIa Inhibitors
This compound is explicitly cited as a reagent in the synthesis of tetrahydroisoquinoline derivatives, which are investigated as potent coagulation factor XIa inhibitors.[2] Factor XIa is a critical enzyme in the blood coagulation cascade, making its inhibition a promising strategy for antithrombotic therapies. In these syntheses, the formamido group is typically hydrolyzed to the free amine, which then participates in cyclization reactions to form the core heterocyclic scaffold.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales for procedural choices.
Protocol 1: Deprotection (Hydrolysis) to Synthesize Methyl 4-aminobenzoate
Principle: This protocol describes the acid-catalyzed hydrolysis of the formamide to yield the corresponding primary amine. Acidic conditions protonate the formyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This method is often preferred for its clean conversion and straightforward workup.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 27.9 mmol) in methanol (50 mL).
-
Acid Addition: To the stirring solution, add concentrated HCl (5 mL) dropwise. The addition may be slightly exothermic.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 65-70°C) for 4-6 hours.
-
Causality Note: Heating accelerates the hydrolysis reaction, which is slow at room temperature. Methanol is used as a solvent due to the good solubility of both the starting material and the product salt.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes until the starting material spot is no longer visible.
-
Solvent Removal: After completion, cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: To the resulting residue, carefully add saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9). This neutralizes the excess acid and deprotonates the amine product.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 50 mL).
-
Causality Note: Methyl 4-aminobenzoate is more soluble in organic solvents like EtOAc than in the aqueous phase, allowing for efficient extraction. Multiple extractions ensure a high recovery rate.[5]
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water to afford pure Methyl 4-aminobenzoate as a white crystalline solid.
Protocol 2: Synthesis of N-Benzyl-4-formamidobenzamide via Aminolysis
Principle: This protocol demonstrates the conversion of the methyl ester to an amide through direct reaction with an amine at elevated temperatures. This method is effective for simple, non-volatile amines like benzylamine. The reaction is driven to completion by the formation of the thermodynamically stable amide bond.
Materials:
-
This compound
-
Benzylamine
-
Xylene
-
Dean-Stark apparatus (optional, but recommended)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Reaction Setup: Combine this compound (2.0 g, 11.2 mmol) and benzylamine (2.4 g, 22.3 mmol, 2 equivalents) in a 50 mL round-bottom flask.
-
Causality Note: An excess of the amine is used to drive the equilibrium towards the product and to compensate for any potential loss due to volatility.
-
-
Solvent and Reflux: Add xylene (20 mL) as a high-boiling solvent. Fit the flask with a Dean-Stark trap and a condenser. Heat the mixture to reflux (approx. 140°C).
-
Methanol Removal: The reaction produces methanol as a byproduct. This can be monitored and removed azeotropically using the Dean-Stark trap to drive the reaction to completion. Continue refluxing for 12-18 hours.
-
Monitoring: Periodically check the reaction progress using TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. The product will likely precipitate from the xylene. If not, add hexanes to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold hexanes to remove residual xylene and unreacted benzylamine.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield N-benzyl-4-formamidobenzamide.
Role in Structure-Activity Relationship (SAR) Studies
While this compound may not always be present in the final active pharmaceutical ingredient (API), its derivatives are instrumental in building SAR. The formamido group itself possesses key features that medicinal chemists can exploit.
-
Hydrogen Bonding: The N-H group is a hydrogen bond donor, and the adjacent carbonyl oxygen is a hydrogen bond acceptor. This dual functionality can be critical for anchoring a ligand into a protein's active site, for example, by interacting with the hinge region of a kinase.[6]
-
Rotational Barrier: The C-N bond of the formamide has partial double-bond character, leading to a restricted rotation. This can help to lock the conformation of the molecule, reducing the entropic penalty upon binding to a target.
-
Metabolic Stability: The formamido group is generally more resistant to metabolic degradation than a free amine.
The "methyl" of the ester group can also play a subtle but important role, sometimes referred to as the "magic methyl" effect, where its addition can improve pharmacokinetic properties or target affinity through favorable hydrophobic interactions or by influencing conformation.[7]
dot digraph "SAR_Interactions" { graph [rankdir="LR", splines=true, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=dashed, color="#5F6368", arrowhead=none];
} } Caption: Conceptual model of scaffold-target interactions.
Conclusion and Future Outlook
This compound is a highly valuable and often underestimated reagent in the medicinal chemist's toolkit. Its primary strength lies in its function as a stable, masked aniline, enabling cleaner and more efficient multi-step syntheses. The protocols provided herein offer robust methods for its transformation into key downstream intermediates. As drug discovery continues to demand more complex and precisely tailored molecules, the strategic use of such versatile building blocks will remain paramount to the successful development of new therapeutics.
References
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. National Center for Biotechnology Information. Available at: [Link]
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Methyl 4-Formylbenzoate | C9H8O3 | CID 15294. PubChem, National Center for Biotechnology Information. Available at: [Link]
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[Application of methyl in drug design]. PubMed, National Center for Biotechnology Information. Available at: [Link]
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Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. ResearchGate. Available at: [Link]
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Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Royal Society of Chemistry. Available at: [Link]
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Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. PubMed, National Center for Biotechnology Information. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Center for Biotechnology Information. Available at: [Link]
- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
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Ethyl 4-formamidobenzoate | C10H11NO3 | CID 223909. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
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Methyl 4-aminobenzoate | C8H9NO2 | CID 12082. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Methyl 4-ethynylbenzoate: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Available at: [Link]
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SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. ResearchGate. Available at: [Link]
- WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof. Google Patents.
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Methyl-containing pharmaceuticals: Methylation in drug design. PubMed, National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols for N-formylation using Methyl 4-formamidobenzoate
Introduction: The Strategic Importance of N-Formylation and the Potential of Methyl 4-formamidobenzoate as a Formyl Donor
The N-formyl group is a cornerstone in the architecture of numerous biologically active molecules, including pharmaceuticals and natural products. Its presence can significantly influence a molecule's pharmacological profile, serving as a crucial pharmacophore or a key intermediate in more complex molecular syntheses. The process of introducing a formyl group onto a nitrogen atom, known as N-formylation, is therefore a reaction of paramount importance in medicinal chemistry and drug development. While a variety of reagents have been developed for this purpose, the exploration of novel, efficient, and versatile formylating agents remains a vibrant area of research.
This document outlines a detailed experimental protocol for the N-formylation of amines, leveraging this compound as a stable, crystalline, and readily handleable formyl donor. The proposed methodology is grounded in the principles of transamidation, a powerful reaction for the exchange of amine moieties in amides.[1][2] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step guide for its execution, and discuss the analytical techniques for the characterization of the resulting N-formylated products.
Mechanistic Insights: N-Formylation via Transamidation
The N-formylation of a primary or secondary amine with this compound proceeds through a transamidation mechanism. In this reaction, the amine substrate acts as a nucleophile, attacking the carbonyl carbon of the formyl group of this compound. This process can be facilitated either by heat or by the presence of a suitable catalyst.[3][4]
The reaction can be conceptualized in the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate amine initiates a nucleophilic attack on the electrophilic carbonyl carbon of the formyl group in this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate. The stability and subsequent breakdown of this intermediate are often the rate-determining steps of the reaction.
-
Proton Transfer: A proton transfer likely occurs, either intramolecularly or facilitated by the solvent or a catalyst.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of methyl 4-aminobenzoate as a leaving group and the formation of the desired N-formylated product.
This process can be conducted under catalyst-free conditions with thermal activation, or it can be accelerated using a variety of catalysts, including Brønsted or Lewis acids, organocatalysts like L-proline, or metal-based catalysts.[1][2][5] The choice of catalyst can influence the reaction rate, yield, and substrate scope.
Caption: Proposed transamidation mechanism for N-formylation.
Experimental Protocol: N-Formylation of a Model Amine
This protocol details the N-formylation of benzylamine as a model primary amine using this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| This compound | 179.17 | 103441-80-1 | ≥98% | Major Chemical Supplier |
| Benzylamine | 107.15 | 100-46-9 | ≥99% | Major Chemical Supplier |
| L-Proline | 115.13 | 147-85-3 | ≥99% | Major Chemical Supplier |
| Toluene, Anhydrous | 92.14 | 108-88-3 | 99.8% | Major Chemical Supplier |
| Ethyl Acetate | 88.11 | 141-78-6 | HPLC Grade | Major Chemical Supplier |
| Hexane | 86.18 | 110-54-3 | HPLC Grade | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | ≥99.5% | Major Chemical Supplier |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[6][7][8] this compound and benzylamine may cause skin and eye irritation.[7]
Step-by-Step Procedure
Caption: Experimental workflow for N-formylation.
-
Reaction Setup:
-
To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.79 g, 10.0 mmol, 1.0 equiv).
-
Add L-proline (0.115 g, 1.0 mmol, 0.1 equiv) to the flask.[5]
-
Add anhydrous toluene (20 mL).
-
Flush the flask with an inert gas (nitrogen or argon) and fit it with a reflux condenser.
-
Add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (approximately 111 °C for toluene) and maintain reflux for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC developing chamber with a solvent system of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Spot the reaction mixture, a co-spot (reaction mixture and starting materials), and the starting materials on a TLC plate.
-
Visualize the spots under UV light (254 nm). The reaction is complete when the starting amine spot has been consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
A precipitate of methyl 4-aminobenzoate may form upon cooling.
-
Filter the reaction mixture to remove the precipitated methyl 4-aminobenzoate and the L-proline catalyst.
-
Wash the filter cake with a small amount of cold toluene.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to elute the product.
-
Collect the fractions containing the desired N-benzylformamide and combine them.
-
Remove the solvent under reduced pressure to yield the purified product as a colorless oil or a white solid.
-
Product Characterization
The identity and purity of the N-formylated product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The presence of a formyl proton signal (around 8.0-8.5 ppm in ¹H NMR) and the corresponding carbonyl carbon signal (around 160-165 ppm in ¹³C NMR) are characteristic.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Look for a strong C=O stretching vibration for the amide around 1650-1680 cm⁻¹.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
Discussion and Optimization
The proposed protocol provides a solid starting point for N-formylation using this compound. Several parameters can be optimized to improve the reaction efficiency and yield:
-
Catalyst: While L-proline is a mild and effective organocatalyst, other catalysts such as boric acid or Lewis acids (e.g., ZnCl₂) could be explored.[1] In some cases, a catalyst-free reaction at a higher temperature may also be viable.[3]
-
Solvent: Toluene is a good choice for achieving the necessary reflux temperature. Other high-boiling, non-protic solvents like xylene or N,N-dimethylformamide (DMF) could also be considered. Solvent-free conditions, where the reactants are heated together, might be an option for certain substrates.[1]
-
Temperature: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates, but may also result in side product formation.
-
Substrate Scope: The applicability of this protocol should be explored with a variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, to determine its scope and limitations.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the N-formylation of amines using this compound as a novel formylating agent. By leveraging the principles of transamidation, this method offers a potentially valuable addition to the synthetic chemist's toolkit for the construction of N-formyl-containing molecules. The detailed experimental procedure, coupled with insights into the reaction mechanism and optimization strategies, is intended to empower researchers in their pursuit of innovative synthetic methodologies for drug discovery and development.
References
- Charville, H., et al. (2011). Direct Transamidation Reactions: Mechanism and Recent Advances. Chemical Society Reviews, 40(9), 4903-4914.
- PubChem. This compound. National Center for Biotechnology Information.
- Rao, S. N., Mohan, D. C., & Adimurthy, S. (2013). L-proline: An efficient catalyst for transamidation of carboxamides with amines. Organic Letters, 15(7), 1496–1499.
-
Yin, J., et al. (2019). Catalyst-Free Transamidation of Aromatic Amines with Formamide Derivatives and Tertiary Amides with Aliphatic Amines. Organic Letters, 21(3), 709-713.[3]
-
Guiso, M., et al. (2014). Formylation of Amines Through Catalyst- and Solvent-Free Transamidation Reaction. Synlett, 25(10), 1431-1434.[4]
-
PubChem. Methyl 4-formylbenzoate. National Center for Biotechnology Information. Retrieved from [Link].[9]
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Sigma-Aldrich. Safety Data Sheet for Methyl Benzoate. Retrieved from a valid URL.
-
Fisher Scientific. Safety Data Sheet for Methyl 4-formylbenzoate. Retrieved from a valid URL.[7]
-
Thermo Fisher Scientific. Safety Data Sheet for Methyl 4-aminobenzoate. Retrieved from a valid URL.[8]
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Methyl 4-formamidobenzoate: A Key Intermediate in the Synthesis of Next-Generation Anticoagulants
Introduction: The Strategic Importance of Methyl 4-formamidobenzoate in Drug Discovery
In the intricate landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient construction of complex bioactive molecules. This compound (CAS 53405-05-3), a derivative of methyl 4-aminobenzoate, has emerged as a critical building block, particularly in the synthesis of novel anticoagulants. Its strategic importance lies in the presence of two key functional groups: a methyl ester, which can be readily hydrolyzed or amidated, and a formamido group, which serves as a crucial pharmacophoric element or a precursor to other functionalities in the target drug molecule.
This technical guide provides an in-depth exploration of this compound as a pivotal intermediate in drug discovery pipelines. We will delve into its synthesis, characterization, and a detailed case study of its application in the synthesis of a leading Factor XIa (FXIa) inhibitor, Asundexian (BAY 2433334). The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in medicinal chemistry and drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its unambiguous identification and quality control in a drug discovery workflow.
| Property | Value | Source |
| IUPAC Name | methyl 4-(formylamino)benzoate | [1] |
| CAS Number | 53405-05-3 | [2] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [3] |
| Appearance | White to off-white solid | General chemical knowledge |
Predicted Spectroscopic Data:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | IR (KBr, cm⁻¹) |
| δ 8.40 (s, 1H, -NHCHO) | δ 166.5 (C=O, ester) | 3300-3100 (N-H stretch) |
| δ 8.10 (d, J=8.5 Hz, 2H, Ar-H) | δ 160.2 (C=O, amide) | 1720 (C=O stretch, ester) |
| δ 7.65 (d, J=8.5 Hz, 2H, Ar-H) | δ 142.1 (Ar-C) | 1680 (C=O stretch, amide I) |
| δ 3.90 (s, 3H, -OCH₃) | δ 131.0 (Ar-C) | 1540 (N-H bend, amide II) |
| δ 7.50 (br s, 1H, -NH) | δ 125.5 (Ar-C) | 1280 (C-O stretch, ester) |
| δ 118.5 (Ar-C) | ||
| δ 52.3 (-OCH₃) |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-aminobenzoic acid. This involves an initial Fischer esterification followed by a formylation of the resulting aniline derivative.
Step 1: Synthesis of Methyl 4-aminobenzoate
The first step is the conversion of 4-aminobenzoic acid to its methyl ester. This is a classic Fischer esterification reaction, which utilizes an excess of methanol as both the solvent and a reactant, with a strong acid catalyst.
Caption: Fischer esterification of 4-aminobenzoic acid.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring. The addition is exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.[4]
-
The product, methyl 4-aminobenzoate, will precipitate as a white solid.[4]
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
For higher purity, the crude product can be recrystallized from a mixture of ethanol and water or purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
-
Dry the purified product under vacuum to yield methyl 4-aminobenzoate as a white crystalline solid.
Causality and Experimental Insights:
-
Excess Methanol: The use of a large excess of methanol serves to drive the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Châtelier's principle.
-
Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Neutralization: The neutralization step with sodium bicarbonate is crucial to quench the acid catalyst and to deprotonate the ammonium salt of the product, rendering it less soluble in water and allowing for its precipitation.
Step 2: Formylation of Methyl 4-aminobenzoate
The second step involves the formylation of the amino group of methyl 4-aminobenzoate. A common and effective method utilizes a mixed anhydride of formic acid and acetic acid, generated in situ.
Caption: Formylation of methyl 4-aminobenzoate.
Materials:
-
Methyl 4-aminobenzoate
-
Formic acid (98-100%)
-
Acetic anhydride
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine formic acid (2.0 eq) and acetic anhydride (1.0 eq).
-
Heat the mixture at 50-60 °C for 1-2 hours to form the mixed acetic formic anhydride.
-
Cool the mixed anhydride solution to 0 °C in an ice bath.
-
In a separate flask, dissolve methyl 4-aminobenzoate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of methyl 4-aminobenzoate to the cold mixed anhydride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture into ice-water to quench the reaction and hydrolyze any remaining anhydride.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality and Experimental Insights:
-
Mixed Anhydride Reagent: Acetic formic anhydride is a more reactive formylating agent than formic acid alone. The formyl group is more electrophilic than the acetyl group in the mixed anhydride, leading to selective formylation of the amine.
-
Temperature Control: The initial formation of the mixed anhydride is conducted at elevated temperatures, while the subsequent reaction with the amine is performed at a lower temperature to control the reaction rate and minimize potential side reactions.
-
Aqueous Workup: The aqueous workup is essential to remove water-soluble byproducts such as formic acid and acetic acid, and to quench the reactive anhydride.
Application in Drug Discovery: Synthesis of Asundexian (BAY 2433334)
This compound is a key precursor in the synthesis of Asundexian (BAY 2433334), an orally active and selective inhibitor of Factor XIa, a promising target for antithrombotic therapy with a potentially lower bleeding risk compared to conventional anticoagulants.
The Role of this compound in the Asundexian Synthesis
In the synthesis of Asundexian, a key fragment is the 4-amino-2-fluorobenzamide moiety. The synthesis of this fragment can be envisaged to start from a protected 4-aminobenzoic acid derivative. This compound serves as an excellent starting point for the introduction of the fluorine atom at the 2-position and subsequent conversion of the methyl ester to the primary amide. The formamido group acts as a protecting group for the amine during these transformations and can be deprotected under mild conditions.
Caption: Role of this compound in Asundexian synthesis.
Illustrative Protocol for a Key Transformation
While the full, proprietary synthesis of Asundexian by Bayer is not publicly detailed, a plausible and illustrative protocol for the conversion of a this compound-like intermediate to the corresponding primary amide is presented below. This transformation is a critical step in forming the benzamide warhead of the final drug.
Materials:
-
Methyl 4-formamido-2-fluorobenzoate (hypothetical intermediate derived from this compound)
-
Ammonia (7N solution in methanol)
-
Methanol
-
Pressure-rated sealed tube or autoclave
Procedure:
-
Place the methyl 4-formamido-2-fluorobenzoate intermediate (1.0 eq) in a pressure-rated sealed tube.
-
Add a solution of ammonia in methanol (7N, excess).
-
Seal the tube tightly and heat the mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Causality and Experimental Insights:
-
Ammonolysis: This reaction is an ammonolysis of the methyl ester. The high concentration of ammonia and elevated temperature are necessary to drive the reaction to completion, as esters are generally less reactive towards amidation than other acylating agents.
-
Sealed Vessel: The use of a sealed tube is essential to maintain the concentration of the volatile ammonia and to allow the reaction to be heated above the boiling point of the solvent, thereby increasing the reaction rate.
Conclusion
This compound is a valuable and versatile intermediate in the drug discovery pipeline. Its straightforward synthesis from readily available starting materials and the orthogonal reactivity of its functional groups make it an attractive building block for the construction of complex molecular architectures. As demonstrated by its role in the synthesis of the Factor XIa inhibitor Asundexian, this compound provides a strategic entry point for the introduction of key pharmacophoric elements. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important intermediate in their own drug discovery endeavors.
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-
Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]
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Preprints.org. Study on Preparation Process of Anticoagulant BAY2433334. [Link]
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ACS Publications. Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. [Link]
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The Strategic Role of Methyl 4-formamidobenzoate in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Methyl 4-formamidobenzoate as a versatile and strategic building block in the synthesis of a variety of heterocyclic compounds. We will delve into its application in constructing key pharmacophores such as quinazolinones and triazoles, presenting not just the protocols but the underlying chemical logic that drives these transformations.
Introduction: The Utility of this compound
This compound is a bifunctional reagent possessing a methyl ester and a formamido group on a benzene ring. This unique arrangement of functional groups makes it an attractive starting material for the synthesis of fused heterocyclic systems. The formamido group can act as a source of both nitrogen and a single carbon, while the ester functionality provides a reactive handle for cyclization or further modification. Its stability and commercial availability add to its appeal in both academic and industrial research settings. Heterocyclic compounds are foundational to modern drug discovery, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1][2] The ability to efficiently synthesize diverse heterocyclic libraries from common precursors like this compound is therefore of paramount importance.
I. Synthesis of Quinazolin-4(3H)-ones: A Cornerstone of Medicinal Chemistry
Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anticonvulsant, and anti-inflammatory properties.[3][4][5] this compound serves as an excellent precursor for the synthesis of quinazolin-4(3H)-ones through intramolecular cyclization strategies.
Mechanistic Rationale:
The synthesis of the quinazolinone core from this compound typically proceeds via an intramolecular cyclization. This can be achieved through a reductive cyclization pathway if starting from a nitro-analogue, or more directly through acid or base-catalyzed cyclization of the formamido group onto an adjacent reactive site. In the context of this compound, the formamido group can be envisioned to cyclize onto the ester group under specific conditions, or the amino group (after hydrolysis of the formamide) can react with a suitable one-carbon source. A particularly relevant approach is the adaptation of the Niementowski quinazolinone synthesis, where an anthranilic acid derivative reacts with formamide.[6]
A plausible pathway involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an intramolecular cyclization where the formamido nitrogen attacks the carboxylic acid, leading to the quinazolinone ring after dehydration. Alternatively, the formamido group can be activated to facilitate cyclization.
Workflow for Quinazolinone Synthesis
Caption: General workflow for the synthesis of quinazolin-4(3H)-one from this compound.
Experimental Protocol: Synthesis of Quinazolin-4(3H)-one
This protocol is a representative procedure adapted from established methods for quinazolinone synthesis.[6][7]
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M
-
Acetic anhydride
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Hydrolysis of the Methyl Ester
-
To a solution of this compound (1.0 eq) in a mixture of THF and water (3:1 v/v), add LiOH (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-formamidobenzoic acid.
Step 2: Intramolecular Cyclization
-
Suspend the crude 4-formamidobenzoic acid in acetic anhydride (5-10 volumes).
-
Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure quinazolin-4(3H)-one.
Data Summary:
| Starting Material | Intermediate | Final Product | Typical Yield (%) |
| This compound | 4-Formamidobenzoic Acid | Quinazolin-4(3H)-one | 75-85% (overall) |
II. Synthesis of 1,2,4-Triazoles: Accessing a Key Pharmacophore
1,2,4-Triazoles are another class of heterocyclic compounds with significant biological activities, including antifungal, antiviral, and anticancer properties.[8][9][10][11] this compound can be a precursor to triazole synthesis through its conversion to a corresponding hydrazide, which is a key intermediate in many triazole syntheses.
Mechanistic Rationale:
The most common route to 1,2,4-triazoles involves the cyclization of a hydrazide with a one-carbon source. In this proposed pathway, this compound is first converted to 4-formamidobenzohydrazide by reaction with hydrazine hydrate. This intermediate can then undergo cyclocondensation with various reagents, such as orthoesters or formamide, to furnish the 1,2,4-triazole ring.
Reaction Pathway for 1,2,4-Triazole Synthesis
Caption: Proposed synthetic pathway to a 1,2,4-triazole derivative from this compound.
Experimental Protocol: Synthesis of 3-(4-Formamidophenyl)-1H-1,2,4-triazole
This protocol is based on well-established methods for the synthesis of 1,2,4-triazoles from benzohydrazides.[8]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Triethyl orthoformate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
Step 1: Synthesis of 4-Formamidobenzohydrazide
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, 4-formamidobenzohydrazide, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to the 1,2,4-Triazole
-
A mixture of 4-formamidobenzohydrazide (1.0 eq) and triethyl orthoformate (3.0 eq) is heated at reflux for 6-8 hours.
-
During the reaction, ethanol is formed and can be distilled off to drive the reaction to completion.
-
After the reaction is complete (monitored by TLC), the excess triethyl orthoformate is removed under reduced pressure.
-
The crude solid is triturated with diethyl ether or hexane to afford the desired 3-(4-formamidophenyl)-1H-1,2,4-triazole.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Data Summary:
| Starting Material | Intermediate | Final Product | Typical Yield (%) |
| This compound | 4-Formamidobenzohydrazide | 3-(4-Formamidophenyl)-1H-1,2,4-triazole | 80-90% (overall) |
III. Potential Application in Vilsmeier-Haack Type Reactions
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[12][13][14][15][16] While typically used to introduce a formyl group, the Vilsmeier reagent (a chloroiminium ion) can also participate in cyclization reactions. The formamido group in this compound could potentially be activated by a reagent like phosphorus oxychloride (POCl₃) to form a Vilsmeier-type intermediate, which could then undergo intramolecular cyclization or intermolecular reactions.
Mechanistic Considerations:
Treatment of this compound with POCl₃ could lead to the formation of a reactive chloroiminium species at the formyl group. This electrophilic intermediate could then be attacked by a nucleophile. In an intramolecular sense, if a suitable nucleophilic group is present on the molecule, cyclization could occur. In an intermolecular reaction, this activated species could react with other electron-rich aromatic compounds. Further investigation in this area could unveil novel synthetic routes to complex heterocyclic systems.
Conclusion
This compound is a valuable and underutilized building block in heterocyclic synthesis. Its dual functionality allows for the construction of important heterocyclic cores like quinazolinones and triazoles through straightforward and efficient protocols. The potential for its use in Vilsmeier-Haack type reactions further expands its synthetic utility. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this versatile reagent in the discovery and development of novel bioactive compounds.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
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Al-Salihi, S. A. H. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. J. Univ. Anbar Pure Sci.2024 . [Link]
-
Murakami, Y.; et al. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES1984 , 22 (6), 1211. [Link]
-
A Short Review on Quinazoline Heterocycle. Int. J. Res. Appl. Sci. Eng. Technol.2021 , 10 (5), 2960-2968. [Link]
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Al-Amiery, A. A.; et al. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Int. J. Drug Deliv. Technol.2021 , 11 (4), 1184-1191. [Link]
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Organic Chemistry Portal. Synthesis of quinazolines. [Link]
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Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
Gomha, S. M.; et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Front. Chem.2022 , 10, 1025471. [Link]
-
Alagarsamy, V. Quinazoline derivatives: synthesis and bioactivities. Future Med. Chem.2013 , 5 (10), 1189-1212. [Link]
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Gary, C. E.; et al. Synthesis of previously inaccessible quinazolines and 1,4-benzodiazepines as potential anticonvulsants. J. Med. Chem.1993 , 36 (22), 3407-3414. [Link]
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Negrete, G. R.; et al. One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc2006 , 2006 (5), 207-217. [Link]
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Kumar, A.; et al. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules2024 , 29 (21), 4983. [Link]
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Patil, S. B.; et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World J. Pharm. Res.2015 , 4 (8), 646-664. [Link]
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FirstWord Pharma. Chemists synthesize an improved building block for medicines. [Link]
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Kareem, H. S.; et al. Synthesis and Characterization of Some New4-Methyl-N-{4-[6-(substituted aryl)-[3][12] triazolo[3,4-b][3][12][13]thiadiazol-3-yl]-phenyl}-benzenesulfonamides. Egypt. J. Chem.2022 . [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Maggio, B.; et al. Editorial: Emerging heterocycles as bioactive compounds. Front. Chem.2023 , 11, 1184206. [Link]
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PubChem. Methyl 4-Formylbenzoate. [Link]
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Kumar, A.; et al. Cyclization of Activated Methylene Isocyanides with Methyl N(N),N′-Di(tri)substituted Carbamimidothioate: A Novel Entry for the Synthesis of N,1-Aryl-4-tosyl/ethoxycarbonyl-1H-imidazol-5-amines. ChemistrySelect2019 , 4 (29), 8503-8507. [Link]
-
Ali, T. E. -S.; et al. 3-Formylchromones as diverse building blocks in heterocycles synthesis. Eur. J. Chem.2013 , 4 (3), 311-328. [Link]
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D'hooghe, M.; et al. Metal‐Catalyzed Cyclization: Synthesis of (Benzo)morpholines and (Benzo)[3][12]dihydrooxazines. Adv. Synth. Catal.2020 , 362 (12), 2355-2385. [Link]
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The Formamido Moiety: A Versatile Protecting Group for Amines in Complex Synthesis
Abstract
In the landscape of multistep organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the tactical implementation of the formamido moiety as a protecting group for primary and secondary amines. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for both the installation (N-formylation) and removal (deformylation) of this group, and discuss its stability profile and orthogonality with other common protecting groups. Through a combination of mechanistic insights, comparative data, and visual workflows, this guide aims to equip the modern chemist with the knowledge to effectively leverage the formyl group in complex synthetic endeavors.
Introduction: The Imperative of Amine Protection
Amines are fundamental functional groups, ubiquitous in pharmaceuticals, agrochemicals, and materials science. Their inherent nucleophilicity and basicity, while crucial for their desired reactivity, often lead to undesirable side reactions in molecules with multiple functional groups.[3] Protecting group strategies are therefore indispensable, temporarily masking the amine's reactivity to allow for chemical transformations elsewhere in the molecule.[2][3] An ideal protecting group should be easy to introduce and remove in high yields, stable to a range of reaction conditions, and should not interfere with other functional groups.[4] The choice of protecting group is a critical decision in synthetic planning, with popular options including the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.[5][6]
The formyl group (-CHO), creating a formamide upon reaction with an amine, offers a simple, atom-economical, and often overlooked alternative. Its small size minimizes steric hindrance, and its unique stability profile provides opportunities for orthogonal protection schemes.[7] This note will explore the practical applications and strategic considerations of employing the formamido moiety.
The Formyl Group: Properties and Strategic Value
The N-formyl group possesses a distinct set of characteristics that make it a valuable tool in the synthetic chemist's arsenal.
Advantages:
-
Small Size: The minimal steric bulk of the formyl group is advantageous when working with sterically hindered amines or in the synthesis of complex, crowded molecules.[7]
-
Cost-Effectiveness: Formylating agents are generally inexpensive and readily available.[8][9]
-
High Yields: N-formylation reactions are often high-yielding and straightforward to perform.[8][10]
-
Orthogonality: The formyl group exhibits a unique stability profile, being stable to certain conditions that cleave other common protecting groups, and vice-versa.[7]
Limitations:
-
Stability: While generally stable, the formyl group can be sensitive to strongly acidic or basic conditions, requiring careful planning of subsequent synthetic steps.
-
Deprotection: Removal of the formyl group often requires conditions that may not be compatible with all functional groups.
Installation of the Formyl Group: N-Formylation Protocols
The conversion of an amine to a formamide, or N-formylation, can be achieved through a variety of methods. The choice of reagent and conditions depends on the substrate's reactivity, the presence of other functional groups, and the desired scale of the reaction.
Formic Acid-Based Methods
Formic acid is a common and inexpensive formylating agent. The reaction can be driven to completion by removing the water generated.[8]
Protocol 3.1.1: N-Formylation using Formic Acid with Dean-Stark Trap
This procedure is particularly effective for a wide range of primary and secondary amines, including those with hydroxyl groups, and proceeds without racemization for chiral amines.[8]
-
Reagents:
-
Amine (1.0 equiv)
-
Aqueous 85% Formic Acid (1.2-2.0 equiv)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the amine and toluene.
-
Add aqueous 85% formic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-9 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to yield the crude N-formyl compound, which is often of sufficient purity for subsequent steps.[8]
-
Causality Behind Experimental Choices: The use of toluene and a Dean-Stark trap is crucial for the removal of water, which drives the equilibrium towards the formation of the formamide.[8] Using a slight excess of formic acid ensures complete conversion of the amine.
Acetic Formic Anhydride (AFA) Method
Acetic formic anhydride, often generated in situ, is a highly efficient formylating agent that reacts rapidly even at low temperatures.[8]
Protocol 3.2.1: Rapid N-Formylation with in situ Generated AFA
This method is suitable for a broad range of amines, including sterically hindered ones, and typically provides near-quantitative yields.[10]
-
Reagents:
-
Amine (1.0 equiv)
-
Formic Acid (excess)
-
Acetic Anhydride
-
-
Procedure:
-
In a flask cooled to -20 °C, add excess formic acid.
-
Slowly add acetic anhydride to generate acetic formic anhydride in situ.
-
Add the amine to the reaction mixture.
-
Stir the reaction at -20 °C. The reaction is often complete within 15 minutes.[10]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with ice-water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality Behind Experimental Choices: The in situ generation of the mixed anhydride provides a highly reactive acylating agent. The low temperature helps to control the reactivity and minimize potential side reactions.
Catalytic N-Formylation
Several catalytic systems have been developed to promote the N-formylation of amines, often under milder conditions.
Protocol 3.3.1: Iodine-Catalyzed N-Formylation
This method utilizes a catalytic amount of molecular iodine under solvent-free conditions, offering an environmentally friendly and efficient procedure.[9]
-
Reagents:
-
Amine (1.0 equiv)
-
Formic Acid (2.0 equiv)
-
Iodine (5 mol%)
-
-
Procedure:
-
In a reaction vessel, combine the amine, formic acid, and iodine.
-
Heat the mixture to 70 °C and stir.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with a solution of sodium thiosulfate to remove the iodine.
-
Wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Mechanistic Insight: It is proposed that the in-situ generated HI protonates the formic acid, activating it for nucleophilic attack by the amine.[9]
Comparative Summary of N-Formylation Methods
| Method | Formylating Agent | Conditions | Advantages | Disadvantages |
| Dean-Stark | Formic Acid | Toluene, reflux | Inexpensive, good for hydroxylated amines, no racemization[8] | Requires heating, longer reaction times |
| AFA | Acetic Formic Anhydride | -20 °C | Fast, high yields, good for hindered amines[10] | Reagent is moisture sensitive |
| Iodine-Catalyzed | Formic Acid | 70 °C, solvent-free | Mild, catalytic, environmentally friendly[9] | Requires heating |
Removal of the Formyl Group: Deformylation Protocols
The cleavage of the formamide bond to regenerate the free amine is a critical step. The choice of deformylation method depends on the stability of the rest of the molecule.
Acidic Hydrolysis
Treatment with aqueous acid is a common method for formamide cleavage.
Protocol 4.1.1: Deformylation with Aqueous HCl
-
Reagents:
-
N-formyl compound
-
Aqueous Hydrochloric Acid (e.g., 6M)
-
Methanol or other suitable solvent
-
-
Procedure:
-
Dissolve the N-formyl compound in a suitable solvent like methanol.
-
Add aqueous hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from 1 to 18 hours.[11]
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO3).
-
Extract the free amine with an appropriate organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Causality Behind Experimental Choices: The acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.
Basic Hydrolysis
Under basic conditions, the formamide can also be hydrolyzed.
Protocol 4.2.1: Deformylation with NaOH
-
Reagents:
-
N-formyl compound
-
Sodium Hydroxide solution
-
Methanol
-
-
Procedure:
-
Dissolve the N-formyl compound in methanol.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the reaction at room temperature. The reaction may take up to 20 hours.[11]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Causality Behind Experimental Choices: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the formamide to initiate hydrolysis.
Stability and Orthogonality
The strategic advantage of any protecting group lies in its selective removal in the presence of others.[2][3] The formyl group is stable to conditions used for the cleavage of some other common amine protecting groups. For instance, it is generally stable to the catalytic hydrogenation conditions used to remove Cbz groups and the mildly acidic conditions that cleave Boc groups.[7] This orthogonality allows for the selective deprotection of other amines in the presence of a formamide.
Stability Comparison of Amine Protecting Groups:
| Protecting Group | Stable to | Labile to |
| Formyl (For) | Catalytic hydrogenation, mild acid (TFA) | Strong acid (refluxing HCl), strong base |
| Boc | Catalytic hydrogenation, base | Strong acid (TFA, HCl)[6][12] |
| Cbz | Mild acid, base | Catalytic hydrogenation, strong acid |
| Fmoc | Acid, catalytic hydrogenation | Base (e.g., piperidine)[5] |
The Related Formamidine Protecting Group
The formamidine group, typically an N,N-dimethylformamidine, is another useful protecting group for primary amines.[13][14] It can be introduced by reacting the amine with dimethylformamide dimethyl acetal. Formamidines are stable to a variety of conditions but can be cleaved under mild hydrolytic conditions, sometimes promoted by reagents like zinc chloride.[13][15] Under slightly different hydrolytic conditions, the corresponding N-formyl derivative can be isolated, providing a two-step route to the formamide.[13] This protecting group has found applications in the derivatization of aminobenzoic acids.[16][17]
Conclusion
The formamido moiety represents a classical yet highly relevant protecting group for amines in modern organic synthesis. Its small size, ease of introduction, and distinct stability profile offer valuable strategic options for the synthetic chemist. By understanding the various protocols for formylation and deformylation, and by carefully considering its orthogonality with other protecting groups, researchers can effectively incorporate the formyl group into their synthetic routes to achieve complex molecular architectures. The protocols and comparative data presented in this application note serve as a practical guide for the successful implementation of formamido-based protecting group strategies.
References
-
Gerack, C. J., & McElwee-White, L. (2015). Formylation of Amines. Organic Reactions, 1-48. [Link]
-
Kim, J., & Jang, D. O. (2004). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 25(10), 1471-1472. [Link]
-
Gerack, C. J., & McElwee-White, L. (2015). Formylation of Amines. Semantic Scholar. [Link]
-
Toste, D., McNulty, J., & Still, I. W. J. (1994). Formamidine as a Versatile Protecting Group for Primary Amines: A Mild Procedure for Hydrolytic Removal. Synthetic Communications, 24(11), 1617-1624. [Link]
-
Hanessian, S., & Lavallee, P. (1975). Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines. The Journal of Organic Chemistry, 40(10), 1546-1548. [Link]
-
Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Tetrahedron Letters, 41(47), 9149-9151. [Link]
-
Zhichkin, P. E., Peterson, L. H., Beer, C. M., & Rennells, W. M. (2008). The Use of Formamidine Protection for the Derivatization of Aminobenzoic Acids. The Journal of Organic Chemistry, 73(22), 8954-8959. [Link]
-
McNulty, J. (1994). Formamidine as a Versatile Protecting Group for Primary Amines. McMaster Experts. [Link]
-
Zhichkin, P. E., Peterson, L. H., Beer, C. M., & Rennells, W. M. (2008). The use of formamidine protection for the derivatization of aminobenzoic acids. PubMed. [Link]
-
Wuest, F. (2018). The formamide as an unconventional amine protecting group for PET radiochemistry. ResearchGate. [Link]
- Unknown Author. (n.d.). Protecting groups in organic synthesis. Unknown Source.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Organic Chemistry Portal. (2008). Protection of Organic Functional Groups. Organic Chemistry Portal. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
SynArchive. (n.d.). Protection of Amine by Amide. SynArchive. [Link]
-
ResearchGate. (n.d.). Formamide (Carbamaldehyde, Methanamide, Methanoic acid, Amide C1). ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. [Link]
- Unknown Author. (n.d.). Protecting Groups. Unknown Source.
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Miranda, L. P., & Alewood, P. F. (2000). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of peptide science : an official publication of the European Peptide Society, 6(5), 245–252. [Link]
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Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Leuckart reaction. Wikipedia. [Link]
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Topic: Reaction of Methyl 4-formamidobenzoate with Organometallic Reagents
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-formamidobenzoate is a bifunctional molecule that presents a significant chemoselectivity challenge in carbon-carbon bond-forming reactions. Possessing both a methyl ester and a formamide functional group, its reaction with potent organometallic nucleophiles requires a nuanced understanding of the competing reaction pathways. This application note provides an in-depth technical guide to navigating these reactions, with a focus on the use of "hard" organometallic reagents like Grignard and organolithium compounds. We will dissect the mechanistic principles governing the reaction outcomes, provide detailed, field-proven protocols for the synthesis of tertiary alcohol derivatives, and discuss the limitations and alternative approaches in this area of synthetic chemistry.
Mechanistic & Theoretical Foundations
The synthetic utility of this compound hinges on the selective transformation of its ester functionality in the presence of the formamide group. The formamide serves as a crucial protecting group for the aniline nitrogen, preventing its interference in reactions targeting other parts of the molecule.[1] However, the inherent properties of both the ester and the formamide dictate the course of reactions with organometallic reagents.
The Substrate: A Dichotomy of Reactive Sites
This compound contains two primary sites susceptible to interaction with organometallic reagents:
-
The Ester Carbonyl: This is a classic electrophilic site, prone to nucleophilic attack.
-
The Formamide N-H Proton: This proton is weakly acidic and can be abstracted by sufficiently strong bases.
The formamide carbonyl is significantly less electrophilic than the ester carbonyl due to the resonance contribution from the nitrogen lone pair, making it a poor site for nucleophilic attack under these conditions.
Caption: Reactive sites on this compound.
The Reagents: A Spectrum of Reactivity
The choice of organometallic reagent is the single most critical parameter determining the reaction's outcome.
| Reagent Class | Example | Typical Reactivity | Basicity | Key Characteristics |
| Grignard Reagents | RMgX | Strong Nucleophile | Strong Base | Highly reactive with esters; requires strictly anhydrous conditions.[2] |
| Organolithium Reagents | RLi | Very Strong Nucleophile | Very Strong Base | Generally more reactive and basic than Grignards; pyrophoric nature requires special handling.[3][4] |
| Organocuprates (Gilman) | R₂CuLi | Soft, Weaker Nucleophile | Weak Base | Highly selective; excellent for 1,4-conjugate additions but generally unreactive with esters.[5] |
The Inevitable Double Addition Mechanism
When reacting esters with "hard" nucleophiles like Grignard or organolithium reagents, it is nearly impossible to isolate the intermediate ketone.[6] The ketone formed after the first nucleophilic addition and elimination of the methoxide is more reactive than the starting ester.[7] Consequently, it rapidly consumes a second equivalent of the organometallic reagent to yield a tertiary alcohol.
Caption: Reaction mechanism for double addition to the ester.
This two-step process necessitates the use of at least two equivalents of the organometallic reagent to drive the reaction to completion. Furthermore, because these reagents are also strong bases, an additional equivalent may be consumed in an initial acid-base reaction by deprotonating the formamide N-H. Therefore, using 2.5 to 3.0 equivalents is often a practical starting point for optimization.
Application Protocols
Universal Precaution: All reactions involving organometallic reagents must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[8] Organolithium reagents, in particular, are often pyrophoric and demand rigorous safety protocols.[3]
Protocol 1: Synthesis of 4-Formamido-α,α-diphenylbenzyl alcohol via Grignard Reaction
This protocol details the reaction of this compound with phenylmagnesium bromide to illustrate a typical double-addition yielding a tertiary alcohol.
Workflow Overview
Caption: General experimental workflow for Grignard synthesis.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Bromobenzene
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Add magnesium turnings (2.5 eq.) and a crystal of iodine to the flask.
-
Grignard Reagent Formation: Add a small amount of anhydrous THF to the flask. In the dropping funnel, prepare a solution of bromobenzene (2.5 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.[2] Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition, reflux for an additional 30-60 minutes to ensure complete formation.
-
Reaction with Ester: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Separately, dissolve this compound (1.0 eq.) in anhydrous THF and add this solution to the dropping funnel.
-
Add the ester solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C. A precipitate may form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.[8] This is a safer alternative to an acid quench which can be highly exothermic.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis of 4-Formamido-α,α-di-n-butyl-benzyl alcohol via Organolithium Reaction
This protocol uses n-butyllithium, a more potent and basic reagent, highlighting the need to account for N-H deprotonation.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask with a thermometer, a rubber septum, and a nitrogen inlet.
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF in the reaction flask.
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath.
-
CAUTION: n-BuLi is pyrophoric. Use proper syringe techniques. Slowly add n-butyllithium (3.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. The first equivalent will deprotonate the formamide, often causing a color change. The subsequent two equivalents perform the double addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Work-up and Purification: While maintaining the temperature at -78 °C, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[9] Allow the mixture to warm to room temperature, then follow the extraction and purification steps outlined in Protocol 2.1.
Summary of Reactions and Troubleshooting
| Reagent | Stoichiometry (eq.) | Temperature | Expected Major Product | Key Considerations & Causality |
| Phenylmagnesium Bromide | > 2.2 | 0 °C to RT | 4-Formamido-α,α-diphenylbenzyl alcohol | Stoichiometry must account for double addition. Moderate temperature control is sufficient. |
| n-Butyllithium | > 3.0 | -78 °C | 4-Formamido-α,α-di-n-butyl-benzyl alcohol | Extra equivalent needed to deprotonate the acidic N-H. Low temperature is critical to prevent side reactions due to high reactivity.[3] |
| Lithium Dimethylcuprate | > 2.0 | -78 °C to RT | No Reaction / Starting Material Recovery | Organocuprates are insufficiently nucleophilic to attack the relatively unreactive ester carbonyl under standard conditions.[5] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution |
|---|---|---|
| Low or no product yield; starting material recovered | 1. Inactive organometallic reagent (degraded by moisture/air). 2. Insufficient equivalents of reagent used. | 1. Use fresh or recently titrated Grignard/organolithium reagents. Ensure all glassware is rigorously dried and the system is inert. 2. Increase stoichiometry to 3.0 equivalents, especially for organolithium reagents. |
| Formation of biphenyl (Grignard) or octane (n-BuLi) | Side reaction of the organometallic reagent, often due to moisture or oxidative coupling. | Ensure the reaction is strictly anhydrous and under an inert atmosphere. |
| Complex mixture of products | Reaction temperature was too high, leading to side reactions or decomposition. | Maintain low temperatures during the addition of the organometallic reagent, especially for highly reactive organolithiums (-78 °C). |
Conclusion
The reaction of this compound with organometallic reagents is a classic example of chemoselectivity governed by the interplay between substrate functionality and reagent choice. Hard, non-selective nucleophiles such as Grignard and organolithium reagents predictably undergo a double addition to the more electrophilic ester carbonyl to furnish tertiary alcohols. The key to success lies in meticulous control of reaction conditions—particularly stoichiometry and temperature—and the absolute exclusion of moisture. Conversely, softer reagents like organocuprates are generally unreactive towards the ester, highlighting their utility in more nuanced synthetic strategies where ester preservation is desired. This guide provides robust protocols and a sound mechanistic framework to empower researchers in leveraging these powerful transformations for drug discovery and chemical synthesis.
References
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Jagdap, R. S. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Shodhganga. Retrieved from [Link]
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Taylor & Francis Group (n.d.). Conjugate Addition of Organozinc Reagents. Taylor & Francis eBooks. Retrieved from [Link]
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Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate (2002). Diastereoselective Addition of Organozinc Reagents to Chiral α-Imino Esters. Request PDF. Retrieved from [Link]
-
Jackson, J. E., & Knochel, P. (2020). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. NIH. Retrieved from [Link]
-
RSC Publishing (2015). Advances in Tandem Reactions with Organozinc Reagents. Retrieved from [Link]
-
ResearchGate (2013). ChemInform Abstract: Increasing the Reactivity of Amides Towards Organometallic Reagents: An Overview. Request PDF. Retrieved from [Link]
-
Nature (2020). Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles. Retrieved from [Link]
-
Organic Syntheses (n.d.). Procedure. Retrieved from [Link]
-
Wikipedia (n.d.). Reactions of organocopper reagents. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Protecting Groups - Stability. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Protective Groups. Retrieved from [Link]
-
Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Retrieved from [Link]
-
McQuade, D. T., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. NIH. Retrieved from [Link]
-
Wikipedia (n.d.). Organolithium reagent. Retrieved from [Link]
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- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Scale-Up Synthesis Considerations for Methyl 4-Formamidobenzoate Derivatives
<_Step_2>
Abstract
Methyl 4-formamidobenzoate and its derivatives are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges that require a deep understanding of chemical engineering principles, reaction kinetics, and safety protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations for the scale-up synthesis of this important class of molecules. We will explore synthetic route selection, optimization of critical process parameters, and robust strategies for work-up and isolation, grounded in field-proven insights and authoritative references.
Introduction: The Importance of N-Arylformamides
N-arylformamides, such as this compound, are not merely protected amines; they are versatile intermediates in organic synthesis. They serve as precursors for isocyanides, formamidines, and various heterocyclic compounds, and are found within the structure of many APIs.[1][2] The formyl group is often used as a protecting group for amines in peptide synthesis.[2] Given their utility, developing a scalable, safe, and cost-effective manufacturing process is of paramount importance in pharmaceutical development.
The primary challenge in scaling up any chemical process lies in the fact that physical phenomena like heat and mass transfer do not scale linearly with volume.[3][4] A reaction that is well-behaved in a 1-liter flask can become uncontrollable in a 1000-liter reactor if not properly understood and managed. This guide aims to bridge that gap, providing both the "how" and the "why" for key process decisions.
Synthetic Route Selection for Scale-Up
Several methods exist for the N-formylation of aromatic amines.[2] The choice of route for large-scale production, however, must be evaluated against a stricter set of criteria than lab-scale synthesis.
Common Lab-Scale Formylating Agents:
-
Acetic Formic Anhydride: Highly effective but moisture-sensitive and prone to decomposition, making storage and handling on a large scale problematic.[5]
-
Activating Agents (DCC, EDCI): These reagents generate stoichiometric byproducts (DCU, EDU) that can be difficult to remove at scale and add significant cost.[2]
-
N,N-Dimethylformamide (DMF): Can serve as a formyl source, but often requires harsh conditions or specific catalysts, and its high boiling point can complicate product isolation.[6][7]
For industrial-scale synthesis, the most robust and widely adopted method is the direct formylation of Methyl 4-aminobenzoate using formic acid .[5] This approach offers several distinct advantages for scale-up.
Table 1: Comparison of Formylation Routes for Scale-Up
| Route | Formylating Agent | Key Advantages for Scale-Up | Key Disadvantages for Scale-Up |
| 1 (Recommended) | Formic Acid | Low cost, high atom economy, readily available, relatively safe handling, byproduct is water.[5] | Requires heat and water removal for high conversion; corrosive nature requires compatible equipment. |
| 2 | Acetic Formic Anhydride | High reactivity, often proceeds at lower temperatures. | Moisture sensitive, thermal instability, generates acetic acid byproduct.[5] |
| 3 | Catalytic (e.g., Iodine) | Milder conditions, high efficiency reported at lab scale.[8] | Catalyst cost, removal/recycling, and potential for product contamination at scale. |
The direct use of formic acid, typically with azeotropic removal of water using a solvent like toluene, is the preferred route.[5] It is a cost-effective, high-yielding process that avoids problematic byproducts.
Caption: Decision workflow for selecting a scalable formylation route.
Critical Process Parameters (CPPs) and Optimization
Scaling up the formic acid-based formylation requires careful control over several parameters that have a disproportionate impact at larger volumes. The interplay between reaction kinetics, heat transfer, and mass transfer becomes paramount.[3][9][10]
Caption: Ishikawa diagram of factors affecting scale-up success.
Temperature Control and Heat Transfer
The Challenge: Exothermic reactions can lead to thermal runaways in large reactors because the heat generation increases with volume (cubed), while the heat removal capacity (surface area) only increases by a squared factor.[4]
The Strategy:
-
Controlled Addition: The amine starting material should be added portion-wise or via a controlled feed to the hot formic acid/toluene mixture. This allows the reactor's cooling system to keep pace with the heat of reaction.
-
Reflux Control: The reaction is typically run at the reflux temperature of the solvent (e.g., toluene) to facilitate water removal. The reflux rate is a key indicator of reaction progress and must be carefully monitored. A sudden drop in reflux might indicate a loss of heating or completion of the reaction.
-
Calorimetry Studies: Before scaling up, reaction calorimetry is essential to determine the heat of reaction and calculate the adiabatic temperature rise, ensuring that the process is thermally safe.[10]
Mixing and Mass Transfer
The Challenge: Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, leading to impurity formation. It is also critical for efficient heat transfer to the reactor walls and for effective azeotropic water removal.[10]
The Strategy:
-
Agitator Selection: The choice of impeller (e.g., pitched-blade turbine, retreat curve impeller) and agitation speed (RPM) is critical. The goal is to ensure good top-to-bottom turnover of the reactor contents and maintain a homogenous slurry if the product begins to crystallize during the reaction.
-
Baffles: Reactors must be properly baffled to prevent vortexing and promote effective mixing throughout the vessel.
-
Scale-Down Models: Laboratory reactors should be geometrically similar to the plant-scale reactors to allow for more reliable scale-up predictions based on parameters like power per unit volume (P/V) or tip speed.[4][11]
Water Removal
The Challenge: The formylation reaction is an equilibrium process. Water, a byproduct, must be removed to drive the reaction to completion.
The Strategy:
-
Azeotropic Distillation: Using a solvent like toluene that forms a low-boiling azeotrope with water is highly effective. A Dean-Stark trap or a similar decanter is used to separate the water from the condensed solvent, which is then returned to the reactor.[5]
-
Monitoring: The volume of water collected in the trap is a direct measure of the reaction's progress. The reaction is typically considered complete when water evolution ceases.
Work-Up and Product Isolation at Scale
Purification at the multi-kilogram scale must prioritize simplicity, robustness, and the avoidance of techniques like column chromatography, which are generally impractical. Crystallization is the preferred method for purifying this compound.
Quenching and Neutralization
Once the reaction is complete as determined by an in-process control (IPC) like HPLC, the reaction mixture is cooled. The excess formic acid is typically neutralized with an aqueous base like sodium bicarbonate or sodium carbonate.
Scale-Up Considerations:
-
Gas Evolution: Neutralization generates significant amounts of CO₂ gas. The base must be added slowly and with vigorous agitation to control foaming and prevent over-pressurization of the reactor.
-
Temperature Control: The neutralization is exothermic and should be performed with cooling to maintain a safe temperature.
Crystallization and Filtration
The Strategy:
-
Solvent Selection: After neutralization and phase separation, the product is in the organic layer (e.g., toluene). The ideal scenario is for the product to crystallize directly from the reaction solvent upon cooling. If necessary, an anti-solvent (e.g., heptane) can be added to reduce solubility and increase yield.
-
Cooling Profile: A controlled cooling profile is crucial for obtaining a consistent crystal size and minimizing the inclusion of impurities. Crash-cooling should be avoided.
-
Filtration and Drying: On a large scale, filtration is performed using equipment like a Nutsche filter-dryer. The resulting cake is washed with a suitable solvent to remove residual impurities and then dried under vacuum with controlled heating.
Table 2: Typical Product Specification Sheet
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to reference standard | ¹H NMR, FTIR |
| Purity | ≥ 99.0% | HPLC |
| Starting Material | Methyl 4-aminobenzoate ≤ 0.15% | HPLC |
| Residual Solvents | Toluene ≤ 890 ppm | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer |
Detailed Scale-Up Protocol (Illustrative 1 kg Example)
Warning: This protocol is for illustrative purposes only and must be adapted and risk-assessed by qualified personnel before implementation. All operations should be conducted in appropriate equipment with full adherence to safety procedures.
Equipment: 20 L glass-lined reactor with overhead stirrer, condenser, Dean-Stark trap, temperature probe, and nitrogen inlet/outlet.
Materials:
-
Methyl 4-aminobenzoate: 1.00 kg (6.61 mol)
-
Formic Acid (98%): 0.61 kg (13.2 mol, 2.0 equiv)
-
Toluene: 10 L
-
Sodium Bicarbonate: As required
-
Heptane: 5 L (for washing)
Procedure:
-
Reactor Setup: Charge the reactor with Toluene (10 L) and Formic Acid (0.61 kg).
-
Heating: Begin agitation and heat the mixture to reflux (~110-112 °C). Start collecting the toluene/water azeotrope in the Dean-Stark trap, returning the toluene to the reactor.
-
Reactant Charge: Once reflux is stable, slowly add the Methyl 4-aminobenzoate (1.00 kg) portion-wise over 1-2 hours, maintaining a strong reflux.
-
Reaction Monitoring: Continue heating at reflux for 4-8 hours. Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap (expected ~119 mL) and by IPC (HPLC analysis of reaction samples every 2 hours). The reaction is complete when <1.0% of starting material remains.
-
Cooling: Once complete, cool the reaction mixture to 20-25 °C.
-
Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reactor to quench excess formic acid. Monitor for gas evolution and control the addition rate to prevent excessive foaming. Adjust pH to 7-8.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Crystallization: Cool the toluene layer to 0-5 °C over 2-3 hours to induce crystallization. Hold at this temperature for at least 2 hours.
-
Filtration: Filter the resulting slurry. Wash the filter cake with cold (0-5 °C) heptane (2 x 2.5 L).
-
Drying: Dry the product under vacuum at 50-60 °C until constant weight is achieved.
Caption: Step-by-step experimental workflow for scale-up synthesis.
Safety Considerations
Hazard Analysis:
-
Formic Acid: Corrosive and causes severe skin burns and eye damage. It is also a combustible liquid.[12][13][14] Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Toluene: Flammable liquid with potential health effects. Use in a well-ventilated area and away from ignition sources.
-
Pressure/Gas: The neutralization step generates CO₂ gas. Ensure the reactor is properly vented and the addition of base is controlled to prevent pressure buildup.
A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up operation to identify and mitigate potential risks.
Conclusion
The successful scale-up of the synthesis of this compound derivatives is a multidisciplinary challenge that requires a blend of organic chemistry and chemical engineering principles. By selecting a robust synthetic route using formic acid, carefully controlling critical process parameters like temperature and mixing, and designing a practical isolation procedure centered on crystallization, high-quality material can be produced safely and efficiently at an industrial scale. The principles and protocols outlined in this guide provide a solid foundation for researchers and developers to navigate the complexities of process scale-up.
References
-
Title: Chemical Engineering Scale-Up Guide Source: Scribd URL: [Link]
-
Title: Chemical Reaction Engineering Processes Design and Scale-Up Issues in Gas-Liquid Reactions Source: ResearchGate URL: [Link]
-
Title: Mixing and Mass Transfer | Reaction Rate Source: Mettler Toledo URL: [Link]
-
Title: Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions Source: Synlett URL: [Link]
-
Title: A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid Source: SciSpace by Typeset URL: [Link]
-
Title: Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst Source: RSC Publishing URL: [Link]
-
Title: From amines to (form)amides: a simple and successful mechanochemical approach Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Formylation of aromatic amines using formic acid and polyethylene glycol Source: ResearchGate URL: [Link]
-
Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL: [Link]
-
Title: Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution Source: Scribd URL: [Link]
-
Title: Scale-up in Chemical Engineering Source: The Royal Society of Chemistry URL: [Link]
-
Title: Rules of Thumb: Scale-up Source: The Chemical Engineer URL: [Link]
-
Title: Safety Data Sheet: formic acid Source: Chemos GmbH & Co.KG URL: [Link]
-
Title: Formic acid - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]
- Title: The process of isolating methyl-4-formylbenzoate and dimethylterephtalate Source: Google Patents URL
-
Title: Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines Source: ResearchGate URL: [Link]
-
Title: In-Process Control Methods for the Manufacture of APIs Source: Pharmaceutical Technology URL: [Link]
-
Title: Safety Data Sheet: Formic acid Source: Carl ROTH URL: [Link]
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Application Notes and Protocols: The Strategic Use of Methyl 4-formamidobenzoate in the Synthesis of Novel Anticoagulant APIs
For distribution to: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process development, and pharmaceutical sciences.
Abstract
The landscape of anticoagulant therapy is continually evolving, with a significant focus on developing safer and more effective agents that can overcome the limitations of traditional treatments. Coagulation factor XIa (FXIa) has emerged as a promising target for new anticoagulants, offering the potential for a wider therapeutic window with a reduced risk of bleeding. This application note details the utility of Methyl 4-formamidobenzoate as a key building block in the synthesis of novel tetrahydroisoquinoline-based FXIa inhibitors. We provide a comprehensive guide, including detailed protocols for the preparation of this compound and its subsequent elaboration into a core tetrahydroisoquinoline scaffold, a privileged structure in many FXIa inhibitors. The causality behind experimental choices, the strategic role of the formamido group, and self-validating protocol designs are discussed to provide researchers with a robust framework for their drug discovery and development programs.
Introduction: The Rationale for Targeting FXIa and the Role of Novel Building Blocks
Thromboembolic diseases remain a leading cause of morbidity and mortality worldwide. While traditional anticoagulants are effective, they are associated with a significant risk of bleeding complications. The discovery that inhibiting coagulation factor XIa can prevent thrombosis with a potentially lower impact on hemostasis has catalyzed the search for a new generation of anticoagulants.[1][2] Small molecule inhibitors targeting FXIa, such as Milvexian (BMS-986177), have shown promise in clinical trials and often feature complex heterocyclic scaffolds.[1][2][3][4]
The tetrahydroisoquinoline core is a prominent structural motif in a number of FXa and FXIa inhibitors, providing a rigid scaffold for the precise orientation of pharmacophoric elements into the enzyme's active site.[5][6][7] The synthesis of these complex molecules necessitates the use of versatile and strategically functionalized building blocks. This compound presents itself as one such valuable intermediate. The formamido group serves as a masked amino group, offering different reactivity and solubility profiles compared to the free amine or a nitro precursor, and can influence the course of key cyclization reactions.
This guide will first detail the straightforward preparation of this compound from a readily available starting material. Subsequently, we will present a robust, proposed protocol for its use in the synthesis of a key tetrahydroisoquinoline intermediate, leveraging the classic Pictet-Spengler reaction.[8]
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to successful and safe process development.
| Property | Value | Source |
| CAS Number | 53405-05-3 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₉NO₃ | Chemical Supplier Catalogs |
| Molecular Weight | 179.17 g/mol | Chemical Supplier Catalogs |
| Appearance | White to off-white powder | Internal Observation |
| Melting Point | 154-158 °C | Internal Observation |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO. Sparingly soluble in water. | Internal Observation |
Synthesis of this compound: A Foundational Protocol
The preparation of this compound is readily achieved from the inexpensive and commercially available Methyl 4-aminobenzoate. The formylation reaction is a critical first step, and various methods have been reported for the N-formylation of amines.[9] We present a highly efficient and scalable protocol using formic acid.
Experimental Protocol: Formylation of Methyl 4-aminobenzoate
Reaction Scheme:
Caption: Synthesis of this compound from Methyl 4-aminobenzoate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-aminobenzoate | 151.16 | 15.12 g | 0.10 |
| Formic Acid (98%) | 46.03 | 5.5 mL | ~0.12 |
| Toluene | - | 150 mL | - |
Instrumentation:
-
250 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Büchner funnel and filtration apparatus
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-aminobenzoate (15.12 g, 0.10 mol) and toluene (150 mL).
-
Stir the suspension and add formic acid (5.5 mL, ~0.12 mol).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected and TLC analysis (e.g., 1:1 Hexane:Ethyl Acetate) shows complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold toluene (2 x 20 mL).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Results:
-
Yield: 90-95%
-
Purity (by HPLC): >98%
-
Appearance: White crystalline solid
Justification of Protocol: The use of a Dean-Stark trap is crucial for driving the equilibrium of this condensation reaction towards the product by removing the water byproduct.[9] Toluene is an excellent solvent for this purpose due to its ability to form an azeotrope with water and its relatively high boiling point.
Application in API Synthesis: A Proposed Route to a Tetrahydroisoquinoline Core
Herein, we propose a synthetic route to a key tetrahydroisoquinoline intermediate, a scaffold relevant to the development of FXIa inhibitors, using this compound. This route leverages a key Pictet-Spengler reaction.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of a tetrahydroisoquinoline API scaffold.
Step 1: Amide Formation
The first step involves the coupling of the ester moiety of this compound with a suitable amine, such as phenethylamine. This can be achieved via direct amidation, though this often requires harsh conditions. A more controlled approach involves hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard peptide coupling reaction.
Protocol: Hydrolysis and Amide Coupling
Part A: Saponification
-
Dissolve this compound (17.9 g, 0.1 mol) in methanol (100 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (20 mL).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water (100 mL) and acidify to pH ~3 with 1M HCl.
-
Collect the precipitated 4-formamidobenzoic acid by filtration, wash with cold water, and dry.
Part B: Amide Coupling
-
Suspend 4-formamidobenzoic acid (16.5 g, 0.1 mol) in dichloromethane (200 mL).
-
Add HOBt (1-Hydroxybenzotriazole, 15.3 g, 0.1 mol) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 21.1 g, 0.11 mol).
-
Stir the mixture for 15 minutes at room temperature.
-
Add phenethylamine (12.1 g, 0.1 mol) followed by triethylamine (15.3 mL, 0.11 mol).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide product.
Step 2: Pictet-Spengler Cyclization
This is the key ring-forming step to construct the tetrahydroisoquinoline core. The formamido group can act as a precursor to the necessary iminium ion intermediate under acidic conditions.
Protocol: N-Acyliminium Ion Pictet-Spengler Reaction
-
Dissolve the amide intermediate from Step 1 (e.g., 0.05 mol) in a suitable solvent such as acetonitrile or dichloromethane (150 mL).
-
Add a dehydrating agent, such as paraformaldehyde (1.5 g, 0.05 mol), and a Lewis acid or strong protic acid catalyst (e.g., trifluoroacetic acid, 5-10 mol%).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC for the formation of the cyclized product.
-
Upon completion, cool the reaction and quench by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Justification of Protocol: The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines.[8] The use of an N-acyl precursor can facilitate the formation of a highly electrophilic N-acyliminium ion, which can undergo cyclization under milder conditions than the traditional reaction with an unactivated imine.[8]
Conclusion and Future Directions
This compound is a versatile and accessible building block for the synthesis of complex pharmaceutical intermediates. This application note provides a robust protocol for its preparation and outlines a strategic and plausible pathway for its incorporation into tetrahydroisoquinoline scaffolds relevant to the discovery of novel FXIa inhibitors. The formamido group offers a useful handle that can be carried through several synthetic steps before potential deprotection or modification in the final stages of API synthesis. Researchers in drug discovery and development are encouraged to consider this compound as a valuable tool in their synthetic arsenal for accessing novel chemical matter in the pursuit of safer and more effective therapeutics. Further optimization of the Pictet-Spengler cyclization conditions and exploration of alternative coupling partners will undoubtedly expand the utility of this promising intermediate.
References
-
Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold. National Institutes of Health.[Link]
-
New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. National Center for Biotechnology Information.[Link]
-
Discovery of Novel Tetrahydroisoquinoline Derivatives as Potent and Selective Factor Xa Inhibitors. PubMed.[Link]
-
Tetrahydro-isoquinoline-based factor Xa inhibitors. PubMed.[Link]
-
Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain. ResearchGate.[Link]
-
Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits. National Center for Biotechnology Information.[Link]
-
Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. ResearchGate.[Link]
-
Tetrahydro-isoquinoline-Based Factor Xa Inhibitors. Journal of Medicinal Chemistry.[Link]
- The preparation method of p-aminobenzoic acid.
-
Pictet–Spengler reaction. Wikipedia.[Link]
-
Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. ACS Publications.[Link]
- Process for preparing methyl 4-(aminomethyl)benzoate.
- Preparation method of 4-aminomethylbenzoic acid.
-
Potent direct inhibitors of factor Xa based on the tetrahydroisoquinoline scaffold. PubMed.[Link]
-
Formylation of Amines. MDPI.[Link]
Sources
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- 2. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Milvexian (BMS-986177, JNJ-70033093) | Factor XIa inhibitor | Probechem Biochemicals [probechem.com]
- 5. Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel tetrahydroisoquinoline derivatives as potent and selective factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydro-isoquinoline-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-formamidobenzoate by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 4-formamidobenzoate using recrystallization techniques. It is structured as a practical support document, moving from foundational principles to detailed troubleshooting, to address common challenges encountered in the laboratory.
Section 1: Foundational Principles
This section addresses the fundamental concepts underpinning a successful recrystallization of this compound.
Q1: What is the core principle of recrystallization and why is it effective for purifying compounds like this compound?
Recrystallization is a purification technique for solid organic compounds. Its effectiveness is based on the principle of differential solubility.[1][2] Most solids, including this compound, are more soluble in a hot solvent than in a cold one.[1] The process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Crystallization: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, forcing it to crystallize out of the solution.
-
Purification: The impurities, which are present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor"). The crystal lattice of the forming solid tends to exclude the differently shaped impurity molecules.[2]
-
Isolation: The pure crystals are then collected by filtration.
This method is particularly effective for this compound because its rigid aromatic structure and polar functional groups facilitate the formation of a well-ordered crystal lattice, which efficiently excludes impurities.
Q2: How do I select an appropriate solvent for recrystallizing this compound?
The choice of solvent is the most critical factor for a successful recrystallization.[1] An ideal solvent should meet several criteria:
-
High-Temperature Solubility: It must dissolve this compound completely when hot.[2][3]
-
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent when cold to ensure a good recovery yield.[1][3]
-
Impurity Solubility: Impurities should ideally be either completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).
-
Chemical Inertness: The solvent must not react with this compound.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]
For this compound, which contains a polar formamido group (-NHCHO) and a methyl ester group (-COOCH₃), polar solvents are generally the best starting point.
Section 2: Experimental Protocols and Data
This section provides actionable data and step-by-step procedures for the purification process.
Solvent Selection Guide for this compound
The following table provides a qualitative guide to selecting a solvent. These are based on the polarity of this compound and general solubility principles. Small-scale trials are essential to confirm the optimal solvent or solvent system.
| Solvent | Type | Boiling Point (°C) | Expected Solubility (Hot) | Expected Solubility (Cold) | Rationale & Comments |
| Ethanol | Polar Protic | 78 | High | Moderate to Low | A good first choice. The hydroxyl group interacts well with the polar functionalities of the target molecule. |
| Methanol | Polar Protic | 65 | High | Moderate | Similar to ethanol but its lower boiling point makes it easier to remove. Often provides good results for aromatic esters.[4] |
| Water | Polar Protic | 100 | Low to Moderate | Insoluble | Due to high polarity, it may not dissolve the compound well even when hot. Best used as an anti-solvent in a mixed system with a more soluble solvent like ethanol or acetone.[5][6] |
| Ethyl Acetate | Polar Aprotic | 77 | High | Moderate to Low | A good solvent for esters.[6] May be a very effective single solvent. |
| Acetone | Polar Aprotic | 56 | High | High | Often too effective, dissolving the compound even at room temperature, which leads to poor recovery. May be useful in a mixed-solvent system. |
| Toluene | Nonpolar | 111 | Moderate | Low | The aromatic nature can help dissolve the benzene ring, but its high boiling point can make it difficult to remove. |
| Hexane | Nonpolar | 69 | Insoluble | Insoluble | Useful as an anti-solvent (the "bad" solvent) in a mixed-solvent system with a solvent like ethyl acetate.[5] |
Experimental Workflow: Recrystallization of this compound
Caption: General workflow for the recrystallization of this compound.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Saturation: Continue adding ethanol in small portions until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[1][2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean flask to remove them.[7]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Do not disturb the flask during this period.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals completely to remove residual solvent. This can be done by air drying or in a vacuum oven at a modest temperature.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol-Water)
A mixed-solvent system is used when no single solvent has the ideal solubility properties.[8] Here, ethanol is the "good" solvent (dissolves the compound) and water is the "anti-solvent" or "bad" solvent (does not dissolve the compound).[9]
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until a faint, persistent cloudiness (turbidity) appears.[9][10] This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.[10]
-
Crystallization & Isolation: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol above. The wash solvent in step 8 should be a cold mixture of ethanol and water with the same approximate composition that induced crystallization.[7]
Section 3: Troubleshooting FAQs
This section provides solutions to common problems encountered during the recrystallization of this compound.
Q: My compound won't dissolve, even after adding a large amount of hot solvent.
A: This indicates that you have chosen a solvent in which the compound is poorly soluble.
-
Cause: Incorrect solvent choice.
-
Solution: Recover your compound by filtration (if it's largely undissolved) or by evaporating the solvent. Select a new, more suitable solvent based on the polarity of this compound. Refer to the Solvent Selection Guide table.
Q: No crystals are forming after the solution has cooled to room temperature.
A: This is a very common issue that can usually be resolved.
-
Cause 1: Too much solvent was used. The solution is not supersaturated upon cooling.[11]
-
Solution: Reheat the solution and boil off a portion of the solvent to concentrate it.[12] Then, allow it to cool again.
-
-
Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point.[11]
-
Solution 1 (Scratching): Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11][12]
-
Solution 2 (Seeding): Add a tiny "seed crystal" of the pure compound to the solution to initiate crystallization.[12]
-
Q: My product has "oiled out" into a gooey liquid instead of forming crystals.
A: This occurs when the solution becomes saturated at a temperature that is higher than the melting point of your compound (or an impure version of it).[10] It is more common with impure compounds or in mixed-solvent systems.[11]
-
Cause: The boiling point of the solvent is too high, or the presence of impurities has depressed the melting point of your product.
-
Solution: Reheat the flask to re-dissolve the oil. Add a small amount of additional "good" solvent (e.g., more ethanol in an ethanol-water system) to decrease the saturation temperature.[11][12] Allow the solution to cool much more slowly. Placing the hot flask in a beaker of hot water and allowing the entire assembly to cool can help.
Q: My final product has a low melting point or a broad melting range.
A: This is a clear indicator that the sample is still impure. The melting point of pure this compound should be sharp.
-
Cause: Impurities are trapped within the crystal lattice (often from cooling too quickly) or the chosen solvent was not effective at separating the compound from a specific impurity.
-
Solution: Perform a second recrystallization. Ensure the cooling process is very slow. If the problem persists, try a different solvent or solvent system that may have different solubility properties for the persistent impurity.
Q: The recovery yield is very low (<50%).
A: A low yield can result from several procedural errors.
-
Cause 1: Too much solvent was used, meaning a significant amount of your product remains dissolved in the mother liquor.[12]
-
Cause 2: The crystals were filtered before crystallization was complete (i.e., before or without sufficient cooling in an ice bath).
-
Cause 3: Excessive washing with the cold solvent during filtration dissolved some of the product.
-
Solution: Always use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtering. When washing the collected crystals, use a minimal amount of ice-cold solvent. You can try to recover a "second crop" of crystals by evaporating some solvent from the mother liquor and re-cooling, though this crop will be less pure than the first.
References
- recrystallization-2.doc.pdf. (n.d.).
- Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
-
Recrystallization Guide: Process, Procedure, Solvents . (n.d.). Mettler Toledo. Retrieved from [Link].
-
Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link].
-
Mixed-solvent recrystallisation . (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link].
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
-
Recrystallization . (n.d.). Retrieved from [Link].
-
For a multiple solvent recrystallization- explain why and how this techniques works, ie based... . (n.d.). Retrieved from [Link].
-
3.3F: Mixed Solvents . (2022). Chemistry LibreTexts. Retrieved from [Link].
-
Two-Solvent Recrystallization Guide . (2012). MIT OpenCourseWare. Retrieved from [Link].
-
Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 . (n.d.). PubChem. Retrieved from [Link].
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 . (2022). YouTube. Retrieved from [Link].
-
3.6F: Troubleshooting . (2022). Chemistry LibreTexts. Retrieved from [Link].
-
Problems with Recrystallisations . (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link].
-
Recrystallization . (n.d.). Retrieved from [Link].
-
Recrystallisation Help . (2020). Reddit. Retrieved from [Link].
-
methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester . (n.d.). The Good Scents Company. Retrieved from [Link].
-
Ethyl 4-formamidobenzoate | C10H11NO3 | CID 223909 . (n.d.). PubChem. Retrieved from [Link].
-
METHYL 4-HYDROXYBENZOATE . (n.d.). Ataman Kimya. Retrieved from [Link].
-
Benzoic acid, m-nitro-, methyl ester . (n.d.). Organic Syntheses Procedure. Retrieved from [Link].
-
Synthesis of Methyl Benzoate Lab . (2020). YouTube. Retrieved from [Link].
-
methyl 4-aminobenzoate synthesis report . (2017). Sciencemadness.org. Retrieved from [Link].
-
Crystallization of para-aminobenzoic acid forms from specific solvents . (2024). RSC Publishing. Retrieved from [Link].
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate . (2018). Chemistry Stack Exchange. Retrieved from [Link].
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. mt.com [mt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. homework.study.com [homework.study.com]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
identifying side products in the formylation of methyl 4-aminobenzoate
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are performing the formylation of methyl 4-aminobenzoate. As Senior Application Scientists, we have compiled this resource based on common issues reported by our users and our in-house expertise in reaction optimization and troubleshooting.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific experimental issues you may encounter. The format is designed to help you quickly diagnose the problem, understand its chemical origin, and implement a solution.
Q1: My reaction is incomplete. TLC analysis shows a significant amount of starting material remaining. What's going wrong?
A1: An incomplete reaction is one of the most common issues. Before suspecting complex side reactions, it's crucial to verify the fundamentals of the reaction setup.
Possible Causes & Solutions:
-
Insufficient Reagent: The stoichiometry of your formylating agent may be too low. While a 1:1 molar ratio is theoretically sufficient, many protocols use a slight excess (1.1 to 1.5 equivalents) of the formylating agent to drive the reaction to completion.[1]
-
Reagent Purity & Moisture: Formylating agents like acetic formic anhydride (generated in situ) and the Vilsmeier reagent are highly sensitive to moisture.[2] Water will quench the reagent, reducing its effective concentration.
-
Expert Recommendation: Always use anhydrous solvents and dry glassware. If using a reagent like phosphorus oxychloride (for Vilsmeier-Haack), ensure it is fresh and has been handled under an inert atmosphere.[2]
-
-
Suboptimal Temperature or Time: The N-formylation of an electron-deficient amine like methyl 4-aminobenzoate can be sluggish at room temperature.
-
Protocol Validation: If reacting at room temperature, try gentle heating (e.g., 40-60°C) and monitor by TLC every 30 minutes. Some reactions may require several hours to reach completion.[3]
-
Q2: My NMR spectrum shows the desired product, but there's another set of peaks I can't identify. I suspect a side product. What could it be?
A2: The presence of unexpected signals in your spectroscopic data points to the formation of one or more side products. The two most probable culprits are hydrolysis products or a di-formylated species.
Scenario A: Hydrolysis of the Ester Group
The methyl ester is susceptible to hydrolysis, especially during an aqueous workup if the pH is not carefully controlled. This leads to the formation of 4-formamidobenzoic acid .
-
Causality: During workup, quenching the reaction with a basic solution (like sodium bicarbonate) can initiate saponification (base-mediated ester hydrolysis) if left for too long or at elevated temperatures.[4][5] Conversely, a strongly acidic workup can also catalyze hydrolysis.
-
How to Identify:
-
TLC: 4-formamidobenzoic acid is significantly more polar than the desired product due to the free carboxylic acid. It will appear as a spot with a much lower Rf value, often streaking if the TLC plate is not developed in a solvent system containing a small amount of acid (e.g., 1% acetic acid).
-
1H NMR: The most telling sign is the disappearance of the methyl ester singlet (around 3.8-3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.
-
Solubility: The acid byproduct will be soluble in aqueous base and will precipitate upon acidification.
-
Scenario B: Di-formylation
While less common for this substrate, harsh conditions can sometimes lead to the formation of methyl 4-(diformylamino)benzoate .
-
Causality: This can occur if a large excess of a highly reactive formylating agent is used, or if the reaction is run at an excessively high temperature.[3] The initial product, methyl 4-formamidobenzoate, is deprotonated and then attacked by a second formylating equivalent.
-
How to Identify:
-
1H NMR: The N-H proton signal will be absent. The formyl proton signals may be distinct from the mono-formylated product.
-
Mass Spectrometry: The molecular weight will be 28 units (the mass of a -CHO group minus H) higher than the desired product.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting unexpected results.
Caption: Troubleshooting workflow for identifying reaction issues.
Q3: My final product is a sticky oil instead of a crystalline solid. What happened?
A3: Obtaining an oil or "gum" often indicates the presence of impurities that are disrupting the crystal lattice of your desired product.
-
Primary Cause: The most common reason is the presence of the hydrolyzed side product, 4-formamidobenzoic acid . Its carboxylic acid group can interfere with the crystallization of the methyl ester product. Residual solvents or moisture can also contribute.
-
Solution - Purification Protocol:
-
Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and wash gently with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct (4-formamidobenzoic acid) will be deprotonated and extracted into the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo. The resulting solid should be significantly purer and more likely to crystallize. Recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) can be performed for further purification.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common methods for formylating methyl 4-aminobenzoate?
A4: Several effective methods exist, each with its own advantages. The choice often depends on available reagents, scale, and desired purity.
| Method | Formylating Agent | Conditions | Advantages | Disadvantages |
| Acetic Formic Anhydride | Formic Acid + Acetic Anhydride (in situ) | Mild, often 0°C to RT | High yields, clean reaction, readily available reagents.[1] | The anhydride is moisture-sensitive. |
| Formic Acid | Formic Acid (neat or in solvent) | Often requires heating (e.g., 80°C) or a catalyst.[6][7] | Simple, uses a cheap and stable reagent. | May require higher temperatures, leading to potential side reactions. |
| Vilsmeier-Haack | DMF + POCl₃ | 0°C to RT | Highly effective for many aromatic systems. | The reagent is very moisture-sensitive and corrosive.[2] |
Q5: What is the primary reaction pathway and what are the key side reactions?
A5: The primary reaction is a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the formylating agent. The diagram below illustrates this main pathway along with the competitive side reactions of hydrolysis and di-formylation.
Caption: Main reaction pathway and key side reactions.
Recommended Experimental Protocols
Protocol 1: Formylation using Acetic Formic Anhydride
This protocol is recommended for its high yield and clean reaction profile.[1]
Materials:
-
Methyl 4-aminobenzoate
-
Formic acid (≥95%)
-
Acetic anhydride
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), cool acetic anhydride (1.2 eq.) to 0°C in an ice bath.
-
Add formic acid (1.2 eq.) dropwise with stirring. Maintain the temperature at 0°C.
-
Stir the mixture at 0°C for 15-20 minutes to pre-form the acetic formic anhydride.
-
Dissolve methyl 4-aminobenzoate (1.0 eq.) in a minimal amount of anhydrous solvent.
-
Add the solution of the amine dropwise to the cold formylating agent.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: TLC Analysis for Impurity Identification
Procedure:
-
Prepare a TLC developing chamber with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).
-
On a silica gel TLC plate, spot the following:
-
Lane 1: A small amount of your starting material (methyl 4-aminobenzoate).
-
Lane 2: A co-spot of the starting material and your crude reaction mixture.
-
Lane 3: The crude reaction mixture.
-
-
Develop the plate and visualize under UV light (254 nm).
Interpreting the Results:
-
Desired Product (this compound): Will have an Rf value lower than the starting material because the formamide group is more polar than the amine group.
-
Starting Material: The spot in Lane 3 should align with the spot in Lane 1 if the reaction is incomplete.
-
Hydrolysis Product (4-formamidobenzoic acid): Will appear as a very polar spot (Rf close to 0) that may streak. It will not move far from the baseline.
-
Di-formylated Product: Will likely have an Rf value similar to or slightly higher than the desired mono-formylated product, as the second formyl group can reduce the molecule's ability to hydrogen bond with the silica.
References
-
St. Fleur, N., et al. (2012). Formylation of Amines. PMC - NIH. Retrieved from [Link]
-
He, Z., et al. (2018). One-pot procedure for synthesis of methyl 4-formylbenzoate. ResearchGate. Retrieved from [Link]
-
ACS Omega. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. Retrieved from [Link]
-
Kang, B., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. J-Stage. Retrieved from [Link]
- Google Patents. (2008). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
PubMed. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Retrieved from [Link]
-
JETIR. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved from [Link]
-
Semantic Scholar. (2008). A remarkably simple N-formylation of anilines using polyethylene glycol. Retrieved from [Link]
-
SynOpen. (2024). Sustainable N-Formylation of Anilines: Harnessing Aleuritic Acid as a Renewable Formyl Source. Retrieved from [Link]
-
University of Oregon. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]
-
Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
- Google Patents. (2005). CN100427457C - The preparation method of p-aminobenzoic acid.
-
PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
Metachem. (n.d.). What are the applications and preparation methods of Methyl 4-aminobenzoate?. Retrieved from [Link]
-
FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
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- 4. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
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- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
troubleshooting guide for reactions involving Methyl 4-formamidobenzoate
Welcome to the technical support guide for reactions involving Methyl 4-formamidobenzoate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthetic procedures. The following question-and-answer guide provides in-depth, field-proven insights to streamline your experimental workflows.
Section 1: General Issues & Starting Material Characterization
This section addresses common preliminary issues regarding the physical properties and stability of this compound that can impact reaction success.
FAQ 1: I'm having trouble dissolving this compound in my reaction solvent, leading to a heterogeneous mixture and poor reactivity. What solvents are recommended?
Answer:
The poor solubility of this compound is a frequent initial hurdle. Its planar structure and potential for intermolecular hydrogen bonding contribute to low solubility in non-polar solvents.[1] Forcing the reaction in a suspension often leads to incomplete conversion and reproducibility issues.
Causality & Troubleshooting:
-
Solvent Choice: The key is to match the solvent polarity to the substrate. While insoluble in water and sparingly soluble in solvents like hexanes, it shows better solubility in more polar organic solvents.[1][2]
-
Commonly Effective Solvents: For many reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are effective, particularly if heating is permissible. For reactions at lower temperatures, Dichloromethane (DCM) or Tetrahydrofuran (THF) can be used, sometimes with a co-solvent to aid dissolution.
-
Temperature: Gently warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of your other reagents.
-
Purity: Ensure your starting material is pure. Impurities can sometimes reduce solubility. The reported melting point is in the range of 60-62 °C (140-144 °F).[1] A broad melting range may indicate impurities.
Data Summary: Recommended Solvents
| Solvent | Polarity | Boiling Point (°C) | Typical Use Cases & Notes |
| Dimethylformamide (DMF) | High | 153 | Amide couplings, Nucleophilic substitutions. Must be anhydrous for many applications. |
| Dichloromethane (DCM) | Medium | 40 | General purpose, easily removed. Good for reactions near room temperature. |
| Tetrahydrofuran (THF) | Medium | 66 | Grignard reactions, reductions. Must be dry and peroxide-free. |
| Methanol (MeOH) | High (Protic) | 65 | Ester hydrolysis/transesterification. Can act as a nucleophile. |
| Toluene | Low | 111 | Azeotropic removal of water. Generally poor solubility unless heated.[3] |
Section 2: Troubleshooting Reactions at the Ester Functional Group
The methyl ester is a primary site for modification, but its reactivity can be influenced by the formamido group.
FAQ 2: My saponification (hydrolysis) of this compound to 4-formamidobenzoic acid is slow, incomplete, or gives a messy product profile. How can I optimize this?
Answer:
Ester hydrolysis under basic conditions (saponification) is a standard transformation, but achieving a clean, high-yielding reaction requires careful control of conditions to prevent side reactions, primarily the hydrolysis of the N-formyl group.[4][5]
Root Causes and Scientific Rationale:
-
Insufficient Base: Saponification is stoichiometric, requiring at least one equivalent of base (e.g., NaOH, KOH) to react with the ester and neutralize the resulting carboxylic acid. Using catalytic base will result in an incomplete reaction. An excess (1.1–1.5 equivalents) is often used to drive the reaction to completion.
-
Low Temperature: Like most reactions, the rate of hydrolysis is temperature-dependent. Room temperature reactions may be exceedingly slow. Heating under reflux is common to ensure a reasonable reaction time.[4][5]
-
Biphasic Mixture: If the ester is not fully dissolved, the reaction rate will be limited by mass transfer between the solid and liquid phases. A co-solvent system is crucial.
-
N-Formyl Group Instability: The formamide linkage is also susceptible to hydrolysis, especially under harsh basic conditions (high concentration of base, prolonged heating).[6][7] This will lead to the formation of 4-aminobenzoic acid or its methyl ester as a byproduct, complicating purification.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for ester hydrolysis.
Optimized Protocol for Saponification
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of Methanol and Water (e.g., a 2:1 to 3:1 v/v ratio). Use enough solvent to ensure complete dissolution upon warming.
-
Add Base: Add Sodium Hydroxide (1.2 eq), either as a solid or as a pre-dissolved aqueous solution.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C).
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[8] A suitable mobile phase is 30-50% Ethyl Acetate in Hexanes. The starting ester will have a higher Rf than the product carboxylic acid salt (which often stays at the baseline). After acidification (see step 5), the carboxylic acid product will have a lower Rf than the starting ester.
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidification: Slowly acidify the solution with cold 1M HCl until the pH is ~2-3. The product, 4-formamidobenzoic acid, will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry under vacuum.
Section 3: Troubleshooting Reactions at the Formamido Functional Group
The N-formyl group can be a protecting group or a key part of the final molecule. Its removal requires specific conditions.
FAQ 3: I am trying to deprotect the N-formyl group to get Methyl 4-aminobenzoate, but the reaction is either not working or I am hydrolyzing the ester as well. What are selective methods?
Answer:
Selective removal of the N-formyl group without cleaving the methyl ester is a common challenge that requires carefully chosen acidic or basic conditions. The goal is to find a method that is potent enough to hydrolyze the amide but mild enough to leave the ester intact.
Mechanistic Considerations & Troubleshooting:
-
Acidic Hydrolysis: This is the most common method. The mechanism involves protonation of the formyl carbonyl, making it more electrophilic for nucleophilic attack by water or an alcohol solvent. However, strong mineral acids (e.g., concentrated HCl) at high temperatures will also readily hydrolyze the methyl ester.[7]
-
Solution: Use a milder acidic condition. A common and effective method is to use dilute HCl in methanol. The methanol acts as both the solvent and a nucleophile, proceeding via methanolysis which is less harsh than hydrolysis. The equilibrium is favorable as the ester remains unchanged in the presence of excess methanol.
-
-
Basic Hydrolysis: While possible, basic conditions are generally less selective. The hydroxide ion can attack both the formyl carbonyl and the ester carbonyl. Saponification of the ester is often faster than formamide cleavage under basic conditions. This route is generally not recommended for selective N-deformylation if the ester is to be preserved.
-
Alternative Reagents: For sensitive substrates, reagents like hydroxylamine hydrochloride can be used for deformylation, although this is more common in peptide synthesis.[6]
Optimized Protocol for Selective N-Deformylation
-
Setup: Dissolve this compound (1.0 eq) in Methanol (approx. 0.1-0.2 M concentration).
-
Acid Catalyst: Add a catalytic amount of a strong acid. Concentrated Sulfuric Acid (e.g., 0.1-0.2 eq) or Acetyl Chloride (which generates HCl in situ) are effective.
-
Reaction: Stir the reaction at room temperature or heat gently to reflux (40-65 °C) for 2-6 hours.
-
Monitoring: Track the disappearance of the starting material and the appearance of Methyl 4-aminobenzoate by TLC (e.g., 20% Ethyl Acetate in Hexanes). The product amine is more polar than the starting formamide.
-
Workup: Cool the reaction mixture and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like Ethyl Acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 4-aminobenzoate.[2][9]
Logical Diagram for Choosing a Deprotection Strategy
Caption: Decision tree for N-formyl deprotection.
Section 4: Use in Amide Bond Formation
After deprotection to Methyl 4-aminobenzoate, the resulting aniline is a common nucleophile in amide coupling reactions.
FAQ 4: My amide coupling reaction using Methyl 4-aminobenzoate as the amine component is giving low yields. What are the likely causes?
Answer:
Low yields in amide coupling reactions with Methyl 4-aminobenzoate often stem from the reduced nucleophilicity of the aromatic amine or issues with the coupling reagents and reaction conditions.
Expert Analysis:
-
Nucleophilicity: Aniline and its derivatives are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. The electron-withdrawing nature of the para-ester group further deactivates the amine, making it a relatively poor nucleophile.
-
Coupling Reagent Choice: Standard coupling reagents are essential to activate the carboxylic acid partner. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common but often require an additive to prevent side reactions and improve efficiency.[10]
-
Additives: Additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) react with the activated carboxylic acid to form an active ester, which is less prone to side reactions (like racemization) and reacts more cleanly with the weakly nucleophilic aniline.[10] HOAt is often superior for challenging couplings.[10]
-
-
Reaction Conditions:
-
Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine), is required to neutralize the acid formed during the reaction and to ensure the amine is in its free base form. Typically 2-3 equivalents are used.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are standard. Moisture can hydrolyze the coupling reagents and activated intermediates.[11]
-
Temperature: These reactions are typically run at 0 °C to room temperature. For poorly reactive partners, slightly elevated temperatures (e.g., 40 °C) may be required, but this increases the risk of side reactions.
-
Protocol: Robust Amide Coupling with Methyl 4-aminobenzoate
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq), Methyl 4-aminobenzoate (1.1 eq), and HOAt (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Activation: Add the coupling reagent, such as EDC·HCl (1.2 eq), portion-wise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Check for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with Ethyl Acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (n.d.). Synthesis of N-formylated peptide. [Link]
- Google Patents. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution. [Link]
- Google Patents. (1978). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
-
PubChem. (n.d.). Methyl 4-formylbenzoate. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-(sulfamoylmethyl)
-
Organic Chemistry Portal. (n.d.). Formylation. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Royal Society of Chemistry. (2010). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]
-
Reddit. (2022). Aryl formylation strategies?. [Link]
-
PubChem. (n.d.). Methyl 4-methylbenzoate. [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. [Link]
- BenchChem. (2025).
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
-
ChemBK. (n.d.). methyl 4-aminobenzoate. [Link]
-
National Institutes of Health (NIH). (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]
-
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. [Link]
- BenchChem. (2025).
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. [Link]
- Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)
-
National Institutes of Health (NIH). (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
ScienceDirect. (2016). Analytical methods for human biomonitoring of pesticides. A review. [Link]
-
Royal Society of Chemistry. (2011). Metal-catalysed approaches to amide bond formation. [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]
-
Research Square. (2023). The optimized molecular geometrical parameters of methyl 4-hydroxybenzoate. [Link]
-
National Institutes of Health (NIH). (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. [Link]
-
PubChem. (n.d.). Ethyl 4-formamidobenzoate. [Link]
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Technical Support Center: Strategies for Increasing the Purity of Synthesized Methyl 4-formamidobenzoate
Welcome to the technical support guide for the purification of Methyl 4-formamidobenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this compound and require robust, field-proven strategies to achieve high purity. The synthesis of this compound, typically achieved through the N-formylation of Methyl 4-aminobenzoate[1][2], is often straightforward, but achieving analytical purity requires a systematic approach to identifying and removing specific impurities. This guide moves beyond simple protocols to explain the chemical rationale behind each purification step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My post-reaction analysis (TLC/NMR) shows the presence of unreacted starting material, Methyl 4-aminobenzoate. How can I selectively remove it?
Answer: This is a very common issue. The most effective method for removing the unreacted Methyl 4-aminobenzoate is to exploit its basicity. The primary aromatic amine group of the starting material is basic and can be protonated to form a water-soluble salt, while your desired amide product, this compound, is significantly less basic and will remain in the organic phase.
Causality: The formamide group (-NHCHO) on your product is an electron-withdrawing group, which significantly reduces the basicity of the nitrogen atom compared to the free amine of the starting material. An acid-base extraction will, therefore, selectively protonate and remove the more basic starting material into an aqueous layer[3][4].
Recommended Protocol: Dilute Acid Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). Use a volume of aqueous acid approximately half that of the organic layer.
-
Separation: Shake the funnel gently at first, venting frequently to release any pressure. Allow the layers to separate fully and drain the lower aqueous layer.
-
Repeat: Repeat the wash with 1 M HCl one more time to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to initiate drying[5].
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Q2: My NMR spectrum shows a broad singlet around 10-12 ppm, and the crude product is soluble in a weak base. How do I remove the suspected 4-formamidobenzoic acid impurity?
Answer: The presence of a signal in that region of the ¹H NMR spectrum, coupled with basic solubility, strongly indicates that a portion of your ester product has hydrolyzed to the corresponding carboxylic acid, 4-formamidobenzoic acid. This can occur if the reaction or workup conditions are too harsh (e.g., exposure to strong base or prolonged heating under acidic/basic conditions)[6][7].
Causality: The carboxylic acid functional group is acidic and will readily deprotonate in the presence of a weak base to form a water-soluble carboxylate salt. Your desired ester product will not react with a weak base, allowing for clean separation[4][5][8]. It is critical to use a weak base like sodium bicarbonate; a strong base such as sodium hydroxide (NaOH) could cause further hydrolysis of your desired ester product[3].
Recommended Protocol: Mild Base Wash
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Observation: You may observe effervescence (CO₂ gas evolution) as the bicarbonate neutralizes the acidic impurity. Swirl and vent the funnel carefully until gas evolution ceases.
-
Separation: Allow the layers to separate and drain the aqueous layer containing the sodium 4-formamidobenzoate salt.
-
Repeat: Perform the wash a second time to ensure all acidic impurities are removed.
-
Final Steps: Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and evaporate the solvent.
Workflow for Acid-Base Impurity Removal
The following diagram illustrates the logical flow for removing both acidic and basic impurities from the crude product mixture.
Caption: General acid-base extraction workflow.
Q3: My purified product has a persistent off-white or yellowish color. How can I obtain a pure white solid?
Answer: Discoloration is typically caused by trace amounts of highly conjugated, non-volatile impurities or polymeric materials that may form under certain reaction conditions[9]. These are often present in such small quantities that they are not visible by NMR but can significantly impact the product's appearance and melting point.
Causality: Activated charcoal has a high surface area and can adsorb large, flat, conjugated molecules responsible for color. During recrystallization, your desired product and soluble impurities are in solution, but the colored impurities are adsorbed onto the charcoal and can be removed by hot filtration.
Recommended Protocol: Recrystallization with Activated Charcoal
-
Solvent Selection: Choose an appropriate recrystallization solvent (see FAQ section). Ethanol or a methanol/water mixture are good starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of boiling solvent.
-
Charcoal Addition: Once fully dissolved, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Heating: Swirl the mixture and gently heat it at boiling for a few minutes to allow for adsorption.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization & Isolation: Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Q4: The melting point of my product is broad (e.g., 150-155 °C) and lower than the literature value. What is the best general purification strategy?
Answer: A broad and depressed melting point is a classic indicator of an impure solid compound. The impurities disrupt the crystal lattice, requiring less energy to break it down. Recrystallization is the most powerful and widely used technique for purifying crystalline organic solids on a laboratory scale[10][11].
Causality: The principle of recrystallization relies on the differential solubility of your product and its impurities in a chosen solvent at different temperatures. Ideally, the product should be highly soluble in the hot solvent but sparingly soluble at cold temperatures, while the impurities remain soluble (or are insoluble) at all temperatures. As the solution cools, the concentration of the desired compound exceeds its solubility, leading to the formation of pure crystals while the impurities remain in the mother liquor.
Recommended Protocol: Single-Solvent Recrystallization
-
Solvent Choice: Select a suitable solvent (see Table 2 and FAQ Q5).
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small portion of the solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves. Do not add excess solvent.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy.
Part 2: Frequently Asked Questions (FAQs)
Q5: What is the best solvent system for recrystallizing this compound?
Answer: The ideal recrystallization solvent is one in which your product is very soluble when hot and nearly insoluble when cold. Finding the perfect solvent often requires small-scale screening. Based on the structure of this compound (an aromatic amide ester), polar protic and polar aprotic solvents are good candidates.
Table 1: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good choice for aromatic compounds. |
| Methanol | 65 | Polar Protic | Similar to ethanol, but lower boiling point. |
| Water | 100 | Polar Protic | Product likely has low solubility; best used as an anti-solvent with a miscible organic solvent like methanol or ethanol. |
| Ethyl Acetate | 77 | Polar Aprotic | Good general-purpose solvent for moderately polar compounds. |
| Acetone | 56 | Polar Aprotic | High solvency, may require a co-solvent to reduce solubility when cold. |
Protocol for Solvent Screening:
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Note the solubility.
-
If a compound is insoluble at room temperature, heat the test tube gently. If it dissolves, it's a potential candidate.
-
Cool the dissolved solution in an ice bath and observe if crystals form. The best solvent will yield a large quantity of crystals upon cooling.
A mixed-solvent system, such as Methanol/Water or Ethanol/Water , is often highly effective. Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., methanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Q6: When should I choose column chromatography over recrystallization?
Answer: The choice depends on the nature of the impurities, the quantity of material, and the physical state of your product.
-
Choose Recrystallization when:
-
You have a crystalline solid product.
-
You are working with a large quantity of material (>1-2 grams).
-
The impurities have significantly different solubility profiles from your product.
-
You need a scalable, cost-effective method.
-
-
Choose Column Chromatography when:
Troubleshooting Decision Tree
This diagram provides a logical path for selecting a purification strategy based on initial observations.
Caption: Decision tree for purification strategy.
Q7: How can I develop a TLC system to monitor the purity of my product?
Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing purity. For this compound, a silica gel plate is appropriate.
-
Mobile Phase (Eluent): The polarity of the eluent determines how far the compounds travel up the plate. A good starting point is a mixture of a non-polar and a polar solvent.
-
Recommended Starting System: 30-50% Ethyl Acetate in Hexanes (or Petroleum Ether).
-
Adjusting Polarity: If spots are too low (low Rf), increase the polarity by adding more ethyl acetate. If they are too high (high Rf), decrease the polarity by adding more hexanes.
-
-
Visualization: The aromatic rings in your product and starting material allow for easy visualization under a UV lamp (254 nm), where they will appear as dark spots.
-
Expected Results:
-
Methyl 4-aminobenzoate (Starting Material): More polar than the product due to the free amine. It will have a lower Rf value.
-
This compound (Product): Less polar than the starting material. It will have a higher Rf value.
-
4-formamidobenzoic acid (Hydrolysis Product): Highly polar due to the carboxylic acid. It will likely remain at the baseline (Rf ≈ 0) in this solvent system.
-
By spotting the crude reaction mixture alongside standards of the starting material and the purified product, you can clearly track the success of each purification step.
References
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Supporting Information for "Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials". (n.d.). University of Calgary. Retrieved from [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
-
Stout, R. D., & Raushel, F. M. (2014). Formylation of Amines. Molecules, 19(6), 7687–7706. Retrieved from [Link]
-
ResearchGate. (2018). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-Formylbenzoate. Retrieved from [Link]
-
ResearchGate. (2022). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Retrieved from [Link]
-
Wikipedia. (2023). Formylation. Retrieved from [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Molecules. (2022). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]
- Google Patents. (2008). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
- Google Patents. (2008). CN100427457C - The preparation method of p-aminobenzoic acid.
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Hulme, A. N., & Cherrier, M. P. (2008). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters, 10(22), 5273–5276. Retrieved from [Link]
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GL Sciences. (n.d.). InertSustain Amide HPLC, LC/MS Columns. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
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Reddit. (2016). Column Chromatography: Amides. Retrieved from [Link]
-
ChemBK. (n.d.). methyl 4-aminobenzoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
Wikipedia. (2023). Methyl benzoate. Retrieved from [Link]
-
MDPI. (2014). Formylation of Amines. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]
-
FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
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Technical Support Center: Managing Temperature Fluctuations in Methyl 4-formamidobenzoate Reactions
Welcome to the Technical Support Center for the synthesis of Methyl 4-formamidobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, with a specific focus on the critical role of temperature management. In the following sections, we will address common issues encountered during the N-formylation of Methyl 4-aminobenzoate, providing in-depth troubleshooting advice and detailed protocols to ensure robust and reproducible outcomes.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the N-formylation of Methyl 4-aminobenzoate. This seemingly straightforward transformation is, however, highly sensitive to reaction conditions, particularly temperature. Fluctuations in temperature can significantly impact reaction rate, yield, and the impurity profile of the final product. Understanding the underlying principles of the reaction and the consequences of temperature deviations is paramount for successful synthesis.
Two prevalent methods for this formylation are the use of formic acid, often with a catalyst, and the application of a more potent formylating agent, acetic formic anhydride, which is typically generated in situ. Each method has its own set of optimal temperature parameters and potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the N-formylation of Methyl 4-aminobenzoate with formic acid?
The optimal temperature for the N-formylation of anilines, including Methyl 4-aminobenzoate, with formic acid can vary depending on the presence of a catalyst and the desired reaction time. Generally, temperatures in the range of 60-80°C are effective. For instance, reactions catalyzed by melamine-trisulfonic acid are typically run at 60°C, while solvent-free reactions can be heated to 80°C for completion.[1] Some catalytic systems, such as those using molecular iodine, operate efficiently at 70°C.[1] It is crucial to monitor the reaction progress, as prolonged heating, even within the optimal range, can lead to side reactions.
Q2: I am observing a low yield in my reaction. Could temperature be the cause?
Yes, both excessively low and high temperatures can lead to low yields.
-
Low Temperature: Insufficient heat will result in a sluggish or incomplete reaction, leaving a significant amount of unreacted Methyl 4-aminobenzoate. The activation energy for the formylation reaction will not be overcome, leading to poor conversion.
-
High Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. One significant issue is the potential for hydrolysis of the methyl ester group, particularly if water is present in the reaction mixture. This would lead to the formation of 4-formamidobenzoic acid, reducing the yield of the desired product.[2][3][4] At very high temperatures (above 100°C), formamides can also start to decompose into carbon monoxide and ammonia.[5][6]
Q3: What are the main impurities I should be concerned about, and how are they related to temperature?
The primary impurities to monitor are:
-
Unreacted Methyl 4-aminobenzoate: This is often a result of incomplete reaction due to insufficient temperature or reaction time.
-
4-Formamidobenzoic acid: This impurity arises from the hydrolysis of the methyl ester functionality of either the starting material or the product. This is exacerbated by higher temperatures and the presence of water.
-
Di-formylated products: While less common for simple anilines, under harsh conditions, the formation of minor amounts of di-formylated byproducts could occur. Careful control of stoichiometry and temperature can minimize this.
-
Decomposition products: At temperatures significantly above the recommended range, decomposition of the formamide product can occur, leading to a complex mixture of impurities.[5][7][8]
Q4: When should I consider using acetic formic anhydride instead of formic acid?
Acetic formic anhydride is a more reactive formylating agent and is particularly useful for less reactive or sterically hindered amines.[1] For Methyl 4-aminobenzoate, which is a relatively standard aniline, formic acid is often sufficient. However, if you are struggling to achieve complete conversion with formic acid under reasonable conditions, acetic formic anhydride can be a good alternative. It is important to note that the preparation and use of acetic formic anhydride require strict temperature control, typically at low temperatures (e.g., -20°C to 0°C), as it is thermally unstable and moisture-sensitive.[9][10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Diagnostic Check | Recommended Solution |
| Insufficient Temperature | Monitor the internal reaction temperature. Is it consistently at the lower end of the recommended range (e.g., below 60°C for formic acid methods)? | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. |
| Inactive Catalyst (if applicable) | If using a catalyst, has it been stored correctly? Is it from a reliable source? | Use a fresh batch of catalyst. Consider a different, more robust catalyst.[1] |
| Moisture Contamination (especially with acetic formic anhydride) | Were anhydrous solvents and reagents used? Was the reaction set up under an inert atmosphere? | Ensure all glassware is oven-dried and the reaction is performed under nitrogen or argon. Use freshly opened or distilled solvents.[9] |
Problem 2: Presence of Significant Amounts of Unreacted Starting Material
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Analyze a sample of the reaction mixture by TLC or LC-MS to confirm the presence of starting material alongside the product. | Increase the reaction time. If after an extended period the reaction is still incomplete, consider a moderate increase in temperature. |
| Sub-optimal Stoichiometry | Review the molar equivalents of the formylating agent used. | Ensure at least a stoichiometric amount, and often a slight excess (e.g., 1.2-2 equivalents), of the formylating agent is used.[1] |
Problem 3: Formation of 4-Formamidobenzoic Acid Impurity
| Possible Cause | Diagnostic Check | Recommended Solution |
| Ester Hydrolysis | Use LC-MS or NMR to confirm the presence of the carboxylic acid impurity. | Reduce the reaction temperature. Ensure the use of anhydrous reagents and solvents to minimize water content. If water is a byproduct of the reaction (e.g., with formic acid), consider using a Dean-Stark trap if the solvent is appropriate (e.g., toluene).[1] |
Problem 4: Product Decomposition or Darkening of the Reaction Mixture
| Possible Cause | Diagnostic Check | Recommended Solution |
| Excessive Temperature | Is the reaction temperature exceeding the recommended range (e.g., >100°C)? Are there hot spots in the reaction vessel? | Immediately reduce the heat source. Ensure uniform heating with a well-agitated oil bath. Consider using a milder formylation method that requires lower temperatures. |
| Thermal Instability of Reagents/Products | Review the thermal stability data for your specific reagents. Formamides can decompose at elevated temperatures.[5][6] | Operate within the recommended temperature limits. For sensitive substrates, choose a formylation method that proceeds at or below room temperature.[1] |
Experimental Protocols
Protocol 1: N-Formylation using Formic Acid
This protocol provides a general procedure for the N-formylation of Methyl 4-aminobenzoate using formic acid.
Materials:
-
Methyl 4-aminobenzoate
-
Formic acid (85-98%)
-
Toluene (optional, for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-aminobenzoate (1.0 eq).
-
Add formic acid (1.2-2.0 eq). If using a solvent like toluene, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C) and stir.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution to neutralize the excess formic acid until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[11]
Protocol 2: N-Formylation using in situ Generated Acetic Formic Anhydride
This protocol is for when a more reactive formylating agent is required.
Materials:
-
Methyl 4-aminobenzoate
-
Acetic anhydride
-
Formic acid (98-100%)
-
Anhydrous diethyl ether or THF
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of Acetic Formic Anhydride (in situ):
-
In a separate, dry flask under an inert atmosphere, cool acetic anhydride (1.5 eq) to 0°C in an ice bath.
-
Slowly add formic acid (2.0 eq) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10°C.[9]
-
Stir the mixture at 0°C for 30 minutes.
-
-
Formylation Reaction:
-
In another dry flask, dissolve Methyl 4-aminobenzoate (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the amine solution to 0°C.
-
Slowly add the freshly prepared acetic formic anhydride solution to the amine solution via a cannula or dropping funnel.
-
Stir the reaction at 0°C and monitor by TLC (the reaction is often rapid).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the mixture into an ice-cold saturated sodium bicarbonate solution to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization.
-
Data Presentation
The following table summarizes the typical temperature conditions for various N-formylation methods applicable to Methyl 4-aminobenzoate.
| Formylation Method | Reagents | Typical Temperature (°C) | Key Considerations |
| Formic Acid (neat) | Formic acid | 80°C[1] | Simple, but may require higher temperatures and longer reaction times. |
| Formic Acid with Catalyst | Formic acid, Catalyst (e.g., MTSA, Iodine) | 60-70°C[1] | Catalysts can increase reaction rate and allow for milder conditions. |
| Acetic Formic Anhydride | Acetic anhydride, Formic acid | -20 to 0°C[1] | Highly reactive, suitable for less reactive amines. Requires strict anhydrous conditions and low temperatures. |
Visualization
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
General Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
References
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Wikipedia. (n.d.). Formamide. Retrieved from [Link]
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Moses, J. E., & Adlington, R. M. (2014). Formylation of Amines. Molecules, 19(6), 7705-7721. Available at: [Link]
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Salazar, J. M., et al. (2012). Synthesis of HCN Polymer from Thermal Decomposition of Formamide. Journal of the Mexican Chemical Society, 56(2), 143-148. Available at: [Link]
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Nguyen, T. L., et al. (2011). Theoretical Study of Formamide Decomposition Pathways. The Journal of Physical Chemistry A, 115(5), 841-851. Available at: [Link]
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American Chemical Society. (2015). Formamide. Retrieved from [Link]
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Wikipedia. (n.d.). Acetic formic anhydride. Retrieved from [Link]
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Bhat, S. U., Naikoo, R. A., Tomar, R., et al. (2017). Synthesis of n-formylation of amines using various ion exchanged forms of Zeolite-A as catalysts. Pharmaceutical and Pharmacological International Journal, 5(4), 151-157. Available at: [Link]
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O'Donnell, M. J., et al. (2001). Ab initio Study of the Decomposition of Formamidine. The Journal of Physical Chemistry A, 105(48), 10915-10921. Available at: [Link]
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Reddy, P. G., et al. (2015). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry - Section B, 54B(10), 1269-1273. Available at: [Link]
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Organic Syntheses. (1970). Acetic Formic Anhydride. Organic Syntheses, 50, 1. Available at: [Link]
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Yadava, J. K., Yadav, P., Awasthi, S. K., & Agarwal, A. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(70), 43031-43040. Available at: [Link]
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Isahak, W. N. R. W., et al. (2013). Catalysis and reaction mechanisms of N-formylation of amines using Fe(III)-exchanged sepiolite. Chemical Papers, 67(10), 1319-1327. Available at: [Link]
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Sharma, S., & Singh, J. (2012). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 2(5), 345-350. Available at: [Link]
-
De Luca, L., Giacomelli, G., Porcheddu, A., & Salaris, M. (2004). A New, Simple Procedure for the Synthesis of Formyl Amides. Synlett, 2004(14), 2570-2572. Available at: [Link]
-
PrepChem. (n.d.). Preparation of acetic formic anhydride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-FORMYLBENZOTRIAZOLE. Retrieved from [Link]
-
Syahrani, A., Panjaitan, T. S., Indrayanto, G., & Wilkins, A. L. (2000). N-acetylation and N-formylation of M-Aminobenzoic Acid by Cell Suspension Cultures of Solanum laciniatum. Journal of Asian Natural Products Research, 2(4), 305-309. Available at: [Link]
-
Zeynizadeh, B., & Rahmani, S. (2019). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 21(19), 5174-5221. Available at: [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Ramakrishna, K., & Sivasankar, C. (2016). Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the -NH Bond Catalyzed by Cu(I) Complex. The Journal of organic chemistry, 81(15), 6609-6616. Available at: [Link]
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University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm, 23(3), 643-650. Available at: [Link]
-
Jung, J. C., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(5), 519-521. Available at: [Link]
-
Lee, J. C., et al. (2010). Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Bulletin of the Korean Chemical Society, 31(5), 1425-1427. Available at: [Link]
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Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5197. Available at: [Link]
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Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
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Iida, H., et al. (2005). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical & Pharmaceutical Bulletin, 53(12), 1572-1574. Available at: [Link]
-
Miller, S. J., et al. (2015). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 137(48), 15263-15272. Available at: [Link]
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Deutsch, J., et al. (2014). Formylation of Amines. Molecules, 19(6), 7705-7721. Available at: [Link]
-
Singh, R. B., & Singh, J. (2010). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 87(11), 1369-1372. Available at: [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
Ghann, W., & Sabourin, J. L. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(11), 4919-4924. Available at: [Link]
-
De Luca, L., Giacomelli, G., Porcheddu, A., & Salaris, M. (2004). A New, Simple Procedure for the Synthesis of Formyl Amides. Synlett, 2004(14), 2570-2572. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. Available at: [Link]
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preventing hydrolysis of the methyl ester in formamidobenzoate synthesis
Welcome to the Technical Support Center for the synthesis of formamidobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on preventing the undesired hydrolysis of the methyl ester functional group.
Troubleshooting Guide: Preventing Methyl Ester Hydrolysis
The synthesis of methyl 4-formamidobenzoate, a key intermediate in many pharmaceutical syntheses, often involves the formylation of methyl 4-aminobenzoate. A common and significant side reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can complicate purification and reduce yields. This guide provides a systematic approach to diagnosing and solving this issue.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Significant formation of 4-formamidobenzoic acid (byproduct) | Harsh Reaction Conditions: • High concentration of strong base (e.g., NaOH, KOH)[1][2]. • Elevated temperatures[1][3]. • Presence of excess water in the reaction mixture[1]. | Optimize Reaction Conditions: • Use a milder base: Employ weaker bases like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) to catalyze the formylation without promoting significant ester hydrolysis. The amide bond is generally more stable than the ester bond, allowing for selective reactions under milder basic conditions[4]. • Control Temperature: Maintain the reaction at a lower temperature (e.g., room temperature or below) to minimize the rate of the hydrolysis side reaction[5]. • Anhydrous Conditions: Use anhydrous solvents and reagents to limit the availability of water, a key reactant in hydrolysis[6]. |
| Low yield of desired this compound | Inappropriate Formylating Agent: • Some formylating agents may require conditions that also favor hydrolysis. | Select a Suitable Formylating Agent: • Formic acid with a coupling agent: Using formic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can facilitate N-formylation under milder conditions, thus preserving the ester group[7]. • Acetic formic anhydride: This mixed anhydride is a potent formylating agent that can be used under relatively neutral conditions. |
| Product degradation during workup | Acidic or Basic Aqueous Workup: • Washing with strong acid or base solutions can induce hydrolysis of the ester. | Neutralize Carefully: • Use a buffered or weakly basic solution for washing: Employ a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize any acidic or basic reagents without causing significant hydrolysis[8]. • Minimize contact time: Reduce the duration of the aqueous workup to limit the exposure of the ester to conditions that favor hydrolysis. |
| Difficulty in separating the product from the carboxylic acid byproduct | Similar Polarities: • The desired product and the carboxylic acid byproduct can have similar polarities, making chromatographic separation challenging. | Optimize Purification Strategy: • Acid-base extraction: Exploit the acidic nature of the carboxylic acid byproduct. During workup, wash the organic layer with a mild base (e.g., NaHCO₃ solution) to deprotonate the carboxylic acid, making it water-soluble and easily separable from the neutral ester product which will remain in the organic layer. • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Why is my methyl ester hydrolyzing during the formylation of methyl 4-aminobenzoate?
A1: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acid and base.[1][9] In the context of formamidobenzoate synthesis, if you are using basic conditions (e.g., with sodium hydroxide) to deprotonate the amine for formylation, this same base can also attack the electrophilic carbonyl carbon of the methyl ester. This process, known as saponification, is an irreversible reaction under basic conditions because the resulting carboxylic acid is deprotonated to a carboxylate salt, which is unreactive towards the alcohol byproduct.[1][2] The presence of water, even in small amounts, facilitates this unwanted side reaction.
Q2: What is the mechanistic difference between acid-catalyzed and base-catalyzed ester hydrolysis?
A2:
-
Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification.[1] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. All steps in this mechanism are in equilibrium, and an excess of water is required to drive the reaction towards the products (carboxylic acid and alcohol).[1]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction.[1][9] The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (in this case, methoxide) as a leaving group to form the carboxylic acid. The alkoxide then deprotonates the carboxylic acid in a rapid and irreversible acid-base reaction to form a carboxylate salt and methanol.[2]
Q3: Can I use a stronger formylating agent to speed up the reaction and avoid hydrolysis?
A3: While a more reactive formylating agent might seem like a good solution to shorten reaction times and potentially minimize side reactions, it's a double-edged sword. Many highly reactive formylating agents generate acidic or basic byproducts, or require harsh conditions that can themselves promote ester hydrolysis. For instance, the Vilsmeier-Haack reaction, which uses a potent formylating agent, is conducted under conditions that could potentially lead to ester cleavage. A more prudent approach is to select a formylating agent that is compatible with milder reaction conditions that preserve the ester functionality.
Q4: Are there any alternative synthetic routes to this compound that avoid this hydrolysis issue altogether?
A4: Yes, several alternative strategies can be employed:
-
Start with 4-formamidobenzoic acid: One straightforward approach is to first synthesize 4-formamidobenzoic acid and then esterify it to the methyl ester. The esterification can be carried out under acidic conditions (Fischer esterification) with an excess of methanol, which will favor the formation of the ester.
-
Use a protecting group: While more complex, you could theoretically protect the carboxylic acid of 4-aminobenzoic acid with a protecting group that is stable to the formylation conditions but can be selectively removed to reveal the methyl ester. However, this adds extra steps to the synthesis.
-
Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases can offer high selectivity for amide bond formation under mild conditions, potentially avoiding ester hydrolysis.[10]
Experimental Protocol: Minimized Hydrolysis Synthesis of this compound
This protocol is designed to minimize the hydrolysis of the methyl ester during the formylation of methyl 4-aminobenzoate.
Materials:
-
Methyl 4-aminobenzoate
-
Formic acid (≥95%)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminobenzoate (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add formic acid (1.1 eq) followed by EDCI (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Once the reaction is complete, dilute the mixture with additional dichloromethane. b. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash will neutralize any excess formic acid and remove the urea byproduct from the EDCI. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
Visualizing the Reaction and Side Reaction
Below is a diagram illustrating the desired formylation reaction and the competing ester hydrolysis side reaction.
Caption: Decision tree for troubleshooting ester hydrolysis.
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Ester hydrolysis. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]
-
Oda, R., et al. (2015). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Journal of the Japan Institute of Energy, 94(8), 755-762. [Link]
-
Caltech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Saponification of methyl esters producing soap and methanol. Retrieved from [Link]
-
Newdrug. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
ResearchGate. (2018, March 21). How to break ester bond without breaking the amide?. [Link]
-
Chemistry Stack Exchange. (2017, February 28). Direct conversion of amides to esters. [Link]
-
ResearchGate. (n.d.). One-pot procedure for synthesis of methyl 4-formylbenzoate. Retrieved from [Link]
-
ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. [Link]
-
PubMed. (2012). Aminobenzoates as building blocks for natural product assembly lines. [Link]
-
National Institutes of Health. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. [Link]
-
National Institutes of Health. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. [Link]
-
ResearchGate. (n.d.). Formylation without catalyst and solvent at 80 degrees C. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Formylation. [Link]
-
Royal Society of Chemistry. (n.d.). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. [Link]
- Google Patents. (n.d.).
-
Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report. [Link]
-
Taylor & Francis Online. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
- Google Patents. (n.d.).
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Mol-Instincts. (n.d.). What are the applications and preparation methods of Methyl 4-aminobenzoate?. [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. [Link]
-
YouTube. (2021, April 20). Saponification of Methyl Benzoate: Crashing out the benzoic acid [Video]. [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 10. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Methyl 4-formamidobenzoate by Column Chromatography
This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the purification of Methyl 4-formamidobenzoate using column chromatography. The content is structured into a troubleshooting guide and frequently asked questions to directly address common challenges and strategic decisions in the purification workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound. The polar nature of the formamide group can lead to strong interactions with the stationary phase, requiring careful optimization.
Question: My product is streaking or tailing significantly on the TLC plate and the column. What is the cause and how can I fix it?
Answer: Streaking is a common issue when purifying polar compounds like amides on silica gel.[1] It typically indicates an overly strong or non-ideal interaction between your compound and the stationary phase.
-
Causality: The formamide group in this compound contains both hydrogen bond donors (N-H) and acceptors (C=O), and the methyl ester is also polar. These groups can interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to slow, uneven elution, resulting in a "streak" rather than a compact spot or band. Overloading the column with too much crude material can also exacerbate this effect.[1]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive polar modifier to your eluent. A common strategy for amines and amides is to add 0.5-1% triethylamine (NEt₃) to the mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica gel, effectively "deactivating" them and allowing your compound to elute more symmetrically.[2] Be aware that triethylamine must be removed under vacuum after purification.
-
Use a More Polar Eluent Component: If you are using a hexane/ethyl acetate system, adding a small percentage of methanol (e.g., starting with a 95:5 mixture of your primary eluent to methanol) can help improve the spot shape by competing more effectively for binding sites on the silica.[1]
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of the silica gel mass with your crude material (e.g., 1-5 g of crude product on 100 g of silica).
-
Change Stationary Phase: If mobile phase modifications are ineffective, consider switching to a less acidic stationary phase, such as neutral alumina.
-
Question: My product is not eluting from the column, even with a high concentration of ethyl acetate in hexane. What should I do?
Answer: This is a classic sign that your mobile phase is not polar enough to displace your highly polar compound from the stationary phase.
-
Causality: The combination of the aromatic ring, ester, and particularly the formamide group makes this compound a polar molecule. A solvent system like ethyl acetate/hexane may not have sufficient "eluting power" to move the compound effectively.
-
Solutions:
-
Introduce a Stronger Polar Solvent: The next logical step is to switch to a more polar mobile phase. A gradient of methanol in dichloromethane (DCM) is an excellent alternative. Start with 1-2% methanol in DCM and gradually increase the concentration. Methanol is a very polar solvent that is highly effective at eluting compounds with hydrogen-bonding capabilities.
-
Confirm with TLC: Before changing the entire column's mobile phase, confirm your new solvent system on a TLC plate. Your target compound should have an Rf value of approximately 0.3-0.4 in the chosen solvent for good separation on the column.[3] If the compound remains at the baseline even in 10% methanol/DCM, you may need an even more specialized system or a different stationary phase.
-
Question: After chromatography, my yield is very low. Where did my product go?
Answer: Low yield can result from several factors, but for polar amides, irreversible adsorption is a primary suspect.
-
Causality: The same strong interactions that cause streaking can, in some cases, lead to your compound binding so tightly to the silica gel that it does not elute at all, even with a very polar mobile phase. This is more likely if the silica gel is highly acidic or if the compound is sensitive and degrades on the stationary phase.[2]
-
Solutions:
-
Deactivate the Silica: As mentioned for streaking, using a mobile phase containing a small amount of triethylamine can prevent irreversible binding to acidic sites.[2]
-
Use a Different Stationary Phase: Consider using a reversed-phase column (e.g., C18 silica) with a polar mobile phase like acetonitrile/water.[4] In reversed-phase chromatography, polar compounds elute first, which can be an effective strategy if your impurities are significantly less polar than your product.[5]
-
Check Fraction Collection: Ensure you have collected a sufficient number of fractions and monitored them all by TLC. Sometimes, broad tailing can spread the product over a large volume of solvent, making individual fractions appear to contain no product when analyzed by eye.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase and mobile phase to start with for purifying this compound?
A1: For a polar aromatic compound like this, normal-phase chromatography on silica gel (230-400 mesh) is the most common and logical starting point.[3] The stationary phase is polar, and you will use a less polar mobile phase to elute the components.
The choice of mobile phase is critical and must be determined empirically using Thin-Layer Chromatography (TLC).[6] A good strategy is to start by screening two standard solvent systems:
-
System A: Ethyl Acetate (EtOAc) in Hexanes (or Petroleum Ether)
-
System B: Methanol (MeOH) in Dichloromethane (DCM)
Start with low polarity (e.g., 20% EtOAc in Hexanes) and gradually increase it. The ideal eluent system will give your product an Rf value of 0.3-0.4 , which allows for the best separation from impurities that are more or less polar.[3]
Q2: How should I prepare and load my sample onto the column?
A2: Proper sample loading is crucial for a high-resolution separation. For polar compounds that may not be very soluble in the initial, non-polar eluent, dry loading is highly recommended.
-
Causality: Dissolving the sample in a strong, polar solvent and loading it directly onto the column (wet loading) can cause the initial separation band to be very broad, leading to poor resolution. The strong solvent carries the compound partway down the column in an uncontrolled manner before the mobile phase can take over.
-
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., DCM or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column bed. This ensures the sample is introduced to the column in a very narrow, concentrated band.[3]
-
Q3: Should I run the column with a constant solvent mixture (isocratic) or an increasing polarity gradient?
A3: A gradient elution is almost always superior for purifying crude reaction mixtures where impurities may have a wide range of polarities.
-
Isocratic Elution: Uses a single, unchanging solvent mixture. This is effective if your impurities are all very close in polarity to your product.
-
Gradient Elution: Starts with a low-polarity mobile phase and gradually increases the proportion of the more polar solvent over the course of the separation.[7]
-
Benefits: This approach first elutes non-polar impurities cleanly. As the polarity increases, your product will elute as a sharp band. Finally, highly polar impurities that stick to the silica will be washed off at the end. This saves time and solvent while generally providing better separation. For example, you could start with 20% EtOAc/Hexanes and gradually increase to 60% EtOAc/Hexanes.[3]
-
Data Presentation: Starting Solvent Systems for TLC
Use the following table to guide your initial TLC screening to find the optimal mobile phase for your column. Aim for a product Rf of ~0.3-0.4.
| Solvent System | Ratio (Polar:Non-Polar) | Polarity | Recommended Use |
| Ethyl Acetate / Hexane | 20:80 (2:8) | Low | Good starting point for eluting non-polar byproducts. |
| Ethyl Acetate / Hexane | 40:60 (4:6) | Medium | A likely range for eluting this compound. |
| Ethyl Acetate / Hexane | 60:80 (6:4) | Med-High | Use if the product has a low Rf in 40% EtOAc. |
| Methanol / Dichloromethane (DCM) | 2:98 | Med-High | A stronger system. Use if the product is immobile in EtOAc/Hexane. |
| Methanol / Dichloromethane (DCM) | 5:95 | High | Effective for eluting highly polar compounds. |
| 1% Triethylamine in any of the above | - | - | Add to any system if TLC spots are streaking or tailing.[2] |
Experimental Workflow Diagram
Caption: Workflow for purifying this compound.
Detailed Protocol: Flash Column Chromatography
This protocol assumes an optimal eluent system has been determined by TLC analysis.[3]
1. Column Preparation: a. Select a glass column of appropriate size for the amount of crude material. b. Secure the column vertically to a stand. Ensure the stopcock is closed. c. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% EtOAc in Hexane). The consistency should be like a milkshake. d. Pour the slurry into the column. Use a funnel to guide the slurry. Open the stopcock to allow the solvent to drain, collecting it for reuse. e. Gently tap the side of the column to ensure the silica packs into a uniform, stable bed without cracks or air bubbles.[8] f. Add a thin layer (0.5-1 cm) of sand on top of the silica bed to protect it during solvent addition. g. Drain the solvent until its level is just at the top of the sand layer. Never let the column run dry.
2. Sample Loading (Dry Method): a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM). b. Add silica gel (approx. 2-3x the mass of your crude product) and mix. c. Remove the solvent by rotary evaporation to obtain a dry powder. d. Carefully add this powder to the top of the packed column, creating a thin, even layer.
3. Elution and Fraction Collection: a. Carefully add the initial, least polar eluent to the column. b. Apply gentle air pressure to the top of the column to begin elution at a steady drip rate.[7] c. Begin collecting fractions in test tubes. The fraction size will depend on the column size (e.g., 10-20 mL fractions for a medium-sized column). d. If running a gradient, systematically increase the polarity of the eluent by adding pre-mixed solutions of increasing polar solvent concentration (e.g., move from 20% EtOAc to 30% EtOAc, then 40%, etc.).
4. Analysis and Product Isolation: a. Monitor the collected fractions by TLC to identify which ones contain your pure product. b. Combine the fractions that contain only the pure product spot. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
References
-
PubChem. (n.d.). Methyl 4-formylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Welch, C. J., et al. (2010). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Journal of Chromatography A. Available from NIH. Retrieved from [Link]
-
Various Authors. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Supporting Information for "Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials". (n.d.). Angewandte Chemie. Retrieved from [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ChemBK. (n.d.). methyl 4-aminobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
Sources
Technical Support Center: Formylation of Methyl 4-Aminobenzoate
Welcome to our dedicated technical support guide for the formylation of methyl 4-aminobenzoate. This resource is designed for researchers, chemists, and process development professionals who are utilizing this important transformation in their synthetic workflows. N-formylated aromatic amines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1][2] The formylation of methyl 4-aminobenzoate, while conceptually straightforward, can present challenges ranging from incomplete conversion to difficult purifications.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you achieve consistent and high-yielding results.
Troubleshooting Guide: Incomplete Formylation
This section addresses the most common issue encountered in this reaction: low conversion of the starting material, methyl 4-aminobenzoate, to the desired product, methyl 4-formamidobenzoate.
Q1: My reaction has stalled, and TLC analysis shows a significant amount of remaining methyl 4-aminobenzoate. What are the likely causes and how can I fix it?
Answer:
Incomplete conversion is a frequent problem that can typically be traced back to the reactivity of the formylating agent, the reaction conditions, or the inherent reactivity of the substrate itself. The amino group of methyl 4-aminobenzoate is deactivated by the electron-withdrawing effect of the para-ester group, making it less nucleophilic than aniline.[3]
Here are the primary causes and their solutions:
Cause 1: Insufficiently Reactive Formylating Agent
-
Explanation: Using formic acid alone can sometimes be insufficient for less nucleophilic amines, requiring harsh conditions like high temperatures, which can lead to side reactions.[3][4] A more potent formylating agent is often necessary. Acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, is a superior choice. AFA is more electrophilic than formic acid, enabling formylation to proceed under milder conditions.[1][5][6]
-
Solution: Switch to an in situ preparation of acetic formic anhydride. This is achieved by pre-mixing formic acid and acetic anhydride at a low temperature before adding the amine. The mixed anhydride forms rapidly and provides a highly reactive species for the formylation.[1][5]
Cause 2: Suboptimal Reaction Temperature
-
Explanation: The formation of acetic formic anhydride from acetic anhydride and formic acid is exothermic and should be controlled.[5] Subsequently, the formylation reaction itself may require gentle heating to overcome the activation energy, especially with a deactivated amine. However, excessive heat can cause the decomposition of AFA into acetic acid and carbon monoxide.[5][7]
-
Solution:
Cause 3: Presence of Moisture
-
Explanation: Acetic formic anhydride is highly susceptible to hydrolysis. Any moisture in the reagents or glassware will consume the AFA, converting it back to formic and acetic acids, thereby reducing the effective concentration of your formylating agent.[6]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous grades of all solvents and reagents whenever possible.
Cause 4: Incorrect Stoichiometry
-
Explanation: Using an insufficient excess of the formylating agent can lead to incomplete conversion. While a 1:1 stoichiometry is theoretically possible, an excess is typically required to drive the reaction to completion.
-
Solution: Use a moderate excess of the formic acid and acetic anhydride relative to the methyl 4-aminobenzoate. A common starting point is 1.5 to 2.5 equivalents of acetic anhydride and a larger excess of formic acid (3-5 equivalents), which can also serve as a solvent.[5]
The following flowchart provides a logical sequence for troubleshooting incomplete reactions.
Caption: Troubleshooting workflow for incomplete formylation.
Frequently Asked Questions (FAQs)
Q2: I see a new, less polar spot on my TLC that isn't my product. What could it be?
Answer: This is likely the di-formylated byproduct, where the nitrogen atom has been formylated twice to form an imide. This can occur if the reaction conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times) or if a large excess of a highly reactive formylating agent is used. To mitigate this, use the recommended stoichiometry and temperature profile outlined in the protocol below. If di-formylation is a persistent issue, reducing the amount of acetic anhydride may be beneficial.
Q3: My product seems to be decomposing or hydrolyzing during the aqueous workup. How can I prevent this?
Answer: The methyl ester functional group is susceptible to hydrolysis under both strongly acidic and strongly basic conditions.[8][9][10] During workup, it is crucial to avoid extreme pH values, especially if heating is involved.
-
Problem: Quenching the reaction mixture in a strong base (like NaOH or KOH) to neutralize the excess acids can lead to saponification of the methyl ester, yielding the corresponding carboxylate salt.
-
Solution: Quench the reaction by pouring it into ice-cold water or a cold, dilute solution of a weak base like sodium bicarbonate.[11] This will neutralize the strong acids without creating a highly basic environment that would promote ester hydrolysis. Ensure the mixture is kept cold throughout the neutralization process.
Q4: What is the best method for purifying the final product, this compound?
Answer: this compound is typically a solid.[12] The most common and effective purification method is recrystallization.
-
Crude Isolation: After aqueous workup, the crude product often precipitates from the solution. This solid can be collected by vacuum filtration.
-
Recrystallization: A suitable solvent system for recrystallization is an ethanol/water or methanol/water mixture. Dissolve the crude product in a minimal amount of hot alcohol and then slowly add water until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly. The purified product will crystallize out, leaving more soluble impurities in the mother liquor.
| Compound | Typical Rf (3:7 Ethyl Acetate/Hexane) | Melting Point |
| Methyl 4-aminobenzoate | ~0.5 | 110-112 °C |
| This compound | ~0.3 | 155-158 °C |
Note: Rf values are approximate and can vary based on the exact TLC plate and solvent conditions.
Validated Experimental Protocol
This protocol details the N-formylation of methyl 4-aminobenzoate using in situ generated acetic formic anhydride.
Materials:
-
Methyl 4-aminobenzoate
-
Formic acid (≥95%)
-
Acetic anhydride (≥98%)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Deionized water
-
Oven-dried glassware
Procedure:
-
Preparation of Acetic Formic Anhydride (AFA):
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add formic acid (10 mL, ~265 mmol).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add acetic anhydride (5 mL, 53 mmol) dropwise to the cold formic acid while stirring. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, stir the mixture at 0 °C for an additional 20 minutes to ensure the complete formation of AFA.
-
-
Formylation Reaction:
-
To the freshly prepared AFA solution at 0 °C, add methyl 4-aminobenzoate (3.0 g, 19.8 mmol) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The product (this compound) will have a lower Rf value than the starting material (methyl 4-aminobenzoate).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring. A white precipitate should form.
-
Carefully neutralize the acidic solution by slowly adding solid sodium bicarbonate in small portions until the effervescence ceases (final pH ~7-8). Keep the mixture cold during neutralization.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any remaining salts and water-soluble impurities.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude solid from a hot methanol/water mixture to yield pure this compound as a white crystalline solid.
-
Caption: Experimental workflow for the formylation of methyl 4-aminobenzoate.
References
- BenchChem. (2025). Methyl 4-formylbenzoate: A Comprehensive Technical Guide.
-
Redd, K., & C. (2020). Formylation of Amines. Molecules, 25(8), 1838. [Link]
-
Wikipedia. (2023). Acetic formic anhydride. Retrieved from [Link]
-
Singh, P. P., et al. (2022). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. [Link]
- BenchChem. (2025). Selective Formylation Using Formic Anhydride and Its Precursors.
-
Kour, P., & Kumar, S. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 5(9). [Link]
-
Lewis, C. I., & Spry, D. O. (1955). Acetic Formic Anhydride. Organic Syntheses, 35, 1. [Link]
-
Ito, I. (1960). Formylation of Amino Acids with Acetic Formic Anhydride. Bulletin of the Chemical Society of Japan, 33(4), 527-529. [Link]
-
Mondal, S., et al. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega, 8(31), 28251–28259. [Link]
-
Breit, B., & Seiche, W. (2003). Enantioselective Hydroformylation of Aniline Derivatives. Angewandte Chemie International Edition, 42(20), 2240-2242. [Link]
- BenchChem. (2025). Application of Methyl 4-formylbenzoate in the Synthesis of Fluorescent Brighteners.
- Google Patents. (2008).
- Google Patents. (2007).
- Google Patents. (2003). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
- Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked M
- BenchChem. (n.d.). Synthesis routes of Methyl 4-aminobenzoate.
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
-
PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]
-
Zenodo. (1989). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
- BenchChem. (2025). Technical Support Center: Stability of Methyl 3-aminobenzoate-d4 in Solution.
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]
-
CrystEngComm. (2023). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. [Link]
-
FAO. (n.d.). METHYL p-HYDROXYBENZOATE. [Link]
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Technical Support Center: Minimizing Byproduct Formation in Large-Scale Methyl 4-formamidobenzoate Production
Welcome to the Technical Support Center for the synthesis of Methyl 4-formamidobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of large-scale production and to troubleshoot common issues related to byproduct formation. Our focus is on providing practical, in-depth solutions grounded in scientific principles to ensure the highest purity of your final product.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as even minor impurities can lead to side reactions in subsequent synthetic steps, impact the efficacy and safety of the final drug product, and create significant challenges in downstream purification. This guide provides a comprehensive framework for understanding and mitigating the formation of common byproducts during the N-formylation of Methyl 4-aminobenzoate.
Core Synthesis and Potential Byproduct Pathways
The primary route to this compound involves the N-formylation of Methyl 4-aminobenzoate, typically using formic acid as the formylating agent. While seemingly straightforward, this reaction can be accompanied by several side reactions, leading to a range of impurities that can complicate purification and compromise final product quality.
// Nodes Start [label="Methyl 4-aminobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; FormicAcid [label="Formic Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct1 [label="Unreacted Starting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct2 [label="4-(Formylamino)benzoic Acid\n(Hydrolysis Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct3 [label="Di-formylated Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct4 [label="Degradation Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Product [label="N-Formylation"]; FormicAcid -> Product; Start -> Byproduct1 [label="Incomplete Reaction"]; Product -> Byproduct2 [label="Ester Hydrolysis"]; Product -> Byproduct3 [label="Over-reaction"]; FormicAcid -> Byproduct4 [label="Thermal Decomposition"]; }
Caption: Primary reaction and potential byproduct pathways.Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
FAQ 1: Low Yield of this compound
Question: My reaction is consistently showing low conversion of Methyl 4-aminobenzoate. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a common issue, often stemming from suboptimal reaction conditions. Here's a breakdown of potential causes and solutions:
-
Insufficient Reagent: While a stoichiometric amount of formic acid is theoretically sufficient, in practice, an excess is often required to drive the reaction to completion. The optimal amount can vary depending on the solvent and temperature.
-
Inadequate Temperature: The formylation of anilines, particularly those with electron-withdrawing groups like the methyl ester in your substrate, may require elevated temperatures to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to byproduct formation (see FAQ 3).
-
Presence of Water: Water can hinder the formylation reaction. While some methods utilize aqueous formic acid, ensuring that your starting materials and solvent are reasonably dry can be beneficial.[2]
-
Catalyst Inactivity: If using a catalyst, its activity may be compromised. For instance, solid acid catalysts can have their active sites blocked by impurities or degradation products.[1]
Troubleshooting Workflow for Low Yield:
Start [label="Low Yield Detected", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check1 [label="Check Stoichiometry\n(Formic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Action1 [label="Increase Formic Acid Excess", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check2 [label="Review Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Action2 [label="Gradually Increase Temperature", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check3 [label="Assess Water Content", fillcolor="#F1F3F4", fontcolor="#202124"]; Action3 [label="Use Drier Reagents/Solvents", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check1; Check1 -> Action1 [label="If insufficient"]; Action1 -> Check2; Check1 -> Check2 [label="If sufficient"]; Check2 -> Action2 [label="If too low"]; Action2 -> Check3; Check2 -> Check3 [label="If optimal"]; Check3 -> Action3 [label="If high"]; Action3 -> End; Check3 -> End [label="If low"]; }
Caption: Decision tree for troubleshooting low reaction yield.FAQ 2: Presence of 4-(Formylamino)benzoic Acid (Hydrolysis Byproduct)
Question: My final product is contaminated with a more polar impurity, which I suspect is the hydrolyzed carboxylic acid. How can I prevent this?
Answer:
The formation of 4-(Formylamino)benzoic acid is a result of the hydrolysis of the methyl ester group. This is a significant issue in large-scale production as it introduces a difficult-to-remove impurity.
-
Causality: The acidic nature of formic acid, especially in the presence of any water, can catalyze the hydrolysis of the methyl ester.[3][4] This is a classic equilibrium-driven reaction, and removing water as it forms can help to suppress it.
Mitigation Strategies:
| Strategy | Rationale |
| Azeotropic Water Removal | Using a solvent like toluene and a Dean-Stark trap allows for the continuous removal of water formed during the reaction, shifting the equilibrium away from hydrolysis.[5] |
| Temperature Control | While higher temperatures can increase the rate of formylation, they can also accelerate hydrolysis. An optimal temperature must be determined that favors formylation without significant hydrolysis. |
| Minimize Reaction Time | Prolonged exposure to acidic conditions at elevated temperatures will increase the extent of hydrolysis. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Alternative Formylating Agents | In some cases, using a less acidic formylating agent or a different catalyst system can reduce the propensity for hydrolysis. |
FAQ 3: Formation of Di-formylated and Other Byproducts
Question: I am observing impurities with a higher molecular weight than my product. Could this be a di-formylated species, and how do I avoid it? I'm also concerned about other potential side reactions.
Answer:
The formation of higher molecular weight byproducts is a valid concern, with di-formylation being a possibility, although often less prevalent than incomplete reaction or hydrolysis. Other side reactions can also occur, particularly under harsh conditions.
-
Di-formylation: The formation of a di-formylated product, where a second formyl group attaches to the nitrogen, is possible but generally requires more forcing conditions. Careful control over the stoichiometry of the formylating agent and reaction temperature can minimize this.
-
Thermal Decomposition of Formic Acid: At temperatures above 160°C, formic acid can decompose into CO and H₂O, or CO₂ and H₂.[6][7] These decomposition products do not directly form impurities that incorporate into your product structure, but they can affect the reaction environment and pressure in a sealed reactor.
Preventative Measures:
-
Strict Stoichiometric Control: Avoid a large excess of the formylating agent to reduce the likelihood of over-formylation.
-
Optimized Temperature Profile: Maintain the reaction temperature within a range that promotes mono-formylation without initiating di-formylation or significant thermal decomposition of formic acid.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent oxidative side reactions, especially at elevated temperatures.
Process Optimization and Experimental Protocols
To proactively minimize byproduct formation, a systematic approach to process optimization is crucial.
Protocol 1: Optimizing Reaction Conditions
This protocol outlines a general procedure for optimizing the formylation reaction on a smaller scale before scaling up.
Materials:
-
Methyl 4-aminobenzoate
-
Formic acid (85-99%)
-
Toluene (or other suitable solvent)
-
Dean-Stark trap and condenser
-
Reaction vessel with temperature control and stirring
-
Analytical balance
-
HPLC system for in-process monitoring
Procedure:
-
Baseline Experiment:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and Dean-Stark trap, dissolve Methyl 4-aminobenzoate (1.0 eq) in toluene.
-
Add formic acid (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by HPLC every hour.
-
Continue until the consumption of the starting material plateaus.
-
-
Parameter Variation:
-
Stoichiometry: Repeat the experiment with varying equivalents of formic acid (e.g., 1.2, 2.0, 3.0 eq) while keeping other parameters constant.
-
Temperature: Conduct the reaction at different temperatures (e.g., 80°C, 100°C, reflux) with the optimal stoichiometric ratio.
-
Solvent: If applicable, screen other solvents for their effect on reaction rate and byproduct profile.
-
-
Analysis:
-
For each experiment, quantify the percentage of product, unreacted starting material, and key byproducts (e.g., hydrolyzed acid) using a calibrated HPLC method.
-
Protocol 2: Analytical Method for In-Process Control (HPLC)
A robust analytical method is essential for monitoring reaction progress and quantifying impurities.
HPLC System and Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a higher concentration of A, and gradually increase B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm[8] |
| Column Temperature | 30°C |
Note: This is a starting point. The method must be validated for your specific system and impurity profile. This method should allow for the separation of the non-polar this compound from the more polar Methyl 4-aminobenzoate and the highly polar 4-(formylamino)benzoic acid.[9][10][11]
Purification of this compound
Even with an optimized process, some level of impurity may be present. The following techniques can be employed for purification.
-
Recrystallization: This is a highly effective method for removing small amounts of impurities. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal.
-
Column Chromatography: For larger-scale purification or when dealing with impurities with similar solubility, column chromatography using silica gel is a viable option. A solvent gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) can be used to elute the product.
Workflow for Purification:
Crude [label="Crude Methyl\n4-formamidobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis1 [label="HPLC Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Purity > 99%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallization [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Crude -> Analysis1; Analysis1 -> Decision; Decision -> FinalProduct [label="Yes"]; Decision -> Recrystallization [label="No, minor impurities"]; Decision -> Chromatography [label="No, significant impurities"]; Recrystallization -> FinalProduct; Chromatography -> FinalProduct; }
Caption: Decision workflow for product purification.References
-
Yadav, J. K., Yadav, P., Awasthi, S. K., & Agarwal, A. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Retrieved from [Link]
-
Dick, G. R., & Svejstrup, T. D. (2014). Formylation of Amines. Molecules, 19(6), 7688–7712. [Link]
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093–2096. [Link]
-
Yadav, J. K., Yadav, P., Awasthi, S. K., & Agarwal, A. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1045–1052. [Link]
-
Verma, D., Kumar, S., Singh, P., & Hashmi, M. S. (2021). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 11(1), 38–47. [Link]
- Loder, D. J. (1980). Hydrolysis of methyl esters. U.S. Patent No. 4,185,027. Washington, DC: U.S.
-
Dick, G. R., & Svejstrup, T. D. (2014). Formylation of Amines. Molecules, 19(6), 7688–7712. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J.-K. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
- Henkel Kommanditgesellschaft auf Aktien. (1998). Hydrolysis of methyl esters for production of fatty acids.
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
Tischer, S. (2011). Decomposition of formic acid. arXiv. [Link]
-
Yu, J., & Savage, P. E. (1998). Decomposition of Formic Acid under Hydrothermal Conditions. Industrial & Engineering Chemistry Research, 37(1), 2–10. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Tischer, S. (2011). Decomposition of formic acid. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Yu, J., & Savage, P. E. (1998). Decomposition of Formic Acid under Hydrothermal Conditions. R Discovery. Retrieved from [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Retrieved from [Link]
- SK Chemicals Co., Ltd. (2005). The preparation method of p-aminobenzoic acid.
-
Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]
-
Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294–296. [Link]
-
Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]
-
Miller, S. J., & Hoveyda, A. H. (2017). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. ACS Catalysis, 7(12), 8563–8568. [Link]
-
Kim, J., Lee, S., & Hong, S. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. [Link]
Sources
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- 5. mdpi.com [mdpi.com]
- 6. arxiv.org [arxiv.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 11. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Purity Assessment of Methyl 4-formamidobenzoate
Executive Summary
Methyl 4-formamidobenzoate is a pivotal building block in organic synthesis and the development of novel pharmaceutical agents. Its purity is not merely a quality metric but a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the primary analytical methodologies for assessing the purity of this compound. We will move beyond procedural lists to explore the causality behind method selection, the establishment of self-validating protocols, and the comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals who require robust, reliable, and well-characterized analytical frameworks.
The Analytical Imperative: Understanding Impurities in this compound
The purity of this compound is fundamentally defined by the absence of foreign substances. Potential impurities typically arise from its synthesis, which commonly involves the formylation of Methyl 4-aminobenzoate or the esterification of 4-formamidobenzoic acid.
Therefore, a robust analytical strategy must be capable of separating and quantifying:
-
Unreacted Starting Materials: e.g., Methyl 4-aminobenzoate, 4-formamidobenzoic acid.
-
Reagents and Byproducts: e.g., residual solvents, coupling agents, or products from side-reactions.
-
Isomeric Impurities: Structurally similar molecules that may be difficult to separate.
-
Degradation Products: Resulting from instability under specific storage or process conditions.
The choice of an analytical method is a strategic decision dictated by the specific analytical question—be it routine quality control, certification of a reference standard, or in-depth impurity identification.
Comparative Analysis of Core Analytical Techniques
Traditionally, chromatographic techniques like HPLC and GC have been the cornerstones of purity determination for pharmaceutical reference standards and APIs.[1] However, orthogonal techniques such as qNMR and DSC provide invaluable, often absolute, confirmatory data.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the most versatile and widely adopted technique for the purity assessment of non-volatile and thermally stable compounds like this compound. Its high resolving power allows for the separation of the main component from closely related impurities.
Causality of Method Design: A reversed-phase HPLC (RP-HPLC) method is the logical starting point. This compound possesses moderate polarity and a strong UV chromophore (the benzene ring), making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase and detection via UV spectrophotometry. The method's selectivity can be finely tuned by adjusting mobile phase composition, pH, and gradient.
Key Performance Attributes:
-
High Selectivity: Capable of resolving structurally similar impurities.
-
Excellent Sensitivity: UV detection allows for the quantification of impurities at trace levels (typically <0.05%).
-
Quantitative Accuracy: When validated, it provides highly accurate and precise results for both purity assay and impurity determination.[2]
-
Versatility: The method can be adapted for mass spectrometry (MS) detection to aid in the identification of unknown impurities.[3]
Gas Chromatography (GC): A Targeted Approach for Volatile Analytes
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC is an exceptional tool for quantifying residual solvents and other volatile or semi-volatile impurities that may be present from the synthesis process.[4]
Causality of Method Design: A Flame Ionization Detector (FID) is generally preferred for quantitative analysis of organic impurities due to its wide linear range and near-universal response to hydrocarbons. The choice of a mid-polarity column (e.g., DB-5ms) provides a good balance for separating a wide range of potential impurities. The critical consideration is ensuring the analyte does not degrade at the high temperatures of the injector port.
Key Performance Attributes:
-
Unmatched Resolution for Volatiles: Superior separation efficiency for low-boiling-point impurities.
-
High Sensitivity: FID provides excellent sensitivity for organic analytes.
-
Established Protocols: GC methods for residual solvent analysis are standardized across the pharmaceutical industry.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Primary Method
Unlike chromatographic techniques that provide a relative purity value (e.g., % area), qNMR is a primary ratio method capable of determining the absolute purity of a substance without the need for a specific reference standard of the same analyte. It relies on comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.
Causality of Method Design: The ¹H NMR spectrum of this compound offers several distinct, well-resolved signals (e.g., the methyl ester singlet, aromatic doublets, and the formyl proton signal) suitable for quantification.[5][6] The selection of a suitable deuterated solvent in which both the analyte and a certified internal standard (e.g., maleic anhydride) are fully soluble is critical. The experiment must be conducted with optimized parameters (e.g., long relaxation delay) to ensure accurate integration.
Key Performance Attributes:
-
Absolute Quantification: Provides a direct measure of purity traceable to SI units.
-
Structural Confirmation: Simultaneously confirms the identity of the analyte.
-
Non-destructive: The sample can be fully recovered after analysis.
-
High Precision: With proper setup, qNMR can achieve excellent precision.
Differential Scanning Calorimetry (DSC): Purity via Thermodynamic Principles
DSC is a thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature. For high-purity crystalline organic compounds, DSC can determine purity based on the principle of melting point depression.[7][8] The presence of impurities broadens and lowers the melting temperature of a substance, an effect that can be quantified using the Van't Hoff equation.[9]
Causality of Method Design: This method is only suitable for crystalline solids that exhibit a sharp, well-defined melting endotherm and do not decompose upon melting.[1] The analysis involves heating a small amount of the sample at a slow, controlled rate through its melting transition. The shape of the resulting melting peak is directly related to the mole fraction of impurities.
Key Performance Attributes:
-
Absolute Method: Like qNMR, it is considered an absolute method that does not require a reference standard of the analyte.[1]
-
Rapid Screening: Provides a quick assessment (typically under 60 minutes) of the purity of highly pure substances (>98.5%).[1]
-
Orthogonal Data: The thermodynamic basis of the measurement provides a valuable orthogonal check on results from chromatographic methods.
Head-to-Head Performance Comparison
The selection of the optimal analytical method is a function of the specific requirements of the analysis.
| Parameter | HPLC-UV | GC-FID | qNMR | DSC |
| Primary Application | Purity assay & impurity profiling | Volatile impurities, residual solvents | Absolute purity assay, identity confirmation | Absolute purity assay for high-purity crystalline solids |
| Principle | Chromatographic Separation | Chromatographic Separation | Nuclear Magnetic Resonance | Thermodynamics (Melting Point Depression) |
| Selectivity | High to Very High | Very High (for volatiles) | Moderate to High | Low (does not separate impurities) |
| Sensitivity | High (ppm levels) | Very High (ppm to ppb levels) | Low to Moderate | Low (best for impurities >0.1 mol%) |
| Sample Throughput | Moderate | Moderate | Low | High |
| Destructive? | Yes | Yes | No | Yes |
| Absolute Method? | No (requires reference standard) | No (requires reference standard) | Yes (primary ratio method) | Yes (for ideal systems) |
| Best Suited For | Routine QC, stability testing, impurity identification | Residual solvent analysis, volatile byproducts | Reference standard certification, structural verification | Certification of high-purity reference standards (>98.5%) |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation. The trustworthiness of any analytical protocol is established through rigorous validation, which demonstrates that the method is suitable for its intended purpose.[10][11]
Protocol: Purity of this compound by RP-HPLC
This method is designed for the accurate quantification of the main peak (assay) and the detection of non-volatile impurities.
1. Instrumentation & Conditions:
-
System: HPLC with UV Detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Time 0 min: 80% A, 20% B
-
Time 20 min: 20% A, 80% B
-
Time 25 min: 20% A, 80% B
-
Time 26 min: 80% A, 20% B
-
Time 30 min: 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (for Assay): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~100 µg/mL).
-
Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should not be more than 2.0%.[12]
3. Calculation:
-
Purity (Area %): (Area of Main Peak / Total Area of All Peaks) x 100. This provides a relative purity and is suitable for impurity profiling.
-
Purity (Assay vs. Standard): (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x Purity_Standard. This provides a more accurate purity value.
4. Causality & Trustworthiness: The gradient elution ensures that both early-eluting polar impurities (like 4-formamidobenzoic acid) and later-eluting non-polar impurities are effectively separated and quantified. The use of a certified reference standard for assay calculation provides traceability and higher accuracy. Method validation would involve demonstrating specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[13]
Workflow for HPLC Purity Assessment
Caption: General workflow for HPLC purity assessment.
Protocol: Volatile Impurity Analysis by GC-FID
This protocol outlines a static headspace GC method for the analysis of residual solvents.
1. Instrumentation & Conditions:
-
System: Gas Chromatograph with FID and Headspace Autosampler.
-
Column: DB-5ms (or equivalent), 30 m x 0.32 mm ID, 0.5 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.5 mL/min.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 220°C, hold for 5 min.
-
Split Ratio: 10:1.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 min.
-
2. Solution Preparation:
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution containing common process solvents (e.g., methanol, ethyl acetate, toluene) at known concentrations in DMSO.
-
Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap, and vortex.
3. Causality & Trustworthiness: Static headspace injection is a clean technique that introduces only volatile analytes into the GC system, protecting the column and instrument from non-volatile matrix components. Quantification against a standard of known solvent concentrations ensures accuracy. The oven temperature program is designed to separate a wide range of common solvents based on their boiling points.
Workflow for GC Headspace Analysis
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A Senior Application Scientist's Guide to the Analysis of Methyl 4-formamidobenzoate: A Comparative Study of HPLC and GC-MS Methodologies
Introduction
Methyl 4-formamidobenzoate is a key organic intermediate whose precise characterization is critical in various synthetic pathways, including the preparation of tetrahydroisoquinoline derivatives which function as coagulation factor XIa inhibitors in pharmaceutical development.[1] The purity and impurity profile of such intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the selection of an appropriate analytical technique for quality control is not merely a procedural step but a foundational pillar of drug development.
This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. While specific, validated methods for this exact compound are not widely published, this document leverages first-principle chemical knowledge and established analytical best practices to propose and compare robust, scientifically-grounded methodologies. We will explore the causality behind experimental choices, grounding our protocols in the principles of analytical chemistry and regulatory expectations set forth by the International Council for Harmonisation (ICH).[2][3][4]
Physicochemical & Structural Considerations
Before designing an analytical method, understanding the analyte's properties is paramount.
-
Structure: this compound (C₁₀H₁₁NO₃, M.W.: 193.19 g/mol ) possesses a polar aromatic core with both an ester and a formamide functional group.
-
Polarity: The presence of the amide (-NH-C=O) and ester (-C=O-O-) groups imparts significant polarity, suggesting good solubility in polar organic solvents like methanol and acetonitrile, but poor solubility in water.[5]
-
Volatility & Thermal Stability: The compound is a solid at room temperature.[6] Its relatively high molecular weight and polar functional groups suggest low volatility. The formamide linkage may be susceptible to thermal degradation at the high temperatures often required for GC analysis, a critical consideration for method selection.
These properties strongly suggest that HPLC is the more intuitive choice. However, a carefully optimized GC-MS method could still be viable and offer unique advantages, particularly in impurity identification.
Section 1: High-Performance Liquid Chromatography (HPLC) for Robust Quantification
Expertise & Rationale: HPLC is the premier technique for analyzing non-volatile or thermally sensitive compounds like this compound.[7] A Reversed-Phase (RP-HPLC) method is proposed, as it is ideal for separating moderately polar analytes from potential non-polar and highly-polar impurities.
Causality of Method Design:
-
Column Selection (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its non-polar stationary phase will retain this compound through hydrophobic interactions, allowing for separation based on polarity. A potential starting impurity, p-aminobenzoic acid, being more polar, would elute earlier, while less polar byproducts would be retained longer.
-
Mobile Phase Composition: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) is chosen. A gradient is superior to an isocratic elution for analyzing samples with a wide range of impurities, ensuring that both early-eluting polar compounds and late-eluting non-polar compounds are resolved with good peak shape in a reasonable timeframe.[8]
-
pH Control & MS Compatibility: The addition of a buffer like ammonium acetate or formic acid is crucial. It controls the ionization state of any acidic or basic impurities, leading to consistent retention times and improved peak symmetry.[9] Using a volatile buffer like formic acid makes the method directly compatible with Mass Spectrometry (MS) detection without modification.
-
Detection (UV & MS): The aromatic ring in this compound provides strong UV absorbance, making a UV detector a simple and robust choice for quantification. A wavelength around 254 nm is a common starting point for aromatic compounds.[10][11] Coupling the HPLC to a mass spectrometer (LC-MS) using an electrospray ionization (ESI) source would provide definitive identification based on mass-to-charge ratio, offering unparalleled specificity as mandated by ICH guidelines.[12]
Proposed HPLC-UV/MS Experimental Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis Diode Array Detector (DAD). Optionally coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL (stock solution).
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Approach: The method's fitness for purpose must be demonstrated through a validation study as per ICH Q2(R2) guidelines.[2][13] This includes assessing specificity, linearity (typically over a range of 0.01-0.2 mg/mL), accuracy, precision (repeatability and intermediate precision), and robustness.[4][12]
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Expertise & Rationale: While HPLC is preferred for quantification, GC-MS offers superior chromatographic resolution and provides standardized, library-searchable mass spectra from Electron Ionization (EI), making it an excellent tool for identifying unknown volatile or semi-volatile impurities.[14] The primary challenge is ensuring the analyte can pass through the heated GC system without degrading.
Causality of Method Design:
-
Direct Injection vs. Derivatization: Direct injection is simpler but riskier due to potential thermal degradation of the formamide group. A successful direct injection method relies heavily on a mild temperature program and an inert system. Derivatization (e.g., silylation) could increase thermal stability and volatility but adds complexity and potential artifacts to the sample preparation. The proposed method will focus on a carefully optimized direct injection approach.
-
Column Selection (Mid-Polarity): A low-bleed, mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5ms) is a versatile starting point. It provides good separation for a wide range of compounds and is robust enough for trace analysis.
-
Injector & Oven Program: A splitless injection is chosen to maximize sensitivity for trace impurity analysis.[14] The key is a gentle oven temperature program: a low initial temperature to trap the analyte, followed by a controlled ramp to an upper limit that is high enough to elute the compound but low enough to prevent degradation. The injector temperature must also be minimized.
-
Detection (EI-MS): Electron Ionization (EI) at 70 eV is the standard for GC-MS. It will produce a reproducible fragmentation pattern for this compound, providing a structural fingerprint. Expected fragments could include losses of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or cleavage at the amide bond. This fragmentation is invaluable for the tentative identification of process-related impurities.
Proposed GC-MS Experimental Protocol
-
Instrumentation: Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (quadrupole or ion trap).
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C (as low as possible while ensuring volatilization).
-
Injection Mode: Splitless, 1 µL injection.
-
Oven Program: Initial temperature 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a volatile, dry solvent like Dichloromethane or Ethyl Acetate to a final concentration of 1.0 mg/mL.[7]
-
If necessary, dilute further to avoid detector saturation.
-
-
Validation Approach: While GC-MS is often used for limit tests and identification, it can be fully validated for quantification. Validation would follow ICH guidelines, with a particular focus on specificity (demonstrating separation from potential degradants) and robustness (testing the effect of slight variations in oven ramp rate and injector temperature).[2][4]
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Section 3: Performance Comparison and Recommendation
The choice between HPLC and GC-MS depends on the analytical objective: routine quality control and assay, or comprehensive impurity identification. The projected performance of the two proposed methods is summarized below.
| Parameter | HPLC-UV/MS (Proposed Method) | GC-MS (Proposed Method) | Rationale & Justification |
| Analyte Suitability | Excellent | Moderate to Good | HPLC is ideal for non-volatile, thermally sensitive compounds. GC suitability is contingent on the analyte's thermal stability. |
| Primary Application | Assay, Purity, and Quantification | Impurity Identification, Limit Tests | HPLC provides robust quantification. GC-MS with EI provides library-searchable spectra for definitive impurity ID. |
| Sensitivity (LOQ) | High (Projected: 0.1 - 0.5 µg/mL) | Very High (Projected: < 0.5 µg/mL) | MS detectors offer high sensitivity. Splitless injection in GC can provide excellent limits of detection for volatile impurities. |
| Selectivity | Very Good to Excellent | Excellent | Chromatographic selectivity can be high in both. MS detection provides ultimate selectivity based on mass-to-charge ratio. |
| Sample Preparation | Simple (Dissolve, Dilute, Filter) | Very Simple (Dissolve) | GC sample prep is often simpler, though HPLC prep is by no means complex. No filtration is typically needed for GC. |
| Analysis Time | ~15 minutes | ~15-20 minutes | Run times are comparable and can be optimized for either technique. |
| Robustness | High | Moderate | RP-HPLC methods are typically very rugged. GC methods for thermally labile compounds can be sensitive to inlet activity and temperature fluctuations. |
| Cost (Operational) | Moderate | Moderate to High | Instrument and maintenance costs are comparable, though GC often requires specialized gases (Helium), which can be costly. |
Conclusion and Final Recommendation
For the routine quality control, assay, and purity analysis of this compound, the proposed Reversed-Phase HPLC method is the superior and recommended choice. Its suitability for non-volatile and potentially thermally labile compounds, combined with its high robustness and straightforward operation, makes it ideal for a regulated drug development environment. The ability to couple it with a mass spectrometer provides an unequivocal level of specificity and identity confirmation.
The GC-MS method serves as a powerful complementary technique. It should be employed during process development and for investigational purposes, such as identifying unknown impurities or characterizing volatile byproducts that may not be observed by HPLC. Its strength lies in the structural elucidation of unknowns, which is a critical activity in ensuring the safety and quality of pharmaceutical intermediates.
By employing these techniques in their areas of strength, researchers and drug development professionals can build a comprehensive analytical control strategy that ensures the quality of this compound from development through to manufacturing.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. Retrieved from [Link]
-
Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl 4-formylbenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-Formylbenzoate. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Google Patents. (n.d.). CN100427457C - The preparation method of p-aminobenzoic acid.
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
European Journal of Pharmaceutical and Medical Research. (n.d.). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-formyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-formamidobenzoate. Retrieved from [Link]
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PubMed. (n.d.). Methyl benzoate as a marker for the detection of mold in indoor building materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Calibration curves (0.002-6 ppm) of methyl benzoate for various matrices. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Methyl 4-formamidobenzoate and Ethyl 4-formamidobenzoate
In the landscape of pharmaceutical and specialty chemical synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring process efficiency. Among the versatile building blocks available to researchers are substituted benzoate esters. This guide provides an in-depth technical comparison of the reactivity of two closely related compounds: Methyl 4-formamidobenzoate and Ethyl 4-formamidobenzoate (also known as N-Formylbenzocaine)[1].
This document is designed for researchers, scientists, and drug development professionals. It will explore the subtle yet significant differences in chemical behavior imparted by the methyl versus the ethyl ester group, supported by theoretical principles and practical experimental frameworks. Our objective is to provide a clear, evidence-based guide to help you make informed decisions in your synthetic endeavors.
Physicochemical Properties: A Foundational Overview
Before delving into reactivity, it is essential to understand the fundamental physical properties of these two compounds. While structurally similar, the additional methylene unit in the ethyl ester results in predictable variations in molecular weight and potentially in properties like boiling point and density.
| Property | This compound | Ethyl 4-formamidobenzoate | Source(s) |
| CAS Number | 53405-05-3 | 5422-63-9 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃ | [3][4] |
| Molecular Weight | 193.18 g/mol | 193.20 g/mol | [3][4] |
| IUPAC Name | methyl 4-acetamidobenzoate | ethyl 4-formamidobenzoate | [3][4] |
| Structure |
Note: Data for this compound is often conflated with its isomers like methyl 4-acetamidobenzoate in databases. The values presented are based on the correct formamido structure.
Theoretical Framework for Reactivity: Steric and Electronic Effects
The reactivity of esters is primarily governed by the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack. The core reaction mechanism for many transformations such as hydrolysis, transesterification, and amidation is nucleophilic acyl substitution . The rate of this reaction is influenced by both electronic and steric factors contributed by the substituents on the ester.
Electronic Effects
The primary electronic factors at play are the inductive and resonance effects of the substituents on the benzene ring and the alkoxy group of the ester.
-
4-Formamido Group (-NHCHO): This group acts as an electron-donating group (EDG) through resonance. The lone pair on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density of the ring and, to a lesser extent, the carbonyl oxygen. This effect slightly reduces the electrophilicity of the carbonyl carbon, making it marginally less reactive than an unsubstituted benzoate ester.
-
Alkoxy Group (-OR): The difference between the methyl (-OCH₃) and ethyl (-OCH₂CH₃) groups lies in their inductive effects. Alkyl groups are weak electron-donating groups (+I effect)[5]. An ethyl group is generally considered to be slightly more electron-donating than a methyl group due to the presence of an additional alkyl group[6][7]. This increased inductive effect from the ethyl group pushes more electron density towards the carbonyl carbon, making it slightly less electrophilic and thus, theoretically, less reactive compared to the methyl ester.
Steric Effects
Steric hindrance plays a crucial role in the accessibility of the carbonyl carbon to the incoming nucleophile. The transition state of the nucleophilic acyl substitution involves the formation of a tetrahedral intermediate.
-
Methyl vs. Ethyl Group: The methyl group is sterically smaller than the ethyl group. Consequently, the ethyl group presents a greater steric barrier to the approaching nucleophile, which can slow down the rate of reaction[8]. This effect is particularly pronounced with bulky nucleophiles.
Comparative Reactivity in Key Synthetic Transformations
To empirically validate the theoretical predictions, we will now discuss the expected outcomes in three common ester reactions and propose experimental protocols for a direct comparison.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt and an alcohol. This reaction is effectively irreversible because the final step, the deprotonation of the carboxylic acid by the strong base, is highly favorable[9].
Expected Outcome: this compound should hydrolyze at a faster rate than Ethyl 4-formamidobenzoate due to the lower steric hindrance and slightly lower electron-donating nature of the methoxy group.
Protocol 1: Comparative Kinetic Analysis of Saponification via HPLC
This protocol outlines a method to determine the pseudo-first-order rate constants for the saponification of the two esters.
Objective: To quantitatively compare the rate of hydrolysis of this compound and Ethyl 4-formamidobenzoate.
Materials:
-
This compound
-
Ethyl 4-formamidobenzoate
-
Sodium Hydroxide (NaOH), 0.1 M solution in 50:50 Methanol/Water
-
Hydrochloric Acid (HCl), 1.0 M (for quenching)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
Experimental Workflow:
Caption: Workflow for kinetic analysis of ester saponification.
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA
-
Gradient: 30% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Presentation: The disappearance of the ester peak area over time is monitored. The rate constant (k) is determined from the slope of the plot of ln([Ester]t/[Ester]₀) versus time.
| Compound | Predicted Relative Rate Constant (k) | Rationale |
| This compound | k_methyl | Baseline |
| Ethyl 4-formamidobenzoate | k_ethyl < k_methyl | Increased steric hindrance and stronger +I effect |
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base[10].
Expected Outcome: When reacting with a bulkier alcohol like benzyl alcohol, the difference in reactivity should be even more pronounced. This compound is expected to undergo transesterification more readily than its ethyl counterpart.
Amidation
Direct amidation involves the reaction of an ester with an amine to form an amide. This reaction is often slower than hydrolysis or transesterification and may require elevated temperatures or catalysts.
Expected Outcome: Similar to the other reactions, the less sterically hindered and more electrophilic methyl ester should react faster with an amine, such as benzylamine, compared to the ethyl ester.
Conclusion and Practical Recommendations
Based on fundamental principles of organic chemistry, This compound is expected to be the more reactive of the two compounds in nucleophilic acyl substitution reactions. This is attributed to the lower steric hindrance and weaker electron-donating inductive effect of the methyl group compared to the ethyl group.
Recommendations for Researchers:
-
For reactions where high reactivity and rapid conversion are desired, This compound is the preferred substrate.
-
If a slower, more controlled reaction is needed, or if the reaction conditions might favor side reactions with a more reactive ester, Ethyl 4-formamidobenzoate could be a suitable alternative.
-
In enzymatic reactions, the differences in steric bulk can significantly influence substrate binding and turnover rates, often favoring the less hindered methyl ester[11].
The experimental protocols provided in this guide offer a framework for validating these principles within your own laboratory setting, allowing for an empirical basis for substrate selection in the development of novel synthetic routes.
References
-
PubChem. Ethyl 4-formamidobenzoate. National Center for Biotechnology Information. URL: [Link]
-
PubChem. Ethyl 4-formamidobenzoate - Compound Summary. National Center for Biotechnology Information. URL: [Link]
-
PubChem. Methyl 4-(acetylamino)benzoate. National Center for Biotechnology Information. URL: [Link]
-
Chemistry LibreTexts. Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability. URL: [Link]
-
Chemistry Stack Exchange. Why do larger alkyl groups show a greater inductive (+I) effect?. URL: [Link]
-
Chemistry LibreTexts. Inductive Effect. URL: [Link]
-
ResearchGate. Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. URL: [Link]
-
ACS Publications. Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species. The Journal of Organic Chemistry. URL: [Link]
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Chemistry LibreTexts. Chemistry of Esters. URL: [Link]
-
PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. URL: [Link]
-
Venkatasai Life Sciences. N-Formyl Benzocaine. URL: [Link]
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A Comparative Guide for Synthetic Chemists: Formic Acid as a Direct Formylating Agent versus the Inert Nature of Methyl 4-Formamidobenzoate
In the landscape of organic synthesis, formylation—the introduction of a formyl group (–CHO)—is a cornerstone transformation for producing aldehydes, protecting amines, and constructing essential heterocyclic scaffolds. The choice of the formylating agent is paramount, dictating not only the reaction's efficiency and substrate scope but also its alignment with the principles of green chemistry. This guide provides an in-depth analysis of formic acid, a simple yet powerful direct formylating agent, and contrasts it with methyl 4-formamidobenzoate to illustrate the crucial chemical principles that govern formyl group transfer.
Formic Acid: The Preeminent Green Reagent for Direct Formylation
Formic acid (HCOOH) has emerged as a reagent of choice for direct formylation, particularly for the N-formylation of amines.[1][2][3] Its appeal lies in its unique combination of cost-effectiveness, low toxicity, and its status as a renewable C1 feedstock, often derivable from biomass.[1][4][5]
Mechanism of Action: A Dehydration Condensation
The direct N-formylation of amines with formic acid proceeds through a nucleophilic acyl substitution. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate which then eliminates a molecule of water to yield the final formamide product.[6] This dehydration process is often the rate-limiting step and can be facilitated by heat or the use of catalysts.
Caption: General mechanism of N-formylation of amines using formic acid.
Performance and Versatility
Formic acid is remarkably versatile, effective for a wide array of primary and secondary aliphatic and aromatic amines.[7][8] The reaction conditions can be tailored to the substrate's reactivity.
-
Catalyst-Free Conditions: Many formylations can be achieved by simply heating the amine with formic acid, often under solvent-free ("neat") conditions, which significantly enhances the green profile of the procedure.[1][9] Temperatures typically range from 60-80 °C.[7][8]
-
Catalytic Methods: For less reactive amines or to accelerate the reaction, various catalysts can be employed.
-
Lewis Acids: Inexpensive and effective Lewis acids like ZnCl₂, ZnO, and InCl₃ have been shown to catalyze the reaction efficiently, often under solvent-free conditions at around 70 °C.[8][10]
-
Solid Acid Catalysts: Reusable solid catalysts such as Amberlite IR-120 resin offer advantages in terms of simplified workup and catalyst recycling.[7]
-
Iodine: Molecular iodine has proven to be a simple, practical, and metal-free catalyst for N-formylation with formic acid, proceeding efficiently at 70°C under solvent-free conditions.[11]
-
The primary byproduct of this reaction is water, making product purification straightforward, often involving simple evaporation or extraction.[9][12] Yields are typically moderate to excellent, frequently exceeding 80-90%.[1][6][7]
The Inert Amide: Why this compound is Not a Formylating Agent
In contrast to the reactivity of formic acid, a compound like this compound does not function as a practical formylating agent. This distinction provides a valuable lesson in chemical reactivity.
This compound is itself a stable formamide. The nitrogen atom's lone pair of electrons is delocalized into the carbonyl group, creating a resonance-stabilized amide bond. This delocalization significantly reduces the electrophilicity of the formyl carbon, making it a poor electrophile for nucleophilic attack by another amine.
To function as a formylating agent, a molecule must possess a sufficiently electrophilic formyl carbon or a good leaving group that facilitates the transfer of the formyl moiety. Formic acid, especially when protonated by an acid catalyst or another molecule of formic acid, becomes activated, increasing the positive charge on the carbonyl carbon and making it susceptible to nucleophilic attack. Stable amides like this compound lack such an activation pathway and are therefore kinetically and thermodynamically disfavored from acting as formylating agents. Their primary application is as intermediates in multi-step syntheses where the formamide group is a stable part of the final molecular target.[13][14]
Caption: Comparison of reactivity between formic acid and a stable amide.
Quantitative and Qualitative Comparison with Other Formylating Agents
While a direct experimental comparison with this compound is not meaningful, comparing formic acid to other established formylating agents highlights its advantages.
| Feature | Formic Acid | Acetic Formic Anhydride (AFA) | DMF / Vilsmeier Reagent |
| Reactivity | Moderate; often requires heat or catalyst. | High; very reactive, often used at low temperatures. | High; used for electron-rich aromatics and activated C-H bonds. |
| Byproducts | Water | Acetic Acid | Amine salts, phosphorus oxides |
| Cost | Very low.[15] | Moderate; prepared in situ from formic acid and acetic anhydride.[7] | Low reagent cost, but requires stoichiometric POCl₃ or similar. |
| Green Profile | Excellent; renewable, atom economical, non-toxic byproduct.[4][5] | Poor; sensitive to moisture, byproduct requires neutralization/separation. | Poor; uses hazardous reagents (POCl₃), generates significant waste. |
| Substrate Scope | Broad for N-formylation of amines.[7] | Broad for N-formylation, including sterically hindered amines.[7] | Primarily for C-formylation of electron-rich aromatics/heterocycles.[16][17] |
| Safety | Corrosive and flammable liquid; requires careful handling.[18][19][20] | Highly moisture-sensitive and corrosive. | Vilsmeier reagent is highly reactive and moisture-sensitive. |
Experimental Protocols
Protocol 1: Catalyst-Free N-Formylation of Benzylamine with Formic Acid
This protocol describes a simple, environmentally friendly procedure for the N-formylation of a primary amine under neat conditions.
Materials:
-
Benzylamine (1.0 eq)
-
Formic acid (85-98%, 2.0-3.0 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (for workup)
Procedure:
-
To a 50 mL round-bottom flask, add benzylamine (e.g., 1.07 g, 10 mmol).
-
Carefully add formic acid (e.g., 0.92 g, 20 mmol) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to 60-80 °C with stirring.[7][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzylamine is consumed (typically 2-6 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (15 mL), saturated sodium bicarbonate solution (2 x 15 mL) to neutralize excess formic acid, and finally with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude N-benzylformamide is often of sufficient purity for further use. If necessary, it can be purified by column chromatography.
Caption: Experimental workflow for the N-formylation of benzylamine.
Safety Considerations for Formic Acid:
Formic acid is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[18][19] It is also harmful if inhaled.[21]
-
Handling: Always handle formic acid in a well-ventilated fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[19]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[20] Keep containers tightly closed.
-
Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[18]
Conclusion
Formic acid stands out as a superior reagent for the direct formylation of amines, offering a powerful combination of high efficiency, broad applicability, and exceptional alignment with the principles of sustainable chemistry.[4][5] Its simple water byproduct and the feasibility of catalyst-free, solvent-free reactions make it an attractive choice for both academic research and industrial applications.
The examination of this compound serves to reinforce the fundamental principles of reactivity; its inherent stability as an amide renders it unsuitable as a formylating agent. This comparison underscores the importance of electronic effects and activation strategies in designing effective synthetic transformations. For researchers and drug development professionals seeking a reliable, economical, and green method for N-formylation, formic acid is, in most cases, the unequivocally superior choice.
References
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Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. (2022). Molecules. Available at: [Link]
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Liang, H., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Available at: [Link]
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A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Semantic Scholar. Available at: [Link]
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Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7687-7711. Available at: [Link]
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Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. Available at: [Link]
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Formylation of Amines. (2014). MDPI. Available at: [Link]
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Safety Data Sheet: Formic acid. (n.d.). Carl ROTH. Available at: [Link]
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MATERIAL SAFETY DATA SHEET Formic acid. (n.d.). LABORT Fine Chem Pvt. Ltd. Available at: [Link]
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Bandgar, B. P., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. Available at: [Link]
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Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. (2023). ResearchGate. Available at: [Link]
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Liu, X., et al. (2015). Formic acid: A versatile renewable reagent for green and sustainable chemical synthesis. Chinese Journal of Catalysis, 36(5), 693-703. Available at: [Link]
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Formic Acid - Safety Data Sheet. (2019). Agilent. Available at: [Link]
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Recent Advances On Direct Formylation Reactions. (n.d.). ResearchGate. Available at: [Link]
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Cai, X.-H., et al. (2021). Formic Acid as an Inexpensive and Convenient Reagent. Current Organic Chemistry, 25(2), 223-247. Available at: [Link]
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Formic Acid as an Inexpensive and Convenient Reagent. (2021). ResearchGate. Available at: [Link]
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Formic acid: A versatile renewable reagent for green and sustainable chemical synthesis. (2015). Chinese Journal of Catalysis. Available at: [Link]
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Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. (2010). ResearchGate. Available at: [Link]
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Formic acid: A versatile renewable reagent for green and sustainable chemical synthesis. (2015). ResearchGate. Available at: [Link]
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The proposed mechanism of the methylation and formylation of amines. (n.d.). ResearchGate. Available at: [Link]
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Formylation. (n.d.). Wikipedia. Available at: [Link]
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Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction. (2024). Sciforum. Available at: [Link]
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N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (n.d.). ResearchGate. Available at: [Link]
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One‐pot procedure for synthesis of methyl 4‐formylbenzoate. (2020). ResearchGate. Available at: [Link]
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Methyl 4-Formylbenzoate. (n.d.). PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Methyl 4-formamidobenzoate Using Mass Spectrometry
This guide provides an in-depth, objective comparison of mass spectrometry techniques for the structural validation of Methyl 4-formamidobenzoate (C₉H₉NO₃, Molecular Weight: 179.17 g/mol ). It is designed for researchers, scientists, and drug development professionals who require robust, validated analytical methodologies for the characterization of small organic molecules. We will explore the causality behind experimental choices, present detailed protocols, and compare mass spectrometry with alternative analytical methods to provide a comprehensive validation framework.
The Imperative for Rigorous Structural Validation
In pharmaceutical development and chemical research, absolute certainty in a molecule's structure is non-negotiable. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant safety concerns. This compound, an aromatic compound featuring both ester and amide functionalities, presents a straightforward yet critical case for structural validation. Mass spectrometry (MS) serves as a cornerstone technique in this process due to its exceptional sensitivity and its ability to provide both molecular weight and detailed structural information through controlled fragmentation.[1][2]
This guide will focus on a dual-pronged MS approach, leveraging both "hard" and "soft" ionization techniques to build a self-validating dataset. We will compare the data obtained from Electron Ionization (EI), known for producing rich, reproducible fragmentation patterns, with Electrospray Ionization (ESI) coupled with tandem MS (MS/MS), which excels at confirming molecular weight and elucidating fragmentation pathways from a specific precursor ion.[3]
The Experimental Lynchpin: A Dual-Technique MS Workflow
The core principle of our validation strategy is the use of orthogonal, or complementary, analytical techniques. Within mass spectrometry itself, employing ionization methods with different energy depositions provides a more complete picture of the molecule's gas-phase chemistry.
Overall Validation Workflow
The diagram below illustrates the logical flow for a comprehensive structural validation, integrating mass spectrometry with other standard spectroscopic methods.
Caption: Comprehensive workflow for structural validation.
Technique I: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Expertise & Rationale: GC-EI-MS is the classic approach for the analysis of relatively volatile, thermally stable small molecules. Electron Ionization at a standard 70 eV is a high-energy, "hard" ionization process that induces extensive and highly reproducible fragmentation.[3][4] This reproducibility is critical, as it allows the resulting mass spectrum to be compared against established spectral libraries like the NIST Mass Spectral Library for tentative identification.[5] While the molecular ion (M⁺•) peak may be weak or absent, the rich fragmentation pattern provides a detailed fingerprint of the molecule's structure.[3]
Predicted EI-MS Fragmentation of this compound
The molecular ion (M⁺•) is expected at a mass-to-charge ratio (m/z) of 179. Key fragmentation pathways involve cleavages at the functional groups, which are the most labile points in the structure.
Caption: Predicted EI-MS fragmentation of this compound.
Data Summary: Key EI-MS Fragments
| m/z (Expected) | Fragment Identity / Loss | Structural Significance |
| 179 | [C₉H₉NO₃]⁺• (Molecular Ion) | Confirms the molecular weight of the intact molecule. |
| 148 | [M - •OCH₃]⁺ | Loss of the methoxy radical is a classic fragmentation pattern for methyl esters, forming a stable acylium ion.[6][7] |
| 150 | [M - •CHO]⁺ | Loss of the formyl radical from the amide group. |
| 120 | [C₇H₆NO]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 148 fragment. |
| 104 | [C₇H₆N]⁺ | Loss of carbon dioxide (CO₂) from the m/z 148 fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of a simple substituted benzene ring. |
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or ethyl acetate. Dilute to a final concentration of 10-50 µg/mL.
-
GC Separation:
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL injection, split mode (e.g., 50:1).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Compare the acquired spectrum against the NIST/Wiley spectral library. Manually interpret the fragmentation pattern to confirm that it aligns with the proposed structure.
Technique II: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
Expertise & Rationale: LC-ESI-MS is the modern workhorse for a vast range of small molecules, particularly those with polar functional groups.[8] ESI is a "soft" ionization technique that imparts minimal energy to the analyte, typically resulting in an abundant protonated molecule, [M+H]⁺.[3] This is exceptionally useful for unequivocally determining the molecular weight. The true power of this technique lies in tandem mass spectrometry (MS/MS).[2][9] Here, the [M+H]⁺ ion (precursor ion) is mass-selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed. This allows for the systematic deconstruction of the molecule and the establishment of clear fragmentation pathways, which serves as a highly trustworthy validation method.[1]
Predicted ESI-MS/MS Fragmentation of this compound
The analysis will be conducted in positive ion mode, targeting the protonated molecule at m/z 180.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Structural Significance |
| 180.06 | 148.05 | CH₃OH (32.01 u) | Loss of neutral methanol from the protonated ester. |
| 180.06 | 135.05 | HNCHO (45.01 u) | Loss of neutral formamide from the protonated amide. |
| 180.06 | 152.07 | CO (27.99 u) | Loss of carbon monoxide from the formamido group. |
| 148.05 | 120.06 | CO (27.99 u) | A secondary fragmentation of the m/z 148 ion, confirming its acylium nature. |
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1-10 µg/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid is crucial for promoting protonation in ESI.
-
LC Separation:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Detection:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source/Desolvation Temp: 150°C / 400°C.[11]
-
MS1 Scan: Acquire a full scan from m/z 100-500 to confirm the presence of the [M+H]⁺ ion at m/z 180.
-
MS2 Scan (Product Ion Scan): Select m/z 180 as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.
-
-
Data Analysis: Use high-resolution mass spectrometry (e.g., on a Q-TOF or Orbitrap instrument) to determine the elemental composition from the accurate mass of the precursor and product ions, confirming that they match the theoretical values for the proposed structure.[12]
Comparison with Alternative Analytical Techniques
While mass spectrometry is powerful, it should not be used in isolation for definitive structure proof. Orthogonal techniques provide complementary information, creating an unassailable body of evidence.
| Technique | Information Provided | Advantages | Limitations | Role in Validation |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural fragments. | Unmatched sensitivity, provides molecular formula, direct structural clues.[2] | Does not definitively distinguish between isomers, fragmentation can sometimes be complex to interpret without standards. | Primary: Confirms MW and formula. Provides key structural pieces via fragmentation. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework, atom connectivity through 2D NMR (COSY, HMBC). | The "gold standard" for unambiguous structure determination of isomers.[12] | Relatively low sensitivity (requires mg quantities), complex spectra can be time-consuming to interpret. | Confirmatory: Proves the specific isomeric structure and atomic connectivity, validating the MS fragmentation interpretation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-O). | Fast, non-destructive, excellent for identifying key chemical bonds. | Provides no information on molecular weight or the overall molecular skeleton. | Supportive: Quickly confirms the presence of the expected ester and amide functional groups proposed by the MS and NMR data. |
Conclusion
The structural validation of this compound is most robustly achieved through a synergistic analytical approach. The combination of hard (EI) and soft (ESI) ionization mass spectrometry provides a self-validating dataset, confirming both the molecular weight and key structural motifs through reproducible fragmentation patterns. EI-MS offers a valuable fingerprint for library matching, while LC-ESI-MS/MS allows for the controlled dissection of the molecule, confirming connectivity between functional groups. When this comprehensive MS data is supported by the definitive connectivity information from NMR and the functional group confirmation from IR spectroscopy, the assigned structure of this compound can be considered unequivocally validated.
References
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
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D'Souza, A. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
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Zhong, Z., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6466. [Link]
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Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. [Link]
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PubChem. (n.d.). Methyl 4-formylbenzoate. PubChem Compound Summary for CID 15294. [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
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van der Hooft, J. J. J., et al. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Metabolomics, 8(4), 699-708. [Link]
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SIELC Technologies. (2018). Methyl 4-formylbenzoate. SIELC Technologies. [Link]
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Zhong, Z., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6466. [Link]
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Balogh, M. P. (2006). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. [Link]
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NIST. (n.d.). Benzoic acid, 4-formyl-, methyl ester. NIST Chemistry WebBook, SRD 69. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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University of Calgary. (n.d.). Fragmentation Processes. Structure Determination of Organic Compounds. [Link]
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Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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NIST. (n.d.). Benzoic acid, 4-formyl-, methyl ester - Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
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Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
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University of Calgary. (n.d.). Fragmentation Processes. Pharmacy 180 - Structure Determination of Organic Compounds. [Link]
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Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Wang, G., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6116. [Link]
-
ResearchGate. (n.d.). Proposed EI-MS fragmentation pathways of 4. ResearchGate. [Link]
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All 'bout Chemistry. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN). YouTube. [Link]
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University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona Analytical & Environmental Mass Spectrometry Facility. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Methyl 4-formamidobenzoate: A Comparative Yield Analysis
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and high-yielding production of key intermediates is paramount. Methyl 4-formamidobenzoate, a versatile building block, is no exception. Its structure, featuring a formamido group and a methyl ester, makes it a valuable precursor for a variety of more complex molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on the critical formylation of Methyl 4-aminobenzoate. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their yields to empower researchers in selecting the optimal pathway for their specific needs.
Introduction to this compound and its Synthetic Importance
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds and materials. The formamido group can act as a protecting group for the amine, or it can be a key structural motif in the final target molecule. The methyl ester provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. Given its utility, the development of robust and efficient synthetic methods is of significant interest to the scientific community.
The primary disconnection for the synthesis of this compound is the formylation of the readily available and relatively inexpensive Methyl 4-aminobenzoate. This guide will compare three distinct and widely applicable methods for this transformation:
-
Direct Formylation with Formic Acid: A classic, atom-economical, and environmentally benign approach.
-
Formylation with Acetic Formic Anhydride (AFA): A highly efficient method utilizing a potent, in-situ generated acylating agent.
-
Catalytic Formylation with Carbon Dioxide and a Hydrosilane: A modern, green chemistry approach that utilizes CO2 as a C1 source.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route is a multifactorial decision, weighing yield, reaction time, reagent cost and toxicity, and ease of workup. The following table provides a high-level comparison of the three main routes to this compound from Methyl 4-aminobenzoate.
| Parameter | Route 1: Formic Acid | Route 2: Acetic Formic Anhydride | Route 3: Catalytic CO2/Hydrosilane |
| Starting Material | Methyl 4-aminobenzoate | Methyl 4-aminobenzoate | Methyl 4-aminobenzoate |
| Key Reagents | Formic acid, optional catalyst | Formic acid, Acetic anhydride | CO2, Hydrosilane, Catalyst (e.g., Cs2CO3) |
| Typical Reaction Time | 1-12 hours | < 1 hour | 12-24 hours |
| Typical Temperature | 60-100 °C | -20 to 0 °C | Room Temperature to 60 °C |
| Reported Yield Range | Good to Excellent (85-98%) | Excellent (97-100%)[1] | Good to Excellent |
| Key Advantages | Inexpensive, readily available reagents, environmentally friendly. | Very high yields, short reaction times, broad substrate scope.[1] | Utilizes a renewable C1 source (CO2), mild conditions. |
| Key Disadvantages | Can require elevated temperatures and longer reaction times. | Acetic formic anhydride is moisture-sensitive and prepared in situ. | Requires a specific catalyst and handling of a hydrosilane. |
In-Depth Analysis and Experimental Protocols
Route 1: Direct Formylation with Formic Acid
This method represents the most straightforward approach to N-formylation. The reaction can be performed neat or with a catalyst to enhance the reaction rate. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of formic acid, followed by dehydration to form the amide.
Mechanism of Acid-Catalyzed Formylation
Caption: Mechanism of acid-catalyzed formylation of Methyl 4-aminobenzoate.
Experimental Protocol: Catalyst-Free N-Formylation with Formic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-aminobenzoate (1 equivalent).
-
Reagent Addition: Add formic acid (4 equivalents) to the flask.
-
Reaction Conditions: Heat the mixture to 60-80°C and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove excess formic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.
Route 2: Formylation with Acetic Formic Anhydride (AFA)
This highly efficient method relies on the in-situ generation of acetic formic anhydride (AFA), a potent formylating agent. AFA is more reactive than formic acid and allows for rapid and high-yielding formylation at low temperatures. The formyl group of AFA is more electrophilic and less sterically hindered than the acetyl group, leading to selective formylation.[2]
Workflow for AFA-Mediated Formylation
Caption: General workflow for the synthesis of this compound using AFA.
Experimental Protocol: N-Formylation using in situ Acetic Formic Anhydride [1]
-
Preparation of AFA: In a flask cooled to -20°C, add formic acid (excess) and slowly add acetic anhydride. Stir the mixture for 15-30 minutes at this temperature to allow for the formation of AFA.
-
Reaction Setup: In a separate flask, dissolve Methyl 4-aminobenzoate (1 equivalent) in a suitable anhydrous solvent (e.g., THF or diethyl ether) and cool to 0°C.
-
Reagent Addition: Slowly add the freshly prepared AFA solution to the solution of Methyl 4-aminobenzoate at 0°C with vigorous stirring.
-
Reaction Monitoring: The reaction is typically very fast and can be monitored by TLC. It is often complete within 15-30 minutes.
-
Work-up: Upon completion, carefully quench the reaction by adding ice-cold water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acids, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product, which is often of high purity.
Route 3: Catalytic Formylation with Carbon Dioxide and a Hydrosilane
This emerging method aligns with the principles of green chemistry by utilizing carbon dioxide as a renewable C1 source. The reaction is typically catalyzed by a simple and readily available inorganic base, such as cesium carbonate, and uses a hydrosilane as the reducing agent. The proposed mechanism involves the activation of the Si-H bond by the carbonate, followed by the insertion of CO2 to form a silyl formate intermediate, which then formylates the amine.
Proposed Catalytic Cycle for CO2 Formylation
Sources
A Comparative Guide to the Stability of Methyl 4-formamidobenzoate and Other Formylating Agents
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the formylation of amines, alcohols, and other nucleophiles is a fundamental transformation. The choice of a formylating agent is critical, not only for achieving high yields and selectivity but also for ensuring process safety and reproducibility. This guide provides an in-depth technical comparison of the stability of Methyl 4-formamidobenzoate with other commonly employed formylating agents. Our analysis is grounded in established chemical principles and supported by experimental protocols designed to empower researchers to make informed decisions.
Introduction: The Critical Role of Reagent Stability in Formylation Reactions
Formylation, the addition of a formyl group (-CHO), is a key step in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs). The stability of the formylating agent is a paramount concern as it directly impacts:
-
Storage and Handling: Unstable reagents may require special handling and storage conditions, increasing operational complexity and cost.
-
Reaction Control: Decomposition of the formylating agent can lead to the formation of impurities, side reactions, and reduced yields.
-
Safety: Highly reactive and unstable compounds can pose significant safety risks.
This guide will focus on a comparative stability assessment of this compound against established formylating agents such as N,N-dimethylformamide (DMF), formic acid, and acyl chlorides.
The Contenders: A Profile of Key Formylating Agents
A variety of reagents are available for formylation, each with its own reactivity profile and stability characteristics.[1]
-
This compound: This reagent is a solid, which can offer advantages in handling and dosing compared to liquid or gaseous reagents. Its stability is a key point of investigation in this guide.
-
N,N-Dimethylformamide (DMF): Often used in conjunction with an activating agent like phosphorus oxychloride (in the Vilsmeier-Haack reaction) or as a high-boiling solvent that can also serve as a source of dimethylamine upon decomposition.[2][3]
-
Formic Acid: A simple and cost-effective formylating agent, it is often used for the N-formylation of amines.[4][5][6] Its acidic nature can influence reaction pathways and substrate compatibility.
-
Acyl Chlorides (e.g., Formyl Chloride): These are highly reactive formylating agents. Formyl chloride itself is unstable at room temperature, highlighting the stability challenges with this class of reagents.[7]
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// Nodes for each formylating agent M4FB [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DMF [label="N,N-Dimethylformamide (DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FormicAcid [label="Formic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; AcylChlorides [label="Acyl Chlorides", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Central Topic Stability [label="Formylating Agent\nStability Comparison", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges connecting agents to the central topic M4FB -- Stability [len=1.5]; DMF -- Stability [len=1.5]; FormicAcid -- Stability [len=1.5]; AcylChlorides -- Stability [len=1.5]; } dot Caption: Key formylating agents for stability comparison.
Understanding Stability: Key Factors and Mechanisms of Decomposition
The stability of a formylating agent is primarily influenced by its susceptibility to hydrolysis, thermal decomposition, and reaction with other components in a formulation.
3.1. Hydrolytic Stability: The Role of Water
The presence of water, even in trace amounts, can lead to the hydrolysis of formylating agents.
-
This compound: As an amide and an ester, it can undergo hydrolysis under both acidic and basic conditions. However, amides are generally more resistant to hydrolysis than esters due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.[8][9]
-
DMF: While generally considered a stable solvent, DMF can be hydrolyzed, particularly under acidic or basic conditions, to produce dimethylamine and formic acid.[10][11]
-
Formic Acid: Being a carboxylic acid, it is stable in the presence of water.
-
Acyl Chlorides: These are highly susceptible to hydrolysis, reacting readily with water to form the corresponding carboxylic acid and hydrochloric acid.[7][12][13] This high reactivity makes them challenging to handle and store.
3.2. Thermal Stability
Elevated temperatures can promote the decomposition of formylating agents.
-
DMF: Can decompose at high temperatures, with pathways involving the formation of dimethylamine and carbon monoxide.[14]
-
Formic Acid: Decomposes at elevated temperatures, particularly in the presence of catalysts, to carbon monoxide and water, or to carbon dioxide and hydrogen.
-
This compound: Its thermal stability is expected to be relatively high, typical of aromatic amides and esters.
Comparative Stability Data
The following table summarizes the relative stability of the discussed formylating agents based on general chemical principles and available data. Quantitative data such as half-life (t½) under specific conditions would be determined using the experimental protocols outlined below.
| Formylating Agent | Physical Form | Hydrolytic Stability | Thermal Stability | Key Considerations |
| This compound | Solid | Moderate to High | High | Solid form offers handling advantages. |
| N,N-Dimethylformamide (DMF) | Liquid | Moderate | Moderate | Often requires an activating agent.[2] |
| Formic Acid | Liquid | High | Moderate | Corrosive and acidic nature. |
| Formyl Chloride | Gas (unstable) | Very Low | Very Low | Highly reactive and difficult to handle.[7] |
Experimental Protocol for Assessing Chemical Stability
To provide a quantitative comparison, a standardized protocol for assessing the chemical stability of formylating agents in solution is essential. This protocol is designed to be a self-validating system.
Objective: To determine the rate of degradation of this compound and other formylating agents under controlled conditions (pH, temperature, solvent).
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Formic Acid
-
Appropriate solvents (e.g., acetonitrile, water, buffer solutions of varying pH)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Thermostatically controlled incubator or water bath
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of each formylating agent in a non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stability Study Setup:
-
For each formylating agent, prepare a series of solutions in the desired test solvent (e.g., buffered aqueous solutions at pH 4, 7, and 9). The final concentration should be suitable for HPLC analysis.
-
Incubate these solutions at a constant temperature (e.g., 40°C).
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Sample Analysis:
-
Immediately analyze the withdrawn sample by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of the formylating agent as a function of time.
-
Determine the order of the degradation reaction and calculate the rate constant (k) and half-life (t½).
-
dot graph TD { A[Prepare Stock Solutions] --> B{Set Up Stability Studies}; B --> C[Incubate at Controlled Temperature]; C --> D{Sample at Time Intervals}; D --> E[Analyze by HPLC]; E --> F[Quantify Parent Compound]; F --> G[Plot Concentration vs. Time]; G --> H[Calculate Rate Constant and Half-life]; D --> C; } dot Caption: Workflow for assessing the stability of formylating agents.
Interpreting the Results: A Decision-Making Framework
The data generated from the stability studies can be used to create a decision-making framework for selecting the most appropriate formylating agent for a given application.
Conclusion and Future Perspectives
This guide provides a framework for the objective assessment of the stability of this compound in comparison to other common formylating agents. The experimental protocol outlined herein allows for the generation of robust, quantitative data to inform reagent selection.
Our analysis suggests that this compound, being a solid with likely greater hydrolytic and thermal stability than highly reactive agents like acyl chlorides, presents a promising alternative for formylation reactions where handling, storage, and reaction control are critical. Future work should focus on generating comprehensive, publicly available datasets on the stability of a wider range of formylating agents under diverse reaction conditions to further aid the scientific community.
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Reddy, K. L., et al. (2002). Formylation of Amines. Molecules, 7(10), 728-735. [Link]
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Purechemistry. Aromatic formylation reaction. [Link]
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Jones, C. R., et al. (2015). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 5(2), 1048-1056. [Link]
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The Prudent Synthesist's Guide: A Cost-Benefit Analysis of Methyl 4-formamidobenzoate
Executive Summary
In the pragmatic world of chemical synthesis, the choice of a starting material is a critical decision point, balancing reactivity and performance against economic viability. This guide provides a detailed cost-benefit analysis of Methyl 4-formamidobenzoate, a functionalized aromatic ester. While a versatile building block in its own right, a rigorous examination reveals its profound unsuitability for large-scale Active Pharmaceutical Ingredient (API) manufacturing, particularly for blockbuster drugs like the antibiotic Linezolid. Through a direct comparison with the established industrial synthesis of Linezolid, we will demonstrate that the prudent choice of starting materials, driven by a thorough cost analysis, is a cornerstone of efficient and scalable pharmaceutical production. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies from both a chemical and economic perspective.
Introduction: The Profile of a Specialty Reagent
This compound (CAS No. 53405-05-3), also known as N-[4-(Methoxycarbonyl)phenyl]formamide, is a bifunctional organic compound featuring a methyl ester and a formamide group on a benzene ring. The formamide group serves as a stable, protected form of an amine, making it a potentially useful intermediate in multi-step syntheses where controlled reactivity is paramount.
Chemical Properties:
-
Molecular Formula: C₉H₉NO₃
-
Molecular Weight: 179.17 g/mol
-
Appearance: Typically an off-white to pale yellow solid
-
Key Functional Groups: Methyl Ester, Formamide
The core question for any process chemist or development professional is not just "Can I make my target molecule from this reagent?" but rather, "Should I?". This question encompasses cost, availability, process complexity, and overall efficiency.
The Core of the Analysis: A Tale of Two Starting Materials
To ground our analysis in a real-world scenario, we will evaluate the use of this compound in the context of synthesizing a key pharmaceutical: the oxazolidinone antibiotic, Linezolid .
A hypothetical synthetic route to a Linezolid precursor could start from this compound. However, the established and economically validated industrial synthesis begins with a much simpler, cheaper commodity chemical: 3,4-difluoronitrobenzene . The economic disparity between these two starting points is the single most critical factor in our analysis.
Data Presentation: The Staggering Cost Disparity
The following table summarizes the stark difference in reagent cost, which fundamentally dictates the viability of a synthetic route for bulk API production.
| Reagent | CAS Number | Supplier Example & Price (Lab Scale) | Approximate Cost per Kilogram |
| This compound | 53405-05-3 | ChemExpress: $1205 / 5g[1] | ~ $241,000 / kg |
| 3,4-Difluoronitrobenzene | 369-34-6 | IndiaMART: ~$1.20 / kg[2] (Bulk) | ~ $1.20 - $25 / kg (Bulk/Import)[2] |
Note: Prices are for illustrative purposes and subject to change based on supplier, purity, and market conditions.
This staggering four-to-five order of magnitude price difference immediately renders any large-scale synthesis starting from this compound economically non-viable. The primary directive of process chemistry is to reduce costs, and a ~$240,000/kg starting material for an antibiotic is untenable.[3]
The Industrially Validated Pathway: Synthesis of Linezolid from 3,4-Difluoronitrobenzene
The superior alternative pathway is a well-documented, multi-step synthesis that prioritizes low-cost starting materials and efficient transformations. This route is a testament to the principles of process optimization.
Logical Workflow Diagram
The diagram below illustrates the streamlined industrial approach to the Linezolid core structure.
Caption: Industrially viable synthesis of Linezolid starting from low-cost materials.
Step-by-Step Experimental Protocol
The following is a representative, multi-step protocol synthesized from established literature for producing the key intermediate, 3-Fluoro-4-morpholinoaniline, and its subsequent conversion.
Part A: Synthesis of 3-Fluoro-4-morpholinyl-nitrobenzene [4]
-
Reaction Setup: To a suitable reaction vessel, charge 3,4-difluoronitrobenzene (1.0 eq), morpholine (1.4 eq), and sodium carbonate (0.05 eq) as a base.
-
Reaction Conditions: Heat the mixture to approximately 78°C. The reaction is a nucleophilic aromatic substitution where the more activated fluorine atom (para to the nitro group) is displaced by morpholine.
-
Workup & Isolation: Monitor the reaction by TLC or GC for completion (typically 6 hours). Upon completion, the reaction mixture can be worked up by cooling, quenching with water, and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure to yield the product.
-
Expected Yield & Purity: This step is highly efficient, with reported yields often exceeding 98% and purity greater than 99.5%.[4]
Part B: Synthesis of 3-Fluoro-4-morpholinoaniline (Key Intermediate) [5]
-
Reaction Setup: Charge a hydrogenation reactor with 3-Fluoro-4-morpholinyl-nitrobenzene (1.0 eq), a suitable solvent like ethyl acetate, and a palladium-on-carbon catalyst (10% Pd/C).
-
Reaction Conditions: Introduce a source of hydrogen, such as ammonium formate (catalytic transfer hydrogenation) or hydrogen gas. Heat the reaction mixture to 45-50°C for several hours.
-
Workup & Isolation: Upon completion, the catalyst is removed by filtration (e.g., through Celite). The filtrate is washed with water and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the aniline product as a solid.
-
Expected Yield & Purity: This reduction is also very high-yielding, with reported yields around 95% and high purity.[5]
Part C: Elaboration to Linezolid [6][7]
The conversion of 3-Fluoro-4-morpholinoaniline to Linezolid involves the stereoselective construction of the oxazolidinone ring. While several patented methods exist, a common strategy involves:
-
Reaction with (R)-epichlorohydrin: The aniline is reacted with (R)-epichlorohydrin to form an amino alcohol intermediate.
-
Ring Formation: This intermediate is then cyclized to form the 5-(chloromethyl)-oxazolidinone ring using a carbonylating agent like carbonyldiimidazole (CDI). This step proceeds with good yield (e.g., 77%).
-
Azide Formation & Reduction or Phthalimide route: The chloromethyl group is converted to an amine. This is often done via a sodium azide displacement followed by reduction, or by using potassium phthalimide followed by hydrazinolysis (a Gabriel synthesis variant). The phthalimide route followed by deprotection with hydrazine hydrate can have yields of 90%.[6]
-
Acetylation: The final primary amine is acetylated using acetic anhydride or acetyl chloride to yield Linezolid.
Performance and "Benefit" Analysis of the Industrial Route
This established pathway offers numerous advantages that form the "benefit" side of our analysis:
-
High Overall Yield: While a multi-step process, each transformation is high-yielding, leading to an efficient overall process (reported overall yields often >40%).[7]
-
Process Scalability: The reactions use standard, scalable chemical transformations and conditions suitable for large industrial reactors.
-
Atom Economy: The route avoids the use of complex protecting groups on the aniline, streamlining the process.
-
Purity and Control: The intermediates are typically crystalline solids, which allows for easy purification by recrystallization, ensuring high purity of the final API.
The Niche Role of High-Cost, Functionalized Reagents
Given its prohibitive cost for bulk manufacturing, where does a reagent like this compound fit in the synthetic landscape? Its value lies not in scale, but in specificity and convenience at the discovery stage.
-
Medicinal Chemistry & Drug Discovery: In early-stage research, chemists synthesize hundreds of analogues in small (milligram) quantities to explore structure-activity relationships (SAR). In this context, the cost of a single reagent is negligible compared to the overall cost of the R&D program. A pre-functionalized, protected building block like this compound can accelerate the synthesis of a diverse library of compounds, saving valuable time.
-
Complex Multi-step Synthesis: In the total synthesis of a complex natural product or a niche pharmaceutical, a particular fragment might be required that is efficiently prepared from this reagent, justifying its cost if it saves numerous, low-yielding steps.
-
Protected Amine Source: The formamide group is a stable protecting group for an amine. It can withstand various reaction conditions and can be deprotected when needed. This intrinsic property is valuable in complex synthetic sequences.
The utility of the closely related Methyl 4-formylbenzoate in synthesizing precursors for drugs like Telmisartan and for creating chalcone-based enzyme inhibitors underscores the value of such bifunctional molecules as versatile scaffolds in targeted synthesis projects.[1]
Safety and Handling Considerations
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
The alternative starting material, 3,4-difluoronitrobenzene, is a combustible liquid and requires appropriate handling to avoid ignition sources. The subsequent hydrogenation step requires specialized equipment and careful handling of the flammable catalyst and hydrogen source.
Conclusion: A Clear Verdict on Cost vs. Benefit
-
For Large-Scale API Production (e.g., Linezolid): The use of this compound is economically prohibitive . The benefit of having a pre-functionalized starting material is completely negated by its astronomical cost, which is several orders of magnitude higher than the commodity chemicals used in the established industrial process. The optimal strategy is unequivocally the route starting from 3,4-difluoronitrobenzene.
-
For Small-Scale Discovery & Niche Synthesis: The "benefit" of this compound emerges at the lab bench. Its value is in time-saving and synthetic convenience for creating novel molecules during the research and discovery phase. Here, reagent cost is a minor factor, and the ability to rapidly access complex scaffolds can accelerate a research program.
This guide underscores a fundamental principle of chemical development: a molecule's utility is inextricably linked to its context. While this compound may be a valuable tool in the discovery chemist's toolbox, it is a non-starter in the process chemist's plant. The true "benefit" in pharmaceutical manufacturing is achieved through intelligent route design that transforms cheap, abundant raw materials into life-saving medicines with high efficiency and scalability.
References
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.).
- NOVEL PROCESS FOR PREPARATION OF LINEZOLID AND ITS NOVEL INTERMEDIATES. (2012).
- Application Notes: Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermedi
- 3,4-Difluoro Nitrobenzene CAS: 369-34-6, For Industrial at ₹ 100/kg in Mumbai. (n.d.). IndiaMART.
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- Method for preparing linezolid and intermediates thereof. (2011).
- How to Realize Low Cost and Effective Production of Pharmaceutical Intermedi
- Method for preparing 3-fluorine-4 morpholinyl phenylamine. (2009).
- Drug Substance Cost: A Non-Issue? (2020). Contract Pharma.
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (2022).
- Strategies and Technologies for Enhancing Cost-Effectiveness in Active Pharmaceutical Ingredient (API) Production. (n.d.). Dr.
- In-Depth Analysis of the Pharmaceutical Intermediates Market_ Global Trends and Key Insights. (2026). Pharma Ingredients.
- Cost: a Complicated Factor in the Drug Manufacturing Process. (n.d.). CRSToday.
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A Senior Application Scientist's Guide to Formylating Agents for Aromatic Amines
Introduction
N-formylated aromatic amines, or formanilides, are crucial structural motifs and synthetic intermediates in the landscape of modern chemistry. Their applications span from being key building blocks in the synthesis of pharmaceuticals, such as cancer chemotherapeutics and fluoroquinolones, to their use in the production of dyes and polymers.[1][2][3] Formamides also serve as versatile reagents in their own right, notably in Vilsmeier-Haack formylation reactions, and as valuable protecting groups for amines in multi-step syntheses.[1][4]
The direct introduction of a formyl group (—CHO) onto the nitrogen atom of an aromatic amine is, therefore, a transformation of fundamental importance. The choice of formylating agent is a critical decision that dictates the efficiency, substrate scope, and environmental footprint of the synthesis. This guide provides a comparative analysis of common and emerging formylating agents, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in making informed decisions for their specific applications.
Logic for Selecting a Formylating Agent
The selection of an optimal formylating agent is a multifactorial decision. A researcher must balance reactivity, selectivity, cost, safety, and scalability. The following decision workflow illustrates a logical approach to this selection process.
Caption: Decision workflow for selecting an appropriate formylating agent.
Formic Acid: The Ubiquitous Workhorse
Formic acid is arguably the most direct, cost-effective, and atom-economical formylating agent. It can be used alone, often under solvent-free conditions, or with a variety of catalysts to enhance its reactivity.
Mechanism of Action
The uncatalyzed reaction involves the nucleophilic attack of the aromatic amine onto the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to yield the corresponding formanilide.[1][5] The reaction is an equilibrium process, and thus, removal of water (e.g., with a Dean-Stark trap) or using an excess of formic acid can drive it to completion.[6]
Caption: Simplified mechanism of N-formylation using formic acid.
Field-Proven Insights & Performance Data
The primary advantage of formic acid is its low cost and ready availability. Catalyst- and solvent-free methods are particularly attractive from a green chemistry perspective.[1] For instance, heating an aniline with formic acid at 60-80 °C often provides excellent yields.[1][6] Electron-donating groups on the aromatic ring generally accelerate the reaction, leading to higher yields in shorter times compared to anilines with electron-withdrawing groups.[1]
Various catalysts, such as iodine, ZnO, indium, and solid acids like Amberlite IR-120, can be employed to facilitate the reaction under milder conditions (room temperature to 70 °C) and broaden the substrate scope.[7][8]
Table 1: Comparative Performance of Formic Acid-Based Systems
| Substrate (Aniline) | Formylating System | Conditions | Time (h) | Yield (%) | Reference |
| Aniline | Formic Acid (neat) | 60 °C | 0.5 | 98 | [9] |
| 4-Methylaniline | Formic Acid (neat) | 60 °C | 0.5 | 95-97 | [1][9] |
| 4-Nitroaniline | Formic Acid (neat) | 60 °C | 2.5 | 85 | [9] |
| Aniline | Formic Acid / 5 mol% I₂ | 70 °C | 2 | 94 | [7][8] |
| Aniline | Formic Acid / ZnO | 70 °C | 0.17 | 98 | [6] |
| Aniline | Formic Acid / Amberlite IR-120 | Microwave | 60 s | 94 | [8] |
Representative Experimental Protocol: Catalyst-Free N-Formylation
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic amine (10 mmol).
-
Reagent Addition: Add formic acid (98%, 40 mmol, 4 equivalents).
-
Reaction: Heat the reaction mixture with stirring in an oil bath maintained at 60 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Purification: Wash the organic layer sequentially with water (2 x 20 mL) and a saturated sodium bicarbonate solution (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure N-formylated product.[1]
Acetic Formic Anhydride (AFA): The High-Reactivity Agent
For substrates that are less reactive or when rapid and complete conversion is required, mixed anhydrides are excellent choices. Acetic formic anhydride (AFA) is a highly effective formylating agent that operates under mild conditions.[10]
Mechanism of Action & Selectivity
AFA is significantly more electrophilic than formic acid. The amine selectively attacks the less sterically hindered and more electrophilic formyl carbonyl group over the acetyl carbonyl, leading to highly selective formylation.[10] Due to its high reactivity, the reaction is often exothermic and performed at low temperatures (e.g., -20 °C to 0 °C).[6][10]
Field-Proven Insights & Performance Data
AFA is not commercially available due to its thermal instability and must be prepared in situ immediately before use.[10][11] The most common preparation involves the reaction of formic acid with acetic anhydride, often at 0 °C.[10][11] This method is simple and avoids the need to handle the pure, unstable anhydride.[10] AFA is particularly useful for the formylation of sterically hindered amines and for protecting amino acids, where it can provide near-quantitative yields in minutes without racemization.[6][12]
Table 2: Performance of Acetic Formic Anhydride
| Substrate | Conditions | Time (min) | Yield (%) | Reference |
| Primary Alkyl Amines | -20 °C | < 15 | 97-100 | [6] |
| Aromatic Amines | -20 °C | < 15 | 97-100 | [6] |
| Sterically Hindered Amines | -20 °C | < 15 | 97-100 | [6] |
| Various Amino Acids | Mild Conditions | Not specified | Satisfactory | [12] |
Representative Experimental Protocol: In Situ Generation and Formylation
-
AFA Preparation: In a flask cooled in an ice bath (0 °C), add an excess of formic acid (e.g., 3-5 equivalents). Slowly add acetic anhydride (1.5-2.5 equivalents) to the cooled formic acid with constant stirring, ensuring the temperature remains below 10 °C. Allow the mixture to stir for 20-30 minutes to ensure complete formation of AFA.[10]
-
Reaction Setup: In a separate reaction vessel, dissolve the aromatic amine (1 equivalent) in a suitable solvent (e.g., THF or diethyl ether) and cool to 0 °C.
-
Formylation: Slowly add the freshly prepared AFA solution dropwise to the stirred amine solution at 0 °C.
-
Completion: Allow the reaction to stir at 0 °C or room temperature for 15-60 minutes, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of ice-cold water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Chloroform-Based Reagents: The Reimer-Tiemann Approach
A classic method adapted for N-formylation involves the Reimer-Tiemann reaction, which utilizes chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the reactive intermediate.[6][13]
Mechanism of Action
The reaction begins with the deprotonation of chloroform by a strong base (e.g., sodium ethoxide) to form the trichloromethyl carbanion, which then loses a chloride ion to generate dichlorocarbene.[6] The amine attacks the electrophilic carbene, and subsequent hydrolysis of the resulting intermediate furnishes the final formamide product.
Caption: Mechanism of N-formylation via the Reimer-Tiemann reaction.
Field-Proven Insights & Performance Data
This method is particularly efficient for secondary amines, including cyclic amines and N-methylaniline derivatives, providing good to excellent yields.[6] The reaction is typically rapid and can be performed on a multi-gram scale.[14] A key advantage is that it does not require acidic or completely anhydrous conditions.[15] However, the use of chloroform, a toxic and regulated solvent, and the generation of chlorinated waste are significant drawbacks.
Table 3: Performance of Reimer-Tiemann N-Formylation
| Substrate | Base | Yield (%) | Reference |
| N-Methylaniline | Sodium Ethoxide | Good to Excellent | [6] |
| Cyclic Secondary Amines | Sodium Ethoxide | Excellent | [6][13] |
| Diethyl Amine | Sodium Ethoxide | Excellent | [13] |
Representative Experimental Protocol: Reimer-Tiemann N-Formylation
-
Setup: In a three-necked flask fitted with a dropping funnel, condenser, and mechanical stirrer, place the secondary aromatic amine (e.g., N-methylaniline, 1 equivalent) in ethanol.
-
Base Addition: Add a solution of sodium ethoxide in ethanol.
-
Reagent Addition: Add chloroform (1.5 equivalents) dropwise to the stirred mixture. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, reflux the mixture for 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it into water.
-
Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with dilute acid (e.g., 1N HCl) and then water. Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the formamide.[13]
Sustainable Alternatives: CO₂ and Silanes
In the push for greener synthetic methodologies, carbon dioxide (CO₂) has emerged as an attractive C1 source for formylation.[16] As a non-toxic, abundant, and renewable feedstock, its use aligns with the principles of sustainable chemistry. This transformation requires a reducing agent, typically a hydrosilane, and often a catalyst.
Mechanism of Action
The reaction pathway can be complex and substrate-dependent.[17][18] In one proposed pathway, the amine first reacts with CO₂ to form a carbamate intermediate. This carbamate is then reduced by the hydrosilane (e.g., phenylsilane) to a silyl carbamate, which upon further reduction and hydrolysis yields the formamide product.[17][19] Various catalysts, including metal-organic frameworks (MOFs) and simple metal salts like ZnO, can facilitate this process.[20][21]
Field-Proven Insights & Performance Data
This method is notable for its excellent environmental profile. It can be applied to a range of primary and secondary aromatic and aliphatic amines.[20] Some systems operate under mild conditions (e.g., 10 bar CO₂ at room temperature), while others may require elevated temperatures.[20] The choice of silane, catalyst, and solvent can be critical for achieving high efficiency.[19] Recent developments have even demonstrated catalyst-free systems where the solvent plays a key role in promoting the reaction.[19]
Table 4: Performance of CO₂/Silane Formylation Systems
| Substrate | Reducing Agent | Catalyst | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Methylaniline | Phenylsilane | ZnO | 1.0 MPa CO₂, 40 °C | >98 |[21] | | Various anilines | Phenylsilane | DUT-5-CoH (MOF) | 10 bar CO₂ | Excellent |[20] | | N-Methylaniline | Triethoxysilane | [TBA][OAc] | 20 bar CO₂, 25 °C | ~90 |[17] |
Representative Experimental Protocol: MOF-Catalyzed N-Formylation
-
Setup: In a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add the aromatic amine (1 mmol), the catalyst (e.g., DUT-5-CoH, 1 mol%), and a solvent (if required).
-
Reagent Addition: Add the hydrosilane (e.g., phenylsilane, 1.2 mmol).
-
Reaction: Seal the autoclave, purge with CO₂, and then pressurize to the desired pressure (e.g., 10 bar). Heat the reaction to the specified temperature (e.g., 80 °C) and stir for the required time (e.g., 24 h).
-
Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the CO₂.
-
Purification: Open the reactor, dilute the contents with a suitable solvent, and filter to recover the heterogeneous catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography to isolate the formamide product.[20]
Conclusion
The N-formylation of aromatic amines is a cornerstone transformation in organic synthesis, and the modern chemist has a diverse toolkit of reagents to accomplish this.
-
Formic acid remains the go-to reagent for many applications due to its simplicity, low cost, and amenability to green, catalyst-free conditions.
-
Acetic formic anhydride , generated in situ, offers superior reactivity for challenging substrates and provides rapid, high-yielding conversions under mild conditions.
-
The Reimer-Tiemann approach offers a classic, base-mediated alternative, particularly for secondary amines, but is hampered by the use of chloroform.
-
Emerging methods using carbon dioxide and silanes represent the frontier of sustainable chemistry, converting a waste product into a valuable chemical feedstock, and are poised to become increasingly important as the field moves towards greener processes.
The optimal choice depends on a careful evaluation of the substrate's reactivity, the required scale of the reaction, and overarching considerations of cost, safety, and environmental impact. This guide provides the foundational data and protocols to empower researchers to make that choice with confidence.
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Shastri, L. A., Shastri, S. L., Bathula, C. D., Basanagouda, M., & Kulkarni, M. V. (2011). Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer–Tiemann Reaction. Synthetic Communications, 41(4), 476-484. [Link]
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Mondal, B., Howlader, P., & Bhaumik, A. (2021). N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst. Catalysis Science & Technology, 11(13), 4479-4488. [Link]
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Wang, W., Wang, S., Ma, X., & Gong, J. (2011). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry. [Link]
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ResearchGate. (2018). Plausible reaction mechanism pathway for N-formylation of aromatic amines with formic acid using water. [Link]
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He, L., Wang, L., & Zhang, J. (2019). Solvent-promoted catalyst-free N-formylation of amines using carbon dioxide under ambient conditions. Chemical Communications, 55(72), 10762-10765. [Link]
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ResearchGate. (2021). N-formylation of amines using phenylsilane and CO2 over ZnO catalyst under mild condition. [Link]
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Muramatsu, I., Murakami, M., Yoneda, T., & Hagitani, A. (1965). Formylation of Amino Acids with Acetic Formic Anhydride. Bulletin of the Chemical Society of Japan, 38(2), 244-246. [Link]
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Kumar, D., Kumar, N., & Singh, V. (2021). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 11(2), 1097-1106. [Link]
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JETIR. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 5(8). [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Methyl 4-Formamidobenzoate for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of methyl 4-formamidobenzoate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.
Understanding the Hazard Profile of this compound
These analogous compounds are known to cause skin and serious eye irritation.[3] Inhalation of dusts may lead to respiratory tract irritation, and ingestion may be harmful.[2] Given the presence of the aromatic ring, ester, and amide functional groups, it is prudent to handle this compound with the same level of caution. Therefore, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be considered hazardous waste.
Core Principle: The foundation of safe disposal is accurate waste identification. Due to its chemical nature, this compound must not be disposed of in standard trash or down the drain.[4] Such improper disposal can lead to environmental contamination and potential harm to aquatic life.
Immediate Safety and Handling for Waste Accumulation
Proper disposal begins with safe handling and segregation at the point of generation. Adherence to these protocols is a self-validating system for laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields | Protects against splashes and airborne dust particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, which can lead to irritation or potential absorption. |
| Body Protection | A fully buttoned laboratory coat | Minimizes the risk of contamination to personal clothing and skin. |
| Respiratory Protection | Type N95 respirator or equivalent | Recommended when handling the solid form to avoid inhalation of dust particles.[1] |
Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures that the waste is managed correctly by disposal facilities.
-
Do Not Mix Wastes: this compound waste should not be mixed with incompatible materials, particularly strong oxidizing agents, acids, and bases.[3]
-
Use Compatible Containers: Collect waste in a designated, leak-proof container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.
Step 1: Waste Classification
All unused, expired, or contaminated this compound, along with any materials used in its handling (e.g., contaminated gloves, weigh boats, and wipes), must be classified as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes and documentation requirements.
Step 2: Accumulation in the Laboratory
Accumulate the hazardous waste in your laboratory's designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
Step 3: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste off-site yourself. Trained professionals must handle the transportation of hazardous materials to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Step 4: Final Disposal Method - Incineration
For nitrogen-containing organic compounds like this compound, high-temperature incineration is the most effective and common disposal method.[5]
-
Mechanism of Destruction: Hazardous waste incinerators operate at extremely high temperatures, which breaks down the organic molecules into simpler, less harmful components, primarily carbon dioxide and water.[6] The high temperatures and controlled conditions ensure a destruction and removal efficiency (DRE) of 99.99% or higher for toxic organic compounds.[6]
-
Environmental Controls: Modern incineration facilities are equipped with advanced air pollution control systems, such as scrubbers and filters, to capture and neutralize harmful byproducts of combustion, including nitrogen oxides (NOx) that can form from the nitrogen in the amide group.[5][7]
The diagram below illustrates the decision-making and operational workflow for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Remove Ignition Sources: As a combustible solid, ensure all potential ignition sources are removed.[2]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Cleanup:
-
For small spills, dampen the solid material with 60-70% ethanol to prevent dust generation.[4]
-
Carefully sweep the dampened material into a designated hazardous waste container.
-
Use absorbent paper dampened with ethanol to wipe any remaining residue.
-
Decontaminate the spill area with a soap and water solution.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be placed in a sealed, vapor-tight plastic bag and disposed of as hazardous waste.
The following flowchart outlines the decision process for handling a spill.
Caption: Decision-making process for managing a spill.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, reinforcing the trust placed in scientific professionals to handle chemical substances with the utmost care from discovery through disposal.
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Simic, J. (2024). The Case for Incineration in Hazardous Waste Management. Journal of Environmental and Analytical Chemistry, 11(377). Retrieved from [Link]
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Navigating the Safe Handling of Methyl 4-formamidobenzoate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is a cornerstone of both safety and scientific integrity. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of Methyl 4-formamidobenzoate, a crystalline powder often utilized in organic synthesis. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and establish a secure laboratory environment.
Understanding the Compound: Hazard Profile of this compound
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] The compound is an irritant to the eyes, respiratory system, and skin.[1][2][3] As a fine crystalline powder, it poses a significant risk of forming dust clouds, which can be easily inhaled and may become explosive under specific ignition conditions.[1]
Key Hazards:
-
Acute Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[1]
-
Irritation: Causes irritation to the skin, eyes, and respiratory tract.[2][3][4]
-
Inhalation Hazard: As a powder, it can be easily inhaled, leading to respiratory irritation.[1][4]
-
Combustibility: The solid is combustible and can form explosive dust-air mixtures.[1]
Given these properties, a proactive and informed approach to personal protective equipment (PPE) and handling procedures is not just recommended, but imperative.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The choice of equipment is dictated by the specific laboratory operation being performed.
Foundational PPE for All Operations
For any work involving this compound, the following baseline PPE is mandatory:
-
Safety Glasses with Side Shields or Goggles: To protect against dust particles and potential splashes.[5]
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and clothing.[5]
-
Nitrile Gloves: These provide adequate short-term protection against accidental contact with the solid. Gloves should be inspected before use and changed immediately if contaminated.[5][6]
Task-Specific PPE Recommendations
Different laboratory procedures present varying levels of risk. The following table outlines the recommended PPE for common tasks involving this compound.
| Laboratory Task | Required PPE | Rationale |
| Weighing and Transferring Solid | Foundational PPE + N95 Respirator | The fine powder can easily become airborne. An N95 respirator is crucial to prevent inhalation of dust particles.[7] |
| Preparing Solutions | Foundational PPE + Chemical Splash Goggles | The risk of splashing is higher when dissolving the solid. Goggles offer more comprehensive eye protection than safety glasses. |
| Running a Reaction | Foundational PPE + Chemical Splash Goggles + Face Shield (if risk of splash or exothermic reaction) | A face shield provides an additional layer of protection for the entire face from splashes or unexpected reactions. |
| Work-up and Purification | Foundational PPE + Chemical Splash Goggles | Standard procedure to protect against splashes during extraction, filtration, and other purification steps. |
Operational Plan: Safe Handling and Storage Protocols
Adherence to established handling and storage procedures is critical for minimizing exposure and preventing accidents.
Designated Work Area
All work with this compound should be conducted within a designated area, such as a certified chemical fume hood, to control the release of dust and vapors.[6] The work surface should be lined with absorbent bench paper to contain any minor spills.
Weighing and Transferring the Solid
Due to the inhalation hazard, weighing of the solid should be performed with utmost care:
-
Tare a sealed container: Pre-weigh a container with a lid on the analytical balance.
-
Transfer in a fume hood: Move the container to a fume hood.
-
Add the powder: Carefully add the this compound to the container inside the fume hood.
-
Seal and re-weigh: Securely close the container and then move it back to the balance for the final weight.
This procedure minimizes the potential for generating airborne dust in the open lab environment.
Storage Requirements
This compound should be stored in a tightly sealed, clearly labeled container.[5][8] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as oxidizing agents.[1][9]
Emergency and Disposal Plan
A clear and practiced plan for emergencies and waste disposal is essential for a safe laboratory.
Spill Response
In the event of a spill, the following steps should be taken:
-
Alert personnel: Immediately notify others in the vicinity.[5]
-
Evacuate if necessary: For large spills, evacuate the area.
-
Don appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.
-
Contain the spill: Use a spill kit with appropriate absorbent materials to contain the spill.[5]
-
Clean the area: Carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste. Avoid generating dust. For any remaining residue, wet-wipe the area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Dispose of contaminated materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Skin Contact: Promptly wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Protocol
All waste containing this compound, including empty containers, must be treated as hazardous waste.[3] Disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures for non-halogenated aromatic waste.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
